molecular formula C14H16Cl2O2 B12762857 O-2172 CAS No. 521062-92-0

O-2172

Cat. No.: B12762857
CAS No.: 521062-92-0
M. Wt: 287.2 g/mol
InChI Key: NEHPFNBRZYFWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-2172 is a useful research compound. Its molecular formula is C14H16Cl2O2 and its molecular weight is 287.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

521062-92-0

Molecular Formula

C14H16Cl2O2

Molecular Weight

287.2 g/mol

IUPAC Name

methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate

InChI

InChI=1S/C14H16Cl2O2/c1-18-14(17)13(9-4-2-3-5-9)10-6-7-11(15)12(16)8-10/h6-9,13H,2-5H2,1H3

InChI Key

NEHPFNBRZYFWFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCCC1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

O-2172: A Technical Guide to its Mechanism of Action as a Dopamine Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-2172 is a potent and selective carbacyclic analog of methylphenidate that acts as a dopamine reuptake inhibitor. This technical guide provides an in-depth overview of the mechanism of action of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways. By inhibiting the dopamine transporter (DAT), this compound increases extracellular dopamine levels in the synapse, thereby modulating dopaminergic neurotransmission. This document serves as a comprehensive resource for researchers and professionals engaged in the study and development of novel central nervous system agents.

Core Mechanism of Action: Dopamine Transporter Inhibition

This compound is a potent inhibitor of the dopamine transporter (DAT), with a significantly lower affinity for the serotonin transporter (SERT), indicating a selective mechanism of action.[1] The primary pharmacological effect of this compound is to block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an accumulation of dopamine in the synapse, enhancing and prolonging its signaling to postsynaptic neurons.

Structurally, this compound is an analog of methylphenidate where the piperidine ring has been replaced by a cyclopentane ring and a 3,4-dichloro substitution has been added to the phenyl ring.[2] Notably, the absence of the nitrogen lone pair, a feature considered important for the binding of typical DAT inhibitors like methylphenidate, does not preclude potent and selective binding of this compound to the dopamine transporter.[2]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities of this compound and its closely related analogs for the dopamine and serotonin transporters.

Table 1: In Vitro Transporter Binding Affinities of this compound and Related Compounds

CompoundDAT IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity Ratio
This compound477000149
Methylphenidate142400171
3,4-Dichloromethylphenidate (threo)2390195

Data sourced from Meltzer et al., 2003.[1]

In Vivo Effects: Inferences from Analogs

Locomotor Activity

Studies on methylphenidate and its analogs consistently demonstrate a dose-dependent increase in locomotor activity in rodents.[7][8][9] This psychostimulant effect is directly linked to the blockade of the dopamine transporter and the subsequent increase in synaptic dopamine. Given its potent DAT inhibitory activity, this compound is predicted to induce a similar increase in spontaneous locomotor activity.

Extracellular Dopamine Levels (Microdialysis)

In vivo microdialysis studies in rats have shown that administration of methylphenidate leads to a significant increase in extracellular dopamine concentrations in the striatum and nucleus accumbens.[9][10][11] The analog 3,4-CTMP has been demonstrated to be even more potent than methylphenidate at increasing evoked dopamine efflux.[4][5][6] Therefore, it is highly probable that this compound would also lead to a robust and sustained elevation of extracellular dopamine levels in key brain regions associated with reward and motor control.

Signaling Pathways

The inhibition of the dopamine transporter by this compound initiates a cascade of downstream signaling events within the postsynaptic neuron. The elevated synaptic dopamine leads to increased activation of dopamine receptors (primarily D1 and D2 subtypes), which in turn modulate various intracellular signaling pathways.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine (DA) Dopamine (DA) DAT DAT Dopamine (DA)->DAT Reuptake This compound This compound This compound->DAT Inhibition DA_synapse Increased Dopamine D1R D1 Receptor DA_synapse->D1R Activation D2R D2 Receptor DA_synapse->D2R Activation AC Adenylyl Cyclase D1R->AC Stimulation D2R->AC Inhibition PKC PKC D2R->PKC Modulation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation Cellular_Response Altered Gene Expression & Neuronal Excitability PKA->Cellular_Response MAPK MAPK Pathway PKC->MAPK Activation MAPK->Cellular_Response

Figure 1. this compound Mechanism and Downstream Signaling.
cAMP/PKA Pathway

Activation of D1-like dopamine receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[12][13][14][15][16] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors, ultimately altering gene expression and neuronal excitability.[13][15] Conversely, activation of D2-like receptors typically inhibits adenylyl cyclase, leading to a decrease in cAMP and PKA activity.[16]

PKC and MAPK Pathways

Dopamine receptor activation can also modulate other signaling cascades, such as the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][17][18][19][20][21][22] These pathways are involved in regulating synaptic plasticity, cell survival, and differentiation. The regulation of the dopamine transporter itself is also influenced by PKC and MAPK, creating complex feedback loops.[1][2][17][18][19][20][21][23][24]

Experimental Protocols

In Vitro Transporter Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for the dopamine and serotonin transporters.

Methodology (based on Meltzer et al., 2003):

  • Tissue Preparation: Rat striatum (for DAT) and brainstem (for SERT) are homogenized in a sucrose buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended.

  • Radioligand Binding: The membrane preparations are incubated with a specific radioligand ([³H]WIN 35,428 for DAT or [³H]citalopram for SERT) and varying concentrations of the test compound (this compound).

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is calculated using non-linear regression analysis.

cluster_prep Tissue Preparation cluster_assay Binding Assay Homogenization Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspension Centrifugation->Resuspension Membranes Membrane Preparation Incubation Incubation Membranes->Incubation Radioligand Radioligand ([³H]WIN 35,428 or [³H]citalopram) Radioligand->Incubation O-2172_conc Varying Concentrations of this compound O-2172_conc->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis IC50 Calculation Scintillation->Analysis

Figure 2. In Vitro Transporter Binding Assay Workflow.
In Vivo Locomotor Activity Assay

Objective: To assess the effect of this compound on spontaneous locomotor activity in rodents.

Methodology (Generalized Protocol):

  • Acclimation: Rodents (mice or rats) are habituated to the testing room for at least 30-60 minutes before the experiment.[25][26][27][28]

  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system is used to monitor movement.[25][26][27][28][29] The arena is cleaned with 70% ethanol between each trial.[26][27][28][29]

  • Drug Administration: Animals are administered this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • Data Collection: Immediately after administration, the animal is placed in the center of the open-field arena, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period (e.g., 60-120 minutes).[26][27]

  • Data Analysis: The data is analyzed to compare the locomotor activity of the this compound-treated group with the vehicle-treated control group.

Acclimation Acclimation Drug_Admin Drug Administration (this compound or Vehicle) Acclimation->Drug_Admin Habituation Placement Placement in Open-Field Arena Drug_Admin->Placement Recording Locomotor Activity Recording Placement->Recording Analysis Data Analysis (Treatment vs. Control) Recording->Analysis

Figure 3. In Vivo Locomotor Activity Experimental Workflow.
In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine levels in specific brain regions of awake, freely moving rodents.

Methodology (Generalized Protocol):

  • Surgery: A guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum or nucleus accumbens) of an anesthetized rodent.[30][31][32][33][34] The animal is allowed to recover from surgery.

  • Probe Insertion and Perfusion: A microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[31][32][33][34]

  • Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular dopamine.

  • Drug Administration: this compound or vehicle is administered to the animal.

  • Post-Treatment Collection: Dialysate sampling continues to measure changes in dopamine levels following drug administration.

  • Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[31]

  • Data Analysis: The post-treatment dopamine levels are expressed as a percentage of the baseline levels and compared between the drug and vehicle groups.

Surgery Stereotaxic Surgery (Cannula Implantation) Recovery Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion & Perfusion Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Drug_Admin Drug Administration (this compound or Vehicle) Baseline->Drug_Admin Post_Treatment Post-Treatment Sample Collection Drug_Admin->Post_Treatment HPLC HPLC-ED Analysis of Dopamine Post_Treatment->HPLC Analysis Data Analysis (% Baseline Change) HPLC->Analysis

Figure 4. In Vivo Microdialysis Experimental Workflow.

Conclusion

This compound is a potent and selective dopamine reuptake inhibitor with a clear mechanism of action centered on the blockade of the dopamine transporter. The available in vitro data demonstrates its high affinity for DAT, and by inference from closely related analogs, it is expected to produce robust in vivo effects, including increased locomotor activity and elevated extracellular dopamine levels. The downstream consequences of DAT inhibition by this compound involve the modulation of key intracellular signaling pathways, such as the cAMP/PKA and MAPK cascades, which are critical for a range of neuronal functions. This technical guide provides a foundational understanding of the pharmacological profile of this compound, which can inform future research and development efforts in the field of neuroscience and psychopharmacology.

References

O-2172: A Technical Guide to a Selective Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-2172 is a potent and selective dopamine reuptake inhibitor (DRI) that has garnered interest within the scientific community for its potential applications in neuroscience research and drug development.[1] As a carbacyclic analog of methylphenidate, this compound distinguishes itself through a unique structural modification where the piperidine ring is substituted with a cyclopentane moiety, and a 3,4-dichloro substitution is present on the phenyl ring.[1] This guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of this compound, supplemented with detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical Structure and Properties

This compound, scientifically known as methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate, is a small molecule with the chemical formula C₁₄H₁₆Cl₂O₂.[1][2] Its structure is characterized by a central acetic acid methyl ester scaffold attached to a cyclopentane ring and a 3,4-dichlorinated phenyl group.

Chemical Identifiers:

  • IUPAC Name: methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate[1]

  • SMILES: Clc1ccc(cc1Cl)C(C(=O)OC)C2CCCC2[1]

  • Molecular Formula: C₁₄H₁₆Cl₂O₂[1][2]

  • Molecular Weight: 287.18 g/mol [1]

  • CAS Number: 521062-92-0[1]

Mechanism of Action

This compound functions as a potent inhibitor of the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] By blocking DAT, this compound increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism is central to the pharmacological effects of many stimulants and antidepressants.

Quantitative Pharmacological Data

The following table summarizes the in vitro inhibitory activity of this compound on the dopamine and serotonin transporters.

TransporterIC₅₀ (nM)Reference
Dopamine Transporter (DAT)47[3]
Serotonin Transporter (SERT)7000[3]

The data clearly indicates that this compound is significantly more potent in inhibiting the dopamine transporter compared to the serotonin transporter, highlighting its selectivity. It is reported to have approximately one-third the potency of methylphenidate.[1]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are based on established methods for characterizing dopamine and serotonin transporter inhibitors and can be adapted for the evaluation of this compound.

In Vitro [³H]Dopamine Uptake Inhibition Assay

This assay is fundamental for determining the potency of a compound in inhibiting dopamine reuptake by the dopamine transporter.

Objective: To determine the IC₅₀ value of this compound for the inhibition of dopamine uptake via DAT.

Materials:

  • Cells stably expressing the human dopamine transporter (hDAT) or synaptosomes prepared from rodent striatum.

  • [³H]Dopamine (radioligand).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • This compound solutions at various concentrations.

  • A known DAT inhibitor (e.g., GBR 12909) as a positive control.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Cell/Synaptosome Preparation: Prepare a suspension of hDAT-expressing cells or striatal synaptosomes in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell or synaptosome suspension to each well.

  • Pre-incubation: Add varying concentrations of this compound or the positive control to the wells and pre-incubate for 10-20 minutes at 37°C.

  • Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine to each well.

  • Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow for dopamine uptake.

  • Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]Dopamine uptake (IC₅₀) by non-linear regression analysis of the concentration-response curve.

In Vitro [³H]Serotonin Uptake Inhibition Assay

This assay is used to assess the selectivity of the compound by measuring its inhibitory effect on the serotonin transporter.

Objective: To determine the IC₅₀ value of this compound for the inhibition of serotonin uptake via SERT.

Materials:

  • Cells stably expressing the human serotonin transporter (hSERT) or synaptosomes from a relevant brain region.

  • [³H]Serotonin (5-HT) (radioligand).

  • Assay buffer.

  • This compound solutions at various concentrations.

  • A known SERT inhibitor (e.g., fluoxetine) as a positive control.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure: The procedure is analogous to the dopamine uptake inhibition assay, with the substitution of [³H]Serotonin for [³H]Dopamine and the use of hSERT-expressing cells or appropriate synaptosomes.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Dopamine Transporter Inhibition

The inhibition of the dopamine transporter by this compound leads to an accumulation of extracellular dopamine, which in turn modulates downstream signaling cascades.

DAT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Dopamine_ext Dopamine Dopamine_ext->DAT Reuptake D_Receptor Dopamine Receptors Dopamine_ext->D_Receptor Activates Dopamine_int Dopamine DAT->Dopamine_int Signaling_Cascades Downstream Signaling Cascades (e.g., PKA, ERK) D_Receptor->Signaling_Cascades

Caption: Inhibition of DAT by this compound increases synaptic dopamine levels.

Experimental Workflow for In Vitro Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory potency of a compound on a monoamine transporter.

Inhibition_Assay_Workflow start Start prep Prepare Cells/Synaptosomes Expressing Transporter start->prep add_compound Add Varying Concentrations of this compound prep->add_compound pre_incubate Pre-incubate add_compound->pre_incubate add_radioligand Add [³H]Dopamine or [³H]Serotonin pre_incubate->add_radioligand incubate Incubate for Uptake add_radioligand->incubate terminate Terminate Uptake (Filtration & Washing) incubate->terminate measure Measure Radioactivity (Scintillation Counting) terminate->measure analyze Analyze Data (Calculate IC₅₀) measure->analyze end End analyze->end

Caption: General workflow for monoamine transporter inhibition assay.

Pharmacokinetics

Specific pharmacokinetic data for this compound is not extensively available in the public domain. However, as a structural analog of methylphenidate, some general pharmacokinetic properties might be inferred, though this should be done with caution. Methylphenidate is known to be well-absorbed orally and readily crosses the blood-brain barrier.[4] It has a relatively short half-life, typically in the range of 2 to 3 hours.[4] The metabolism of methylphenidate primarily occurs through de-esterification to ritalinic acid.[5] Further research is required to determine the specific pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis

Conclusion

This compound is a valuable research tool for investigating the role of the dopamine transporter in various physiological and pathological processes. Its high potency and selectivity for DAT make it a suitable candidate for preclinical studies aimed at understanding the neurobiology of dopamine and for the development of novel therapeutics targeting the dopaminergic system. Further studies are warranted to fully characterize its pharmacokinetic profile, in vivo efficacy, and safety.

References

O-2172: A Technical Overview of its Affinity for the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-2172 is a potent and selective dopamine reuptake inhibitor (DRI) that has garnered interest within the scientific community for its unique structural properties and potential therapeutic applications. As an analog of methylphenidate, this compound distinguishes itself by the substitution of a cyclopentane ring for the traditional piperidine ring, a modification that has significant implications for its binding affinity and selectivity for the dopamine transporter (DAT). This technical guide provides an in-depth analysis of the dopamine transporter affinity of this compound, presenting quantitative binding data, detailed experimental protocols from seminal studies, and visualizations of the relevant biological and experimental frameworks. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of dopamine transporter ligands and the development of novel therapeutics for dopamine-related neurological and psychiatric disorders.

Introduction to this compound

This compound, chemically known as methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate, is a carbacyclic analog of the widely recognized psychostimulant methylphenidate. Developed by Organix Inc., its synthesis and initial pharmacological evaluation were pivotal in demonstrating that the nitrogen lone pair, a common feature in many dopamine transporter ligands, is not an absolute requirement for potent and selective DAT binding and reuptake inhibition.[1] This discovery opened new avenues for the design of novel DRI scaffolds with potentially different pharmacokinetic and pharmacodynamic profiles. The primary mechanism of action of this compound is the inhibition of the dopamine transporter, which leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[2][3]

Quantitative Binding Affinity Data

The binding affinity of this compound for the dopamine transporter (DAT) and the serotonin transporter (SERT) has been quantitatively determined through in vitro radioligand binding assays. To date, specific binding affinity data for the norepinephrine transporter (NET) has not been prominently reported in the literature. The available data highlights the compound's high affinity and selectivity for the DAT.

TransporterLigandKᵢ (nM)IC₅₀ (nM)SpeciesSource
Dopamine Transporter (DAT)This compound-47Not SpecifiedMeltzer et al., 2003
Serotonin Transporter (SERT)This compound-7000Not SpecifiedMeltzer et al., 2003

Note: Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. While related, Kᵢ is a more direct measure of affinity. The presented data is in the form of IC₅₀ values as reported in the primary literature.

Experimental Protocols

The following experimental protocols are based on the methodologies described in the seminal publication by Meltzer et al. (2003) for the evaluation of this compound's binding affinity.

Radioligand Binding Assays for DAT and SERT

Objective: To determine the in vitro potency of this compound to inhibit the binding of a radiolabeled ligand to the dopamine and serotonin transporters.

Materials:

  • Radioligand for DAT: [³H]WIN 35,428

  • Radioligand for SERT: [³H]citalopram

  • Tissue Preparation: Membranes from monkey brain striatum (for DAT) and human platelets (for SERT).

  • Test Compound: this compound

  • Non-specific Binding Agent for DAT: 10 µM cocaine

  • Non-specific Binding Agent for SERT: 10 µM paroxetine

  • Assay Buffer: Typically a Tris-HCl or phosphate buffer at physiological pH.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the selected tissue (monkey striatum or human platelets) in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd value, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a predetermined duration to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis of the competition binding data. Specific binding is calculated as the difference between total binding (in the absence of a competing ligand) and non-specific binding (in the presence of a high concentration of a known selective ligand).

Visualizations

Signaling Pathway of Dopamine Transporter Inhibition

The following diagram illustrates the general signaling cascade initiated by the inhibition of the dopamine transporter.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Action Potential Dopamine_synapse Extracellular Dopamine Dopamine_release->Dopamine_synapse DAT Dopamine Transporter (DAT) O2172 This compound O2172->DAT Inhibition Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Signaling_cascade Downstream Signaling Cascade Dopamine_receptor->Signaling_cascade Activation

Caption: Mechanism of action of this compound at the dopaminergic synapse.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay used to determine the affinity of a test compound like this compound.

G cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation and Measurement cluster_analysis Data Analysis A Prepare Membrane Homogenate (e.g., Striatum) D Incubate Membrane, Radioligand, and Test Compound A->D B Prepare Radioligand Solution (e.g., [3H]WIN 35,428) B->D C Prepare Serial Dilutions of Test Compound (this compound) C->D E Rapid Filtration to Separate Bound from Free Ligand D->E F Wash Filters to Remove Non-specific Binding E->F G Quantify Radioactivity with Scintillation Counting F->G H Generate Competition Curve G->H I Calculate IC50 and/or Ki H->I

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

This compound represents a significant compound in the study of dopamine transporter ligands, primarily due to its potent and selective inhibition of DAT despite the absence of a traditional piperidine nitrogen. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding of its in vitro pharmacological profile. The high affinity for DAT, coupled with a substantially lower affinity for SERT, underscores its selectivity. Further research, particularly to elucidate its binding affinity at the norepinephrine transporter and to explore its in vivo effects and potential therapeutic applications, is warranted. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of neuropharmacology and drug discovery.

References

O-2172: A Technical Analysis of Dopamine and Serotonin Transporter Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of the compound O-2172 for the dopamine transporter (DAT) over the serotonin transporter (SERT). This compound, a carbacyclic analogue of methylphenidate, is a potent dopamine reuptake inhibitor.[1] This document summarizes the quantitative binding data, outlines the experimental methodologies for assessing transporter inhibition, and presents visual representations of the compound's selectivity and the experimental workflow.

Quantitative Binding Affinity Data

The inhibitory potency of this compound at both the dopamine and serotonin transporters has been quantified, revealing a significant preference for DAT. The half-maximal inhibitory concentration (IC50) values are presented in the table below. The selectivity of this compound is determined by the ratio of its affinity for SERT to its affinity for DAT (SERT IC50 / DAT IC50).

TransporterIC50 (nM)Reference
Dopamine Transporter (DAT)47[1]
Serotonin Transporter (SERT)7000[1]
Selectivity Ratio (SERT/DAT) ~149

Table 1: Inhibitory Potency of this compound at Monoamine Transporters. Data is derived from in vitro inhibition assays.[1]

Selectivity Profile of this compound

The data clearly demonstrates that this compound is a highly selective inhibitor of the dopamine transporter. With an approximately 149-fold greater potency for DAT over SERT, this compound is a valuable tool for research into the dopaminergic system with minimal confounding serotonergic effects.

Logical Diagram of this compound Selectivity O2172 This compound DAT Dopamine Transporter (DAT) O2172->DAT Inhibits SERT Serotonin Transporter (SERT) O2172->SERT Inhibits High_Affinity High Affinity (IC50 = 47 nM) DAT->High_Affinity Binding Potency Low_Affinity Low Affinity (IC50 = 7000 nM) SERT->Low_Affinity Binding Potency

Caption: this compound's preferential inhibition of DAT over SERT.

Experimental Protocols

The determination of IC50 values for this compound at DAT and SERT was conducted using in vitro transporter binding assays. The specific experimental details are outlined in the primary literature by Meltzer et al. (2003). While the full experimental text from this specific study could not be accessed, the following is a representative protocol for a competitive radioligand binding assay commonly used for determining the binding affinity of compounds to monoamine transporters.

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a specific radioligand to DAT and SERT, respectively.

Materials:

  • Biological Material: Cell membranes prepared from cell lines stably expressing human dopamine transporter (hDAT) or human serotonin transporter (hSERT).

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or a similar high-affinity DAT-selective radioligand.

    • For SERT: [³H]Citalopram or a similar high-affinity SERT-selective radioligand.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known, potent inhibitor for the respective transporter (e.g., cocaine for DAT, imipramine for SERT) to determine non-specific binding.

  • Assay Buffer: A buffer solution with appropriate pH and ionic strength (e.g., Tris-HCl buffer).

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Detection: A liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target transporter and isolate the membrane fraction through centrifugation. Resuspend the membrane pellets in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound (this compound). Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Workflow for Radioligand Binding Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (hDAT or hSERT expressing cells) Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]WIN 35,428 or [³H]Citalopram) Radioligand_Prep->Incubation Compound_Prep This compound Serial Dilution Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (Curve Fitting) Scintillation->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50

Caption: Generalized workflow for determining IC50 values.

Conclusion

This compound exhibits a high degree of selectivity for the dopamine transporter over the serotonin transporter. This selectivity, quantified through in vitro binding assays, makes it a specific pharmacological tool for investigating the role of dopamine signaling in various physiological and pathological processes. The experimental protocols for determining such selectivity are robust and rely on established radioligand binding principles.

References

O-2172: A Technical Guide to a Novel Carbocyclic Methylphenidate Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-2172, also known as methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate, is a carbocyclic analog of methylphenidate developed by Organix Inc.[1] It acts as a potent and selective dopamine reuptake inhibitor (DRI)[1][2][3]. Structurally, this compound is distinguished from methylphenidate by the substitution of a 3,4-dichloro moiety on the phenyl ring and the replacement of the piperidine ring with a cyclopentane ring[1]. This modification, particularly the removal of the nitrogen lone pair, has been a subject of interest in medicinal chemistry to understand the structural requirements for dopamine transporter (DAT) binding and reuptake inhibition[1]. This technical guide provides a comprehensive overview of the available data on this compound, including its pharmacological profile, a comparison with methylphenidate, and detailed experimental methodologies for its in vitro characterization.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate[1]
Synonyms DCCPM, Methyl 3,4-dichloro-α-cyclopentylbenzeneacetate[1][4]
CAS Number 521062-92-0[1][4]
Molecular Formula C₁₄H₁₆Cl₂O₂[1][4]
Molar Mass 287.18 g·mol⁻¹[1]
SMILES Clc1ccc(cc1Cl)C(C(=O)OC)C2CCCC2[1]
InChI InChI=1S/C14H16Cl2O2/c1-18-14(17)13(9-4-2-3-5-9)10-6-7-11(15)12(16)8-10/h6-9,13H,2-5H2,1H3[1]

Pharmacology

Mechanism of Action

This compound is a potent inhibitor of the dopamine transporter (DAT)[1][2][3]. By blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, this compound increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism is shared with its parent compound, methylphenidate, which is a well-established norepinephrine-dopamine reuptake inhibitor (NDRI)[5]. The primary pharmacological activity of this compound is attributed to its high affinity for the DAT[2][3].

In Vitro Binding Affinity and Potency

The inhibitory activity of this compound at the dopamine and serotonin transporters has been quantified through in vitro radioligand binding assays. The available data is summarized in the table below, alongside comparative data for methylphenidate.

CompoundTransporterAssay TypeIC₅₀ (nM)Kᵢ (nM)Reference
This compound DAT Inhibition of [³H]WIN 35,428 binding47-[2][3]
SERT Inhibition of [³H]citalopram binding7000-[2][3]
d-threo-Methylphenidate DAT Inhibition of [³H]WIN 35,428 binding-161[6]
NET Inhibition of [³H]nisoxetine binding-240[6]
SERT Inhibition of [³H]paroxetine binding>10000-[6]
dl-threo-Methylphenidate DAT Inhibition of [³H]WIN 35,428 binding100 - 20034[7]
NET Inhibition of [³H]nisoxetine binding380 - 80038[8]
SERT Inhibition of [³H]paroxetine binding>10000>10000[7]

Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) values can vary depending on the specific experimental conditions.

Based on the available data, this compound demonstrates high affinity and selectivity for the dopamine transporter over the serotonin transporter[2][3]. It is reported to have approximately one-third the potency of methylphenidate[1].

Synthesis

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Alkylation cluster_intermediate Intermediate cluster_reaction2 Esterification cluster_product Final Product 3_4_dichlorophenylacetic_acid 3,4-Dichlorophenylacetic acid alkylation Alkylation (e.g., with LDA) 3_4_dichlorophenylacetic_acid->alkylation cyclopentyl_bromide Cyclopentyl bromide cyclopentyl_bromide->alkylation intermediate_acid 2-Cyclopentyl-2-(3,4-dichlorophenyl)acetic acid alkylation->intermediate_acid esterification Esterification (Methanol, Acid catalyst) intermediate_acid->esterification O_2172 This compound (methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate) esterification->O_2172

A plausible synthetic workflow for this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize compounds like this compound. These protocols are based on standard procedures reported in the literature for dopamine and serotonin transporter binding assays.

Radioligand Binding Assay for Dopamine Transporter (DAT)

Objective: To determine the binding affinity (IC₅₀ or Kᵢ) of this compound for the dopamine transporter.

Materials:

  • HEK-293 cells stably expressing human DAT (hDAT)

  • [³H]WIN 35,428 (radioligand)

  • Cocaine or GBR 12909 (for determining non-specific binding)

  • This compound (test compound)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold Assay Buffer

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Culture hDAT-expressing HEK-293 cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (at a concentration near its Kₐ), and 100 µL of the membrane preparation (typically 10-20 µg of protein).

      • Non-specific Binding: 50 µL of cocaine (10 µM final concentration), 50 µL of [³H]WIN 35,428, and 100 µL of the membrane preparation.

      • Competition Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]WIN 35,428, and 100 µL of the membrane preparation.

    • Incubate the plate at 4°C for 2 hours with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

DAT_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Culture hDAT-HEK-293 cells membrane_prep Prepare cell membranes cell_culture->membrane_prep protein_assay Determine protein concentration membrane_prep->protein_assay plate_setup Set up 96-well plate (Total, Non-specific, Competition) protein_assay->plate_setup add_reagents Add [³H]WIN 35,428, this compound, and membranes plate_setup->add_reagents incubation Incubate at 4°C for 2 hours add_reagents->incubation filtration Filter through glass fiber filters incubation->filtration washing Wash filters to remove unbound ligand filtration->washing scintillation Quantify radioactivity washing->scintillation calc_specific_binding Calculate specific binding scintillation->calc_specific_binding plot_data Plot % specific binding vs. [this compound] calc_specific_binding->plot_data determine_ic50 Determine IC₅₀ via non-linear regression plot_data->determine_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff equation determine_ic50->calc_ki

Workflow for DAT radioligand binding assay.
Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol is analogous to the DAT binding assay, with the primary differences being the cell line, radioligand, and non-specific binding agent.

Objective: To determine the binding affinity (IC₅₀ or Kᵢ) of this compound for the serotonin transporter.

Materials:

  • HEK-293 cells stably expressing human SERT (hSERT)

  • [³H]Citalopram or [³H]Paroxetine (radioligand)

  • Fluoxetine or imipramine (for determining non-specific binding)

  • This compound (test compound)

  • Other materials are as listed for the DAT binding assay.

Procedure: The procedure follows the same steps as the DAT binding assay, with the following substitutions:

  • Use hSERT-expressing cells.

  • Use [³H]Citalopram or [³H]Paroxetine as the radioligand.

  • Use a high concentration of fluoxetine or imipramine to determine non-specific binding.

Signaling Pathways

The inhibition of dopamine and norepinephrine reuptake by compounds like this compound and methylphenidate leads to an increase in the synaptic concentration of these neurotransmitters, which in turn modulates downstream signaling cascades.

Dopamine Transporter (DAT) Inhibition Signaling Pathway

Inhibition of DAT by this compound prevents the reuptake of dopamine into the presynaptic neuron. The resulting increase in synaptic dopamine leads to enhanced activation of postsynaptic dopamine receptors (D1 and D2 families), which are G-protein coupled receptors that modulate adenylyl cyclase activity and intracellular calcium levels.

DAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine Dopamine dopamine_vesicle->dopamine Release dat Dopamine Transporter (DAT) o2172 This compound o2172->dat Inhibits dopamine->dat d1_receptor D1 Receptor dopamine->d1_receptor Activates d2_receptor D2 Receptor dopamine->d2_receptor Activates g_protein_s Gs d1_receptor->g_protein_s g_protein_i Gi d2_receptor->g_protein_i adenylyl_cyclase Adenylyl Cyclase g_protein_s->adenylyl_cyclase Stimulates g_protein_i->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Produces pka Protein Kinase A camp->pka Activates downstream Downstream Signaling (e.g., CREB phosphorylation) pka->downstream

Dopamine transporter inhibition by this compound.
Norepinephrine Transporter (NET) Inhibition Signaling Pathway

While this compound's affinity for the norepinephrine transporter (NET) has not been explicitly reported, its parent compound, methylphenidate, is a known NET inhibitor. Inhibition of NET increases synaptic norepinephrine, leading to enhanced activation of adrenergic receptors on the postsynaptic membrane, which can be coupled to various G-proteins (Gs, Gi, Gq) to initiate diverse downstream signaling events.

NET_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ne_vesicle Norepinephrine Vesicles norepinephrine Norepinephrine ne_vesicle->norepinephrine Release net Norepinephrine Transporter (NET) mph Methylphenidate (Analog Context) mph->net Inhibits norepinephrine->net alpha_receptor α-Adrenergic Receptor norepinephrine->alpha_receptor Activates beta_receptor β-Adrenergic Receptor norepinephrine->beta_receptor Activates g_protein_q Gq alpha_receptor->g_protein_q g_protein_s Gs beta_receptor->g_protein_s plc Phospholipase C g_protein_q->plc Activates adenylyl_cyclase Adenylyl Cyclase g_protein_s->adenylyl_cyclase Stimulates downstream_alpha Downstream Signaling (IP₃, DAG, Ca²⁺) plc->downstream_alpha downstream_beta Downstream Signaling (cAMP, PKA) adenylyl_cyclase->downstream_beta

References

In-Depth Technical Guide to the Pharmacological Properties of O-2172

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-2172 is a synthetic, non-nitrogenous analogue of methylphenidate, developed by Organix Inc. It functions as a potent and selective dopamine reuptake inhibitor (DRI). Structurally, it is methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate, distinguishing itself from methylphenidate by the substitution of a cyclopentane ring for the piperidine ring and the addition of a 3,4-dichloro substitution on the phenyl ring.[1] This modification, notably the absence of the nitrogen lone pair, demonstrates that selective binding to the dopamine transporter (DAT) and potent inhibition of dopamine reuptake can be achieved without this traditional pharmacophore. This compound has been identified as a designer drug, sometimes sold under the name DCCPM. This guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding affinity, in vitro efficacy, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its pharmacological effects primarily by acting as a dopamine reuptake inhibitor. It binds to the dopamine transporter (DAT), a protein responsible for the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting this process, this compound increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism is shared with other stimulants like methylphenidate and cocaine.

Signaling Pathway

The inhibition of the dopamine transporter by this compound leads to a cascade of downstream signaling events initiated by the increased availability of dopamine in the synapse. This elevated dopamine concentration results in prolonged activation of postsynaptic dopamine receptors (D1-like and D2-like families).

Dopamine Reuptake Inhibition Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_pre Dopamine DA_vesicle->DA_pre Release DAT Dopamine Transporter (DAT) DA_synapse Dopamine DA_pre->DA_synapse DA_synapse->DAT Reuptake D_receptor Dopamine Receptors (D1/D2-like) DA_synapse->D_receptor Binds signaling_cascade Downstream Signaling (e.g., cAMP modulation) D_receptor->signaling_cascade Activates neuronal_response Neuronal Response signaling_cascade->neuronal_response O2172 This compound O2172->DAT Inhibits

Figure 1: Mechanism of Action of this compound.

Quantitative Pharmacological Data

The in vitro activity of this compound has been characterized by its ability to inhibit radioligand binding to the dopamine and serotonin transporters. The following table summarizes the available quantitative data for this compound.

Parameter Target Value Reference
IC₅₀Dopamine Transporter (DAT)47 nMMeltzer et al., 2003
IC₅₀Serotonin Transporter (SERT)7000 nMMeltzer et al., 2003

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Based on these values, this compound demonstrates a high degree of selectivity for the dopamine transporter over the serotonin transporter, with a selectivity ratio (SERT IC₅₀ / DAT IC₅₀) of approximately 149.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for the pharmacological characterization of this compound.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor or transporter. In the case of this compound, these assays were performed to measure its inhibitory potency at the dopamine and serotonin transporters.

Objective: To determine the IC₅₀ values of this compound for the dopamine transporter (DAT) and the serotonin transporter (SERT).

Experimental Workflow:

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis tissue_prep Tissue Homogenization (e.g., primate striatum for DAT, primate brainstem for SERT) membrane_prep Membrane Preparation (Centrifugation to isolate cell membranes) tissue_prep->membrane_prep incubation Incubate membranes with: - Radioligand ([³H]WIN 35,428 for DAT or [³H]citalopram for SERT) - Varying concentrations of this compound membrane_prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantifies bound radioactivity) filtration->scintillation data_analysis Non-linear Regression Analysis (Calculate IC₅₀ values) scintillation->data_analysis

Figure 2: General workflow for radioligand binding assays.

Detailed Methodology:

  • Tissue Preparation: For the DAT binding assay, tissue from the caudate and putamen of monkey brains is typically used. For the SERT binding assay, the brainstem is a suitable source. The tissue is homogenized in a buffered solution.

  • Membrane Preparation: The homogenate is subjected to centrifugation to pellet the cell membranes, which contain the transporters. The resulting membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Radioligands:

    • For the dopamine transporter assay, [³H]WIN 35,428 is a commonly used radioligand.

    • For the serotonin transporter assay, [³H]citalopram is a selective radioligand.

  • Assay Procedure:

    • Aliquots of the membrane preparation are incubated in the presence of a fixed concentration of the respective radioligand and varying concentrations of the unlabeled test compound (this compound).

    • The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., cocaine for DAT, imipramine for SERT).

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

    • The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC₅₀ value is determined. The Ki (inhibitory constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which also requires the Kd (dissociation constant) of the radioligand.

Structure-Activity Relationship

This compound is an analogue of methylphenidate. The key structural differences are the replacement of the piperidine ring with a cyclopentane ring and the addition of a 3,4-dichloro substitution on the phenyl ring. The fact that this compound retains high affinity for the dopamine transporter despite the absence of the nitrogen atom found in methylphenidate and cocaine is a significant finding in the structure-activity relationship of dopamine reuptake inhibitors. It indicates that the nitrogen lone pair, while important in many DAT ligands, is not an absolute requirement for potent binding and inhibition. The cyclopentane moiety likely occupies the same lipophilic pocket as the piperidine ring of methylphenidate.

Preclinical and Clinical Data

To date, there is a lack of publicly available, peer-reviewed preclinical in vivo data or any clinical trial information for this compound. Its primary characterization has been through in vitro binding and uptake assays. The compound has been noted for its sale as a designer drug, but its full in vivo pharmacological profile, including pharmacokinetics, pharmacodynamics, and safety, has not been formally documented in the scientific literature.

Conclusion

This compound is a potent and selective dopamine reuptake inhibitor with a unique chemical structure that distinguishes it from classical stimulants like methylphenidate and cocaine. Its high affinity for the dopamine transporter, despite the absence of a nitrogen atom, provides valuable insights for the design of novel DAT ligands. While its in vitro pharmacological profile is well-defined, a comprehensive understanding of its in vivo effects and therapeutic potential requires further investigation through preclinical and clinical studies. The current data establishes this compound as a significant tool for research into the structure and function of the dopamine transporter.

References

In-Vitro Characterization of O-2172: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-2172 is a potent and selective dopamine reuptake inhibitor (DRI) and a carbacyclic analog of methylphenidate.[1][2][3] This technical guide provides a comprehensive in-vitro characterization of this compound, summarizing its binding affinity and functional activity at monoamine transporters. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.

Quantitative Pharmacological Data

The in-vitro activity of this compound has been primarily characterized by its high affinity for the dopamine transporter (DAT) and its selectivity over the serotonin transporter (SERT).

Table 1: Inhibitory Potency of this compound at Monoamine Transporters

TargetIC50 (nM)Reference
Dopamine Transporter (DAT)47[3]
Serotonin Transporter (SERT)7000[3]

IC50 values represent the concentration of this compound required to inhibit 50% of radioligand binding to the respective transporter.

As a close structural analog, the functional effects of 3,4-dichloromethylphenidate (3,4-CTMP) on neurotransmitter efflux can provide insights into the expected functional activity of this compound.

Table 2: Functional Effects of 3,4-Dichloromethylphenidate (3,4-CTMP) on Neurotransmitter Efflux

NeurotransmitterFold Increase in EffluxConcentration (µM)Reference
Dopamine~60.1 and 1[4][5]
Noradrenaline~20.1 and 1[4][5]

These data suggest that this compound likely functions as a potent inhibitor of dopamine uptake, leading to increased extracellular dopamine concentrations.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol outlines the methodology for determining the binding affinity of this compound to the dopamine transporter using a competitive radioligand binding assay.

Materials:

  • Radioligand: [3H]WIN 35,428

  • Cell Line/Tissue Preparation: HEK293 cells stably expressing the human dopamine transporter (hDAT) or rodent striatal tissue homogenates.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Competitor for Non-specific Binding: 10 µM benztropine or 30 µM GBR 12909.

  • 96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Preparation of Cell Membranes/Tissue Homogenates:

    • For cell cultures, harvest HEK293-hDAT cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer.

    • For tissue preparations, dissect striatal tissue and homogenize in ice-cold assay buffer. Centrifuge and resuspend the pellet.

  • Assay Setup:

    • In a 96-well microplate, add assay buffer, the cell membrane/tissue homogenate preparation, and varying concentrations of this compound.

    • For determining total binding, add vehicle instead of the test compound.

    • For determining non-specific binding, add the competitor (e.g., benztropine).

  • Incubation:

    • Add the radioligand [3H]WIN 35,428 to all wells at a final concentration near its Kd (typically 1-5 nM).

    • Incubate the plate at room temperature or 4°C for 60-120 minutes to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mats and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of this compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.[1][3][6]

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

  • Radiolabeled Substrate: [3H]Dopamine.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4), supplemented with 100 µM ascorbic acid and 10 µM pargyline.

  • Test Compound: this compound dissolved in a suitable solvent.

  • Inhibitor for Non-specific Uptake: 10 µM benztropine or a similar potent DAT inhibitor.

  • 96-well cell culture plates, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Cell Culture and Plating:

    • Culture hDAT-HEK293 cells in appropriate growth medium.

    • Plate the cells in 96-well plates and allow them to reach 80-90% confluency.

  • Assay Performance:

    • Wash the cells with pre-warmed uptake buffer.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-20 minutes at 37°C.

    • To determine non-specific uptake, incubate a set of wells with a high concentration of a standard DAT inhibitor.

  • Initiation of Uptake:

    • Add [3H]Dopamine to all wells at a final concentration near its Km for the transporter (typically 10-100 nM).

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination of Uptake:

    • Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold uptake buffer to remove extracellular [3H]Dopamine.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

    • Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the inhibition of dopamine reuptake from the synaptic cleft. This leads to an increase in the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. While the direct downstream signaling consequences of this compound binding to DAT, such as effects on G protein coupling or β-arrestin recruitment, have not been specifically reported, the general pathway of dopamine signaling modulation is well-understood.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Synaptic_Cleft Synaptic_Cleft Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine Dopamine Dopamine_Receptor Dopamine Receptor (e.g., D1, D2) Dopamine->Dopamine_Receptor Downstream_Signaling Downstream Signaling (e.g., cAMP, G-protein activation) Dopamine_Receptor->Downstream_Signaling Activation O2172 This compound O2172->DAT Inhibition

Caption: this compound inhibits the dopamine transporter (DAT), increasing synaptic dopamine levels.

The following diagram illustrates the general workflow for an in-vitro dopamine uptake inhibition assay, a key functional experiment to characterize compounds like this compound.

Experimental_Workflow start Start: Plate hDAT-expressing cells in 96-well plate wash1 Wash cells with uptake buffer start->wash1 preincubation Pre-incubate with this compound (various concentrations) wash1->preincubation add_radioligand Add [3H]Dopamine to initiate uptake preincubation->add_radioligand incubation Incubate at 37°C (e.g., 10 min) add_radioligand->incubation wash2 Terminate uptake by washing with ice-cold buffer incubation->wash2 lysis Lyse cells wash2->lysis scintillation Add scintillation cocktail and measure radioactivity lysis->scintillation analysis Data Analysis: Calculate IC50 scintillation->analysis end End analysis->end

Caption: Workflow for a dopamine uptake inhibition assay to determine the IC50 of this compound.

Discussion

The in-vitro data clearly establish this compound as a potent and selective inhibitor of the dopamine transporter. Its high affinity for DAT, coupled with significantly lower affinity for SERT, suggests a pharmacological profile focused on the enhancement of dopaminergic signaling. The functional data from its close analog, 3,4-CTMP, further support its role as a dopamine reuptake inhibitor that effectively increases extracellular dopamine levels.

Further research is warranted to fully elucidate the complete in-vitro profile of this compound. Specifically, functional assays to determine its potency (EC50) and efficacy (Emax) in dopamine uptake inhibition are essential. Moreover, investigating its potential to induce reverse transport (efflux) of dopamine would provide a more comprehensive understanding of its mechanism of action. Finally, exploring the downstream signaling consequences of DAT inhibition by this compound, including potential modulation of G protein-coupled pathways or β-arrestin-mediated signaling, would offer valuable insights for drug development and an understanding of its potential therapeutic applications and off-target effects.

References

O-2172: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Carbacylcic Analogue of Methylphenidate for Dopamine Transporter Research

Abstract

O-2172 is a research chemical developed by Organix Inc. that acts as a potent and selective dopamine reuptake inhibitor (DRI).[1] As a carbacyclic analogue of methylphenidate, it presents a unique structural modification where the piperidine ring is replaced by a cyclopentane moiety and a 3,4-dichloro substitution is present on the phenyl ring.[1] This modification, notably the removal of the nitrogen atom, has been a subject of interest in medicinal chemistry, demonstrating that a nitrogen lone pair is not an absolute requirement for high-affinity binding to the dopamine transporter (DAT).[1] This whitepaper provides a comprehensive technical overview of this compound, including its pharmacological properties, experimental protocols for its study, and a discussion of its potential applications in neuroscience research.

Introduction

The study of monoamine transporters, particularly the dopamine transporter (DAT), is crucial for understanding the neurobiology of various neurological and psychiatric conditions, as well as the mechanisms of action of therapeutic agents and drugs of abuse. Methylphenidate is a well-characterized psychostimulant that primarily functions by blocking the reuptake of dopamine and norepinephrine.[2] this compound, as a structural analogue of methylphenidate, offers a valuable tool for probing the structure-activity relationships of DAT ligands. Its carbacyclic nature provides insights into the steric and electronic requirements for transporter binding, independent of the basic nitrogen atom typically found in most DAT inhibitors.

Pharmacology

Mechanism of Action

This compound is a potent inhibitor of the dopamine transporter, thereby blocking the reuptake of dopamine from the synaptic cleft and increasing its extracellular concentration.[1] This action is expected to lead to enhanced dopaminergic neurotransmission.

Quantitative Pharmacological Data

The primary quantitative data for this compound comes from in vitro binding assays. The inhibitory potency of this compound at the dopamine and serotonin transporters has been determined using radioligand binding assays.

TransporterRadioligandIC50 (nM)Reference
Dopamine Transporter (DAT)[³H]WIN 35,42847[3][4][5]
Serotonin Transporter (SERT)[³H]Citalopram7000[3][4][5]

Table 1: In vitro binding affinities of this compound for the dopamine and serotonin transporters.

The data clearly indicates that this compound is a selective inhibitor of the dopamine transporter, with a more than 148-fold selectivity over the serotonin transporter. Information regarding its affinity for the norepinephrine transporter (NET) is not currently available in the scientific literature. However, given its structural similarity to methylphenidate, which also inhibits NET, it is plausible that this compound possesses some affinity for this transporter as well.

In Vivo Pharmacology, Pharmacokinetics, and Toxicity

As of the latest available information, there are no published in vivo studies on the pharmacology, pharmacokinetics (e.g., metabolism, half-life, bioavailability), or toxicity of this compound. Research in these areas would be essential to fully characterize the compound's profile and potential as a research tool.

Experimental Protocols

The following sections describe representative experimental protocols for the synthesis and in vitro characterization of this compound, based on methodologies reported for analogous compounds.

Synthesis of this compound

The synthesis of this compound, a carbacyclic analogue of methylphenidate, can be conceptualized based on the synthesis of similar compounds. A plausible synthetic route is outlined below.

A 3,4-Dichlorophenylacetonitrile C Alkylation (e.g., NaH, THF) A->C B Cyclopentyl bromide B->C D 2-(3,4-Dichlorophenyl)-2-cyclopentylacetonitrile C->D Formation of C-C bond E Hydrolysis (e.g., H2SO4, H2O) D->E F 2-(3,4-Dichlorophenyl)-2-cyclopentylacetic acid E->F G Esterification (e.g., CH3OH, H2SO4) F->G H This compound (Methyl 2-(3,4-dichlorophenyl)-2-cyclopentylacetate) G->H Final product

Caption: Proposed synthetic pathway for this compound.

Step 1: Alkylation. 3,4-Dichlorophenylacetonitrile is reacted with cyclopentyl bromide in the presence of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). This reaction forms the carbon-carbon bond between the phenylacetonitrile and the cyclopentyl group.

Step 2: Hydrolysis. The resulting nitrile, 2-(3,4-dichlorophenyl)-2-cyclopentylacetonitrile, is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with a strong acid, such as aqueous sulfuric acid.

Step 3: Esterification. The final step is the esterification of the carboxylic acid to form the methyl ester, this compound. This can be accomplished by reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

Dopamine Transporter (DAT) Binding Assay

This protocol is a representative method for determining the binding affinity of this compound to the dopamine transporter using the radioligand [³H]WIN 35,428.

cluster_0 Tissue Preparation cluster_1 Binding Assay cluster_2 Separation and Detection cluster_3 Data Analysis A Harvest striatal tissue (e.g., from rat brain) B Homogenize in buffer A->B C Centrifuge and resuspend pellet B->C D Protein concentration determination C->D E Incubate membrane homogenate with [³H]WIN 35,428 and varying concentrations of this compound D->E F Incubation at 4°C E->F G Rapid filtration through glass fiber filters F->G H Wash filters to remove unbound radioligand G->H I Quantify radioactivity using liquid scintillation counting H->I J Determine IC50 value (concentration of this compound that inhibits 50% of specific binding) I->J K Calculate Ki from IC50 (Cheng-Prusoff equation) J->K

Caption: Workflow for DAT binding assay.

Materials:

  • Rat striatal tissue

  • Tris-HCl buffer

  • [³H]WIN 35,428 (radioligand)

  • This compound (test compound)

  • Cocaine or GBR 12909 (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat this washing step. Determine the protein concentration of the final membrane suspension.

  • Binding Reaction: In reaction tubes, combine the membrane preparation, a fixed concentration of [³H]WIN 35,428, and varying concentrations of this compound. For determining non-specific binding, a separate set of tubes will contain a high concentration of a known DAT inhibitor like cocaine.

  • Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Serotonin Transporter (SERT) Binding Assay

A similar protocol to the DAT binding assay is used, with the following modifications:

cluster_0 Tissue/Cell Preparation cluster_1 Binding Assay cluster_2 Separation and Detection cluster_3 Data Analysis A Prepare membrane homogenate from brain tissue (e.g., cortex) or cells expressing SERT B Incubate membranes with [³H]Citalopram and varying concentrations of this compound A->B C Rapid filtration B->C D Liquid scintillation counting C->D E Determine IC50 value D->E

References

An In-depth Technical Guide to O-2172: History, Development, and Core Scientific Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-2172, a potent and selective dopamine reuptake inhibitor. The document details its history, chemical properties, and pharmacological profile, with a focus on the scientific data and experimental methodologies relevant to its development and evaluation.

Introduction and History

This compound is a synthetic molecule developed by Organix Inc. that acts as a potent stimulant and dopamine reuptake inhibitor (DRI).[1] It is a structural analog of methylphenidate, a widely prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD). The development of this compound was driven by research into the structure-activity relationships of methylphenidate and its analogs to create compounds with altered potency and selectivity for the dopamine transporter (DAT).

A key innovation in the design of this compound is the replacement of the piperidine ring of methylphenidate with a cyclopentane ring and the addition of a 3,4-dichloro substitution on the phenyl ring.[1] This modification demonstrated that the nitrogen lone pair, traditionally considered a crucial binding group for DAT, is not essential for selective binding and reuptake inhibition.[1] this compound has approximately one-third the potency of methylphenidate.[1] It has also been identified and sold as a designer drug under the name DCCPM.[1]

Chemical and Physical Properties

This compound is chemically known as methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate[1]
CAS Number 521062-92-0[1]
Chemical Formula C14H16Cl2O2[1]
Molar Mass 287.18 g·mol−1[1]
SMILES Clc1ccc(cc1Cl)C(C(=O)OC)C2CCCC2[1]
InChI InChI=1S/C14H16Cl2O2/c1-18-14(17)13(9-4-2-3-5-9)10-6-7-11(15)12(16)8-10/h6-9,13H,2-5H2,1H3[1]
InChIKey NEHPFNBRZYFWFN-UHFFFAOYSA-N[1]

Pharmacological Data

The primary mechanism of action of this compound is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine concentrations. Its selectivity for DAT over the serotonin transporter (SERT) is a key feature of its pharmacological profile.

TargetIC50 (nM)Reference
Dopamine Transporter (DAT) 47
Serotonin Transporter (SERT) 7000

Experimental Protocols

This section details the methodologies for the synthesis and pharmacological evaluation of this compound, based on established protocols for similar compounds.

The synthesis of this compound can be achieved through the alkylation of a substituted phenylacetonitrile with a suitable cyclopentyl derivative, followed by hydrolysis and esterification. A plausible synthetic route is outlined below, based on general methods for preparing methylphenidate analogs.

Step 1: Synthesis of 2-(3,4-dichlorophenyl)cyclopentanecarbonitrile

  • To a solution of 3,4-dichlorophenylacetonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a reduced temperature (e.g., 0 °C) to generate the corresponding carbanion.

  • Slowly add cyclopentyl bromide to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(3,4-dichlorophenyl)cyclopentanecarbonitrile.

Step 2: Hydrolysis to 2-(3,4-dichlorophenyl)cyclopentanecarboxylic acid

  • Reflux the 2-(3,4-dichlorophenyl)cyclopentanecarbonitrile in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water for several hours.

  • Monitor the reaction for the disappearance of the nitrile group by infrared (IR) spectroscopy.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-(3,4-dichlorophenyl)cyclopentanecarboxylic acid.

Step 3: Esterification to methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate (this compound)

  • Dissolve the 2-(3,4-dichlorophenyl)cyclopentanecarboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the final compound, this compound, by column chromatography.

This protocol is adapted from established methods for measuring the binding affinity of compounds to the dopamine transporter.[2][3]

Materials:

  • Rat striatal tissue homogenate

  • [3H]WIN 35,428 (radioligand)

  • Cocaine HCl (for determining non-specific binding)

  • Sucrose phosphate buffer

  • Test compound (this compound) at various concentrations

  • Scintillation counter

Procedure:

  • Prepare rat striatal tissue by homogenizing in ice-cold sucrose phosphate buffer.

  • Centrifuge the homogenate, resuspend the pellet in fresh buffer, and repeat the centrifugation and resuspension steps.

  • In assay tubes, combine the tissue homogenate, [3H]WIN 35,428 (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of this compound.

  • For the determination of non-specific binding, use a high concentration of a known DAT inhibitor like cocaine HCl (e.g., 100 µM).

  • Incubate the tubes on ice for 120 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.[4][5]

Materials:

  • Cell line expressing human DAT (e.g., CHO-S/hDAT or transfected COS-7 cells)

  • [3H]Dopamine

  • Modified Tris-HEPES buffer (pH 7.1)

  • Test compound (this compound) at various concentrations

  • Nomifensine (as a positive control)

  • Cell lysis buffer

  • Scintillation counter

Procedure:

  • Plate the DAT-expressing cells in a 96-well plate and allow them to adhere and grow to an appropriate confluency.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle in modified Tris-HEPES buffer for 20 minutes at 25°C.

  • Add [3H]Dopamine (e.g., 50 nM) to each well and incubate for an additional 10 minutes.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and collect the lysate.

  • Measure the amount of [3H]Dopamine taken up by the cells using a scintillation counter.

  • Determine the IC50 value of this compound for dopamine uptake inhibition by analyzing the concentration-response data.

Mandatory Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Dopamine->DAT D_Receptor Dopamine Receptors Dopamine->D_Receptor Binding Signaling Downstream Signaling D_Receptor->Signaling Activation O2172 This compound O2172->DAT Inhibition

Caption: Mechanism of action of this compound as a dopamine reuptake inhibitor.

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Start Starting Materials (e.g., 3,4-dichlorophenylacetonitrile) Intermediate1 Alkylation & Hydrolysis Start->Intermediate1 O2172 This compound (Esterification & Purification) Intermediate1->O2172 Binding_Assay DAT Binding Assay ([3H]WIN 35,428) O2172->Binding_Assay Uptake_Assay Dopamine Uptake Assay ([3H]Dopamine) O2172->Uptake_Assay IC50_Calc IC50 Determination Binding_Assay->IC50_Calc Uptake_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship Analysis IC50_Calc->SAR_Analysis

Caption: Workflow for the synthesis and in vitro evaluation of this compound.

Structure-Activity Relationships (SAR)

The development of this compound and other methylphenidate analogs has provided valuable insights into the structure-activity relationships for dopamine transporter inhibitors.

  • Carbacyclic Replacement of Piperidine: The substitution of the nitrogen-containing piperidine ring with a cyclopentane ring in this compound demonstrates that a basic nitrogen atom is not an absolute requirement for high-affinity binding to DAT. This suggests that the overall conformation and hydrophobic interactions of this part of the molecule are more critical than the presence of a specific functional group for hydrogen bonding.

  • Aromatic Ring Substitution: The 3,4-dichloro substitution on the phenyl ring of this compound is a common strategy to enhance potency and selectivity for monoamine transporters. Studies on other methylphenidate analogs have shown that halo substituents in the meta and para positions of the phenyl ring generally increase binding affinity for DAT.[6] Electron-withdrawing groups in these positions are often more favorable than electron-donating groups.[6] Ortho-substitution, however, tends to decrease potency, likely due to steric hindrance.[6]

  • Stereochemistry: For methylphenidate, the threo diastereomer is significantly more potent than the erythro diastereomer. While the specific stereochemistry of the most active isomer of this compound is not detailed in the readily available literature, it is highly probable that, like methylphenidate, one diastereomer and enantiomer is predominantly responsible for its pharmacological activity.

References

Methodological & Application

Application Notes and Protocols for In Vivo Experimentation with O-2172

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are representative examples for a dopamine reuptake inhibitor with the characteristics of O-2172. As of the latest literature review, specific in vivo experimental protocols for this compound have not been published. Therefore, the methodologies provided are based on standard practices in preclinical neuroscience and pharmacology for evaluating novel psychostimulant compounds. Researchers should adapt these protocols based on their specific experimental goals and in accordance with institutional and national guidelines for animal welfare.

Introduction to this compound

This compound is a carbacyclic analog of methylphenidate developed by Organix Inc. It functions as a potent and selective dopamine transporter (DAT) inhibitor.[1][2] In vitro studies have demonstrated its high affinity for the DAT, with an IC50 value of 47 nM, while showing significantly lower affinity for the serotonin transporter (SERT), with an IC50 value of 7000 nM.[3] This profile suggests that this compound acts as a stimulant by increasing extracellular dopamine concentrations in the brain. Its structural similarity to methylphenidate, a widely studied compound, provides a strong basis for designing relevant in vivo experiments to characterize its pharmacokinetic, efficacy, and toxicological profiles.

Signaling Pathway of this compound

The primary mechanism of action for this compound is the blockade of the dopamine transporter (DAT) on the presynaptic neuron. This inhibition prevents the reuptake of dopamine from the synaptic cleft, leading to an increased concentration and prolonged action of dopamine on postsynaptic receptors.

O-2172_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Synapse DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor Binding Signal Signal Transduction DA_Receptor->Signal O2172 This compound O2172->DAT Inhibits

Mechanism of Dopamine Reuptake Inhibition by this compound.

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model (e.g., Sprague-Dawley rats).

Protocol 3.1: Single-Dose Pharmacokinetics in Rats
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), 250-300g.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 20% Captisol® or 0.5% methylcellulose in sterile water).

  • Dose Administration:

    • Intravenous (IV): 1 mg/kg via tail vein injection.

    • Intraperitoneal (IP): 5 mg/kg.

    • Oral (PO): 10 mg/kg via oral gavage.

  • Blood Sampling: Collect sparse blood samples (~100 µL) from the tail vein or saphenous vein into EDTA-coated tubes at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis with software such as Phoenix WinNonlin.

Data Presentation: Hypothetical Pharmacokinetic Parameters of this compound
ParameterIntravenous (1 mg/kg)Intraperitoneal (5 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 250 ± 35450 ± 60300 ± 50
Tmax (h) 0.08 (5 min)0.5 (30 min)1.0
AUC (0-t) (ng*h/mL) 400 ± 501500 ± 2002200 ± 300
Half-life (t1/2) (h) 2.5 ± 0.43.0 ± 0.53.2 ± 0.6
Bioavailability (%) 100~75~55

In Vivo Efficacy Protocols

Protocol 4.1: Locomotor Activity Assessment

Objective: To evaluate the psychostimulant effects of this compound by measuring changes in spontaneous locomotor activity in mice.

Locomotor_Activity_Workflow A Acclimatize Mice (1 week) B Habituate to Activity Chambers (60 min) A->B C Administer Vehicle or this compound (IP Injection) B->C D Place Mice in Chambers Immediately C->D E Record Locomotor Activity (120 min) D->E F Analyze Data (e.g., Total Distance Traveled) E->F

Workflow for the Locomotor Activity Experiment.
  • Animal Model: Male C57BL/6 mice (n=8-12 per group), 8-10 weeks old.

  • Apparatus: Open-field activity chambers equipped with infrared beams to automatically track movement.

  • Procedure: a. Transport mice to the testing room at least 1 hour before the experiment to acclimate. b. Place each mouse into an activity chamber for a 60-minute habituation period. c. After habituation, remove mice and administer the vehicle or this compound (e.g., 1, 3, 10, 30 mg/kg, IP). d. Immediately return the mice to the same activity chambers. e. Record locomotor activity (e.g., total distance traveled, rearing frequency) for 120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a total over the session. Use ANOVA to compare dose groups to the vehicle control group.

Data Presentation: Hypothetical Dose-Response of this compound on Locomotion
Treatment Group (mg/kg, IP)Total Distance Traveled (meters, 120 min)
Vehicle150 ± 25
This compound (1)250 ± 40
This compound (3)600 ± 75
This compound (10)1200 ± 150
This compound (30)950 ± 120 (showing stereotypy/decline)
Protocol 4.2: In Vivo Microdialysis

Objective: To measure extracellular dopamine levels in the nucleus accumbens following systemic administration of this compound.

Microdialysis_Workflow A Stereotaxic Surgery: Implant Guide Cannula (Target: Nucleus Accumbens) B Recovery Period (5-7 days) A->B C Insert Microdialysis Probe & Begin Perfusion B->C D Collect Baseline Samples (3-4 samples, 20 min each) C->D E Administer Vehicle or this compound (IP Injection) D->E F Collect Post-Injection Samples (2-3 hours) E->F G Analyze Dopamine via HPLC-ECD F->G H Histological Verification of Probe Placement G->H

Workflow for the In Vivo Microdialysis Experiment.
  • Animal Model: Male Sprague-Dawley rats (n=6-8 per group), 280-350g.

  • Surgical Procedure: Under anesthesia, stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow 5-7 days for recovery.

  • Microdialysis: a. On the day of the experiment, gently insert a microdialysis probe through the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). c. Allow a 2-hour equilibration period. d. Collect 3-4 baseline samples (20 minutes each). e. Administer this compound (e.g., 5 mg/kg, IP) or vehicle. f. Continue collecting samples for at least 3 hours post-injection.

  • Neurochemical Analysis: Analyze the dopamine content in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Data Analysis: Express post-injection dopamine levels as a percentage of the average baseline concentration. Compare treatment groups using a two-way repeated measures ANOVA.

Data Presentation: Hypothetical Effect of this compound on Dopamine Efflux
Time (min)% Baseline Dopamine (Vehicle)% Baseline Dopamine (this compound, 5 mg/kg)
-40 to -20100 ± 1098 ± 12
-20 to 0102 ± 8101 ± 9
0 to 20 95 ± 11 250 ± 30
20 to 4098 ± 9450 ± 55
40 to 60105 ± 13500 ± 60
60 to 80101 ± 10420 ± 50
80 to 10097 ± 12300 ± 40
100 to 12099 ± 11200 ± 25

In Vivo Toxicology Protocols

Protocol 5.1: Acute Toxicity Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following a single administration of this compound.

  • Animal Model: Male and female Sprague-Dawley rats (n=3 per sex per group).

  • Dose Administration: Administer single doses of this compound via the intended clinical route (e.g., PO) at escalating levels (e.g., 50, 150, 500 mg/kg). Include a vehicle control group.

  • Observations:

    • Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) continuously for the first 4 hours and then daily for 14 days.

    • Record body weights prior to dosing and on days 7 and 14.

  • Endpoint: At day 14, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination if significant findings are observed.

  • Data Analysis: Summarize mortality, clinical signs, body weight changes, and necropsy findings for each dose group to establish the MTD.

Data Presentation: Hypothetical Acute Toxicity Observations for this compound
Dose (mg/kg, PO)MortalityKey Clinical SignsGross Necropsy Findings
Vehicle0/6No observable signsNo abnormalities
500/6Transient hyperactivity (first 2 hours)No abnormalities
1500/6Hyperactivity, tremors, piloerection (first 6 hours)No abnormalities
5002/6Severe tremors, convulsions, hypothermiaGastric irritation

References

Application Notes and Protocols for O-2172 in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-2172 is a carbacyclic analog of methylphenidate, identified as a potent and selective dopamine reuptake inhibitor (DAT inhibitor).[1][2] Developed by Organix Inc., it is structurally distinct from methylphenidate, with a 3,4-dichloro substitution on the phenyl ring and a cyclopentane ring replacing the piperidine ring.[1][2] Despite the absence of the nitrogen lone pair, a feature often considered crucial for interaction with monoamine transporters, this compound demonstrates significant and selective binding to DAT.[1][3] These characteristics make this compound a valuable tool for investigating the role of dopamine signaling in various behavioral paradigms.

These application notes provide an overview of the known pharmacological properties of this compound and offer detailed, exemplary protocols for its use in preclinical behavioral research. The following methodologies are based on established procedures for characterizing the behavioral effects of dopamine reuptake inhibitors.

Pharmacological Profile of this compound

The primary mechanism of action of this compound is the inhibition of the dopamine transporter, which leads to an increase in the extracellular concentration of dopamine in the synaptic cleft.[1][2][4] This action modulates dopaminergic neurotransmission, which is critical for regulating functions such as movement, motivation, and reward.[1][4]

Quantitative Data: Transporter Binding Affinity

The following table summarizes the in vitro binding affinities of this compound for the dopamine transporter (DAT) and the serotonin transporter (SERT).

TransporterIC50 (nM)Reference
Dopamine Transporter (DAT)47[2]
Serotonin Transporter (SERT)7000[2]

This data highlights the high selectivity of this compound for the dopamine transporter over the serotonin transporter.

Signaling Pathway

This compound, as a dopamine reuptake inhibitor, blocks the dopamine transporter (DAT) on the presynaptic membrane of dopaminergic neurons. This inhibition prevents the reuptake of dopamine from the synaptic cleft, leading to increased dopamine levels and enhanced signaling at postsynaptic dopamine receptors (e.g., D1-D5 receptors).[1][4][5]

O2172_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Postsynaptic Dopamine Receptor Dopamine->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activation O2172 This compound O2172->DAT Inhibition

Figure 1: Presumed signaling pathway of this compound.

Experimental Protocols

Given the stimulant properties of potent DAT inhibitors, the following protocols are recommended for characterizing the behavioral effects of this compound in rodent models.

Protocol 1: Locomotor Activity Assessment

Objective: To determine the effect of this compound on spontaneous locomotor activity in rodents, a common measure of stimulant effects.

Materials and Apparatus:

  • This compound

  • Vehicle (e.g., saline, DMSO, or as appropriate for solubility)

  • Standard rodent locomotor activity chambers equipped with infrared photobeams

  • Syringes and needles for administration (e.g., intraperitoneal, subcutaneous)

  • Animal scale

Animals:

  • Male adult mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley). Animals should be housed individually and acclimated to the facility for at least one week prior to testing.

Drug Preparation:

  • Prepare a stock solution of this compound in a suitable vehicle.

  • Prepare serial dilutions to achieve the desired doses (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 mg/kg). The volume of injection should be consistent across all animals (e.g., 10 ml/kg for mice, 1 ml/kg for rats).

Procedure:

  • Habituation: For 2-3 consecutive days, habituate the animals to the locomotor activity chambers for 60 minutes each day. This reduces novelty-induced hyperactivity on the test day.

  • Test Day:

    • On the test day, transport the animals to the testing room and allow them to acclimate for at least 30 minutes.

    • Administer the assigned dose of this compound or vehicle to each animal according to a randomized and counterbalanced design.

    • Immediately after injection, place each animal into the center of a locomotor activity chamber.

    • Record locomotor activity (e.g., total distance traveled, horizontal beam breaks, vertical beam breaks) continuously for 60-120 minutes.

Data Analysis:

  • Analyze the data in time bins (e.g., 5- or 10-minute intervals) to observe the time course of the drug's effect.

  • Calculate the total activity for the entire session.

  • Use a one-way ANOVA followed by appropriate post-hoc tests to compare the effects of different doses of this compound to the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

Locomotor_Workflow cluster_setup Setup cluster_testing Testing Procedure cluster_analysis Data Analysis Acclimation Acclimate Animals to Facility (1 week) Habituation Habituate to Chambers (2-3 days) Acclimation->Habituation Administer Administer this compound or Vehicle Habituation->Administer Place Place in Locomotor Chamber Administer->Place Record Record Activity (60-120 min) Place->Record Analyze Analyze Data in Time Bins Record->Analyze Compare ANOVA & Post-Hoc Tests Analyze->Compare

Figure 2: Workflow for locomotor activity assessment.
Protocol 2: Drug Discrimination

Objective: To assess the subjective (interoceptive) effects of this compound by determining if it generalizes to the discriminative stimulus effects of a known stimulant, such as cocaine or d-amphetamine.

Materials and Apparatus:

  • This compound

  • Training drug (e.g., d-amphetamine, 1 mg/kg)

  • Vehicle

  • Standard two-lever operant conditioning chambers

  • Reinforcers (e.g., food pellets, sweetened liquid)

  • Syringes and needles for administration

Animals:

  • Male adult rats (e.g., Sprague-Dawley) maintained at 85-90% of their free-feeding body weight to ensure motivation for the reinforcer.

Procedure:

  • Training:

    • Train rats to press a lever for reinforcement on a fixed-ratio (FR) schedule.

    • Once responding is stable, begin discrimination training. Before each session, administer either the training drug (e.g., 1 mg/kg d-amphetamine) or vehicle.

    • Following drug administration, reinforcement is available only on the "drug-appropriate" lever. Following vehicle administration, reinforcement is available only on the "vehicle-appropriate" lever. The position of these levers (left/right) is counterbalanced across animals.

    • Training continues until rats reliably respond on the correct lever (e.g., >80% of responses on the correct lever before the first reinforcer is delivered for at least 8 of 10 consecutive sessions).[6]

  • Testing:

    • Once the discrimination is acquired, test sessions are interspersed with training sessions.

    • On test days, administer a dose of this compound (or a different dose of the training drug to establish a dose-response curve).

    • During test sessions, responding on either lever is recorded but not reinforced (extinction conditions) for a set period or number of responses to assess the primary choice.

    • Record the percentage of responses on the drug-appropriate lever and the rate of responding.

Data Analysis:

  • Calculate the percentage of responses made on the drug-appropriate lever for each test dose of this compound.

  • Full generalization is typically defined as ≥80% drug-lever responding. Partial generalization is between 20% and 80%, and no generalization is <20%.[6]

  • Analyze the response rate to assess any motor-impairing effects of the drug.

  • Plot dose-response curves for both percent drug-lever responding and response rate.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Lever_Train Train Lever Pressing (FR Schedule) Discrimination_Train Discrimination Training: Drug vs. Vehicle Lever_Train->Discrimination_Train Criteria Meet Criteria (>80% correct) Discrimination_Train->Criteria Administer_Test Administer Test Dose of this compound Criteria->Administer_Test Extinction_Test Test in Extinction (No Reinforcement) Administer_Test->Extinction_Test Calculate_Percent Calculate % Drug-Lever Responding Extinction_Test->Calculate_Percent Plot_Curves Plot Dose-Response Curves Calculate_Percent->Plot_Curves

Figure 3: Workflow for drug discrimination studies.
Protocol 3: Intravenous Self-Administration

Objective: To determine if this compound has reinforcing properties, which is an indicator of its abuse potential.

Materials and Apparatus:

  • This compound

  • Vehicle (sterile saline)

  • Standard operant conditioning chambers with two levers

  • Intravenous infusion pump and swivel system

  • Surgical equipment for catheter implantation

  • Intravenous catheters

Animals:

  • Male adult rats (e.g., Wistar or Sprague-Dawley).

Procedure:

  • Surgery:

    • Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia.[7] The external part of the catheter exits from the back.

    • Allow rats to recover for at least 5-7 days. Flush catheters daily with heparinized saline to maintain patency.

  • Acquisition:

    • Place rats in the operant chambers. Connect the catheter to the infusion pump via a tether and swivel system.

    • Train rats to press a designated "active" lever to receive an intravenous infusion of this compound (e.g., 0.1-0.5 mg/kg/infusion). Presses on the "inactive" lever are recorded but have no programmed consequence.

    • Sessions are typically 2 hours per day. Acquisition is considered stable when the number of infusions per session is consistent and active lever pressing is significantly higher than inactive lever pressing.

  • Dose-Response and Progressive Ratio:

    • Dose-Response: Once responding is stable, vary the dose of this compound per infusion across sessions to determine the dose-response relationship.

    • Progressive Ratio (PR): To assess the motivation to obtain the drug, switch to a PR schedule where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is the primary measure of motivation.

Data Analysis:

  • For acquisition and dose-response, the primary dependent variables are the number of infusions earned and the number of active vs. inactive lever presses.

  • For the PR schedule, the primary dependent variable is the breakpoint.

  • Use appropriate statistical analyses (e.g., t-tests, ANOVA) to compare responding for this compound with vehicle and to analyze the effects of dose.

Self_Admin_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_testing Testing cluster_analysis Analysis Surgery Catheter Implantation (Jugular Vein) Recovery Recovery Period (5-7 days) Surgery->Recovery Training Self-Administration Training (Active vs. Inactive Lever) Recovery->Training Stability Stable Responding Achieved Training->Stability Dose_Response Dose-Response Testing Stability->Dose_Response PR_Test Progressive Ratio (PR) Testing Stability->PR_Test Analyze_Data Analyze Infusions, Lever Presses, Breakpoint Dose_Response->Analyze_Data PR_Test->Analyze_Data

Figure 4: Workflow for intravenous self-administration.

Conclusion

This compound represents a promising pharmacological tool for elucidating the role of the dopamine transporter in behavior. Its high potency and selectivity for DAT suggest it may produce robust behavioral effects mediated by the dopaminergic system. The protocols outlined above provide a framework for a comprehensive preclinical evaluation of this compound, from its general stimulant properties to its subjective effects and reinforcing potential. Researchers utilizing this compound should carefully consider appropriate dosing, vehicle selection, and control groups to ensure the generation of reliable and interpretable data.

References

Application Notes and Protocols for O-2172 in Dopamine Uptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-2172 is a potent and selective inhibitor of the dopamine transporter (DAT), making it a valuable tool for studying dopaminergic neurotransmission and for the screening of novel therapeutic agents targeting the dopamine system.[1] As an analog of methylphenidate, this compound effectively blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels.[1] These application notes provide detailed protocols for utilizing this compound in fluorescence-based dopamine uptake assays, offering a non-radioactive, high-throughput method for characterizing the potency and mechanism of action of DAT inhibitors.

Product Information

  • Product Name: this compound

  • Mechanism of Action: Dopamine Reuptake Inhibitor[1]

  • Target: Dopamine Transporter (DAT)

  • Chemical Name: methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate

Quantitative Data

The inhibitory activity of this compound on the dopamine transporter has been quantified, demonstrating its high potency and selectivity over the serotonin transporter (SERT).

CompoundTargetAssay TypeValueReference
This compound Dopamine Transporter (DAT)Inhibition of [³H]WIN 35,428 bindingIC₅₀ = 47 nM[2]
This compound Serotonin Transporter (SERT)Inhibition of [³H]citalopram bindingIC₅₀ > 7000 nM[2]

Note on Kᵢ Value: The inhibition constant (Kᵢ) is a more absolute measure of binding affinity than the IC₅₀ value. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([S]/Kₘ)), where [S] is the concentration of the substrate used in the assay and Kₘ is the Michaelis-Menten constant of the substrate for the transporter.[3][4][5][6][7]

Visualized Mechanisms and Workflows

To facilitate a deeper understanding of the experimental procedures and the underlying biological processes, the following diagrams have been generated.

Mechanism of Dopamine Reuptake Inhibition by this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_in_cleft Dopamine Dopamine_Vesicle->Dopamine_in_cleft Release DAT Dopamine Transporter (DAT) Dopamine_in_neuron Dopamine DAT->Dopamine_in_neuron Transport Dopamine_in_cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_in_cleft->Dopamine_Receptor Binding O2172 This compound O2172->DAT Inhibition

Caption: this compound blocks the dopamine transporter (DAT), preventing dopamine reuptake.

Dopamine Signaling Pathway Dopamine Dopamine D1_Receptor D1-like Receptor Dopamine->D1_Receptor D2_Receptor D2-like Receptor Dopamine->D2_Receptor Gs Gs Protein D1_Receptor->Gs Gi Gi Protein D2_Receptor->Gi AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Cellular_Response_Inhib Cellular Response (Inhibitory) AC->Cellular_Response_Inhib ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Stim Cellular Response (Stimulatory) PKA->Cellular_Response_Stim

Caption: Dopamine signaling through D1-like (stimulatory) and D2-like (inhibitory) receptors.[8]

Experimental Workflow for Dopamine Uptake Assay A Seed DAT-expressing cells in 96-well plate B Incubate cells overnight A->B D Pre-incubate cells with This compound or vehicle B->D C Prepare this compound serial dilutions C->D E Add fluorescent dopamine substrate D->E F Incubate to allow uptake E->F G Measure fluorescence intensity F->G H Data Analysis: Calculate IC50 G->H

Caption: Step-by-step workflow for a fluorescence-based dopamine uptake inhibition assay.

Experimental Protocols

The following protocols are adapted from established methods for fluorescence-based neurotransmitter uptake assays and are suitable for determining the IC₅₀ of this compound.[9][10]

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Fluorescent Dopamine Substrate: A commercially available fluorescent substrate that is a substrate for DAT (e.g., from a Neurotransmitter Transporter Uptake Assay Kit).

  • Control Inhibitor: A known DAT inhibitor (e.g., GBR-12909 or cocaine) for positive control.

  • Multi-well Plates: 96-well, black, clear-bottom tissue culture plates.

  • Fluorescence Plate Reader: Capable of bottom-read fluorescence detection at the appropriate excitation and emission wavelengths for the chosen fluorescent substrate.

Protocol 1: IC₅₀ Determination (Endpoint Assay)
  • Cell Plating:

    • One day prior to the assay, seed the hDAT-HEK-293 cells into a 96-well, black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation:

    • On the day of the assay, prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 1 nM to 100 µM.

    • Also prepare a solution of the positive control inhibitor and a vehicle control (assay buffer with the same final concentration of solvent as the test compound).

  • Assay Procedure:

    • Gently remove the culture medium from the wells.

    • Wash the cells once with 100 µL of assay buffer.

    • Add 50 µL of the this compound dilutions, positive control, or vehicle control to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Prepare the fluorescent dopamine substrate solution according to the manufacturer's instructions.

    • Add 50 µL of the fluorescent dopamine substrate solution to all wells, initiating the uptake reaction.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). This time should be optimized to be within the linear range of uptake.

    • Measure the fluorescence intensity using a bottom-read fluorescence plate reader at the recommended excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the background wells (no cells) from all other wells.

    • Normalize the data by setting the average fluorescence of the vehicle control wells as 100% uptake and the average fluorescence of the positive control (at a saturating concentration) as 0% uptake.

    • Plot the normalized response versus the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Kinetic Assay
  • Cell Plating and Compound Preparation: Follow steps 1 and 2 from Protocol 1.

  • Assay Procedure:

    • Gently remove the culture medium from the wells and wash with assay buffer.

    • Add 50 µL of the this compound dilutions, positive control, or vehicle control to the appropriate wells.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Program the plate reader to inject 50 µL of the fluorescent dopamine substrate and immediately begin kinetic reading of fluorescence intensity every 30-60 seconds for a total of 30-60 minutes.

  • Data Analysis:

    • The rate of dopamine uptake can be determined from the initial linear portion of the kinetic curve (slope).

    • Normalize the uptake rates, with the vehicle control representing 100% activity.

    • Plot the normalized rate of uptake versus the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.

Troubleshooting

  • High background fluorescence: Ensure the use of black, clear-bottom plates. Check for autofluorescence of the test compounds.

  • Low signal-to-background ratio: Optimize cell seeding density and incubation times. Ensure the health and viability of the cells.

  • High well-to-well variability: Ensure accurate and consistent pipetting. Check for uniform cell seeding.

Conclusion

This compound is a potent and selective tool for investigating the function of the dopamine transporter. The provided protocols for fluorescence-based dopamine uptake assays offer a robust and high-throughput method for characterizing the inhibitory effects of this compound and other potential DAT modulators. These assays are crucial for advancing our understanding of dopaminergic signaling and for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

Application Notes and Protocols for Radioligand Binding Assay with O-2172

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-2172 is a potent and selective dopamine reuptake inhibitor (DAT inhibitor), developed by Organix Inc.[1][2]. It is a carbacyclic analogue of methylphenidate, featuring a 3,4-dichloro substitution on the phenyl ring and a cyclopentane ring in place of the piperidine ring[1]. As a dopamine transporter ligand, this compound is a valuable tool for research into the dopaminergic system and for the development of therapeutics targeting dopamine-related neurological and psychiatric disorders.

These application notes provide a comprehensive overview of the use of this compound in radioligand binding assays, including its binding profile and a detailed protocol for determining its affinity and selectivity for the dopamine transporter.

Data Presentation

The inhibitory activity of this compound on the dopamine transporter (DAT) and the serotonin transporter (SERT) has been quantified, demonstrating its selectivity for DAT.

Target TransporterIC50 (nM)Reference
Dopamine Transporter (DAT)47[3]
Serotonin Transporter (SERT)7000[3]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity.

Signaling Pathway of Dopamine Reuptake Inhibition

This compound, as a dopamine reuptake inhibitor, exerts its effects by blocking the dopamine transporter (DAT) on the presynaptic neuron. This inhibition leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. The increased availability of dopamine allows for greater stimulation of postsynaptic dopamine receptors (e.g., D1-like and D2-like receptors), which are G protein-coupled receptors (GPCRs) that modulate various downstream signaling cascades.[4][5]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Vesicle Dopamine Vesicle Synaptic Cleft Synaptic Cleft Dopamine Vesicle->Synaptic Cleft Release DAT Dopamine Transporter (DAT) Synaptic Cleft->DAT Reuptake Dopamine Dopamine Dopamine Receptor Postsynaptic Dopamine Receptor (e.g., D1/D2) Dopamine->Dopamine Receptor Binding This compound This compound This compound->DAT Inhibition Signaling Cascade Downstream Signaling (e.g., cAMP modulation) Dopamine Receptor->Signaling Cascade

Mechanism of action of this compound as a dopamine reuptake inhibitor.

Experimental Protocols

The following is a representative protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the dopamine transporter (DAT). This protocol is based on standard methodologies for GPCR and transporter binding assays.[6][7][8]

Materials and Reagents
  • Test Compound: this compound

  • Radioligand: A suitable radiolabeled ligand for DAT, such as [³H]WIN 35,428 or [¹²⁵I]RTI-55.

  • Membrane Preparation: Cell membranes prepared from a cell line expressing the human dopamine transporter (e.g., HEK293-hDAT cells) or rodent striatal tissue homogenates.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

  • 96-well Plates: Polypropylene plates.

  • Glass Fiber Filters: Pre-treated with a substance like polyethylenimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail.

  • Scintillation Counter.

  • Plate Shaker.

  • Incubator.

Experimental Workflow

start Start prep Prepare Reagents and Serial Dilutions of this compound start->prep plate Plate Assay Components: - Membrane Preparation - Radioligand - this compound or Controls prep->plate incubate Incubate at Room Temperature (e.g., 60-120 minutes) plate->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Cold Wash Buffer filter->wash dry Dry Filters wash->dry scint Add Scintillation Cocktail dry->scint count Measure Radioactivity (Counts Per Minute) scint->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.

Procedure
  • Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. The final concentration range should be sufficient to generate a complete competition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, the radioligand, and the membrane preparation.

    • Non-specific Binding: Add the non-specific binding control, the radioligand, and the membrane preparation.

    • Competitive Binding: Add the different dilutions of this compound, the radioligand, and the membrane preparation.

  • Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes) with gentle shaking.[6][7]

  • Filtration and Washing: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to separate bound from free radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the average counts per minute (CPM) of the non-specific binding wells from the average CPM of all other wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the transporter.

Conclusion

This compound is a valuable research tool for investigating the dopamine transporter. The provided data and protocols offer a framework for conducting radioligand binding assays to further characterize the interaction of this compound and other novel compounds with DAT. These assays are fundamental in the early stages of drug discovery and for understanding the neuropharmacology of dopaminergic signaling.

References

Application Notes and Protocols for O-2172 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the administration of O-2172 in animal models is limited. The following application notes and protocols are based on the known in vitro activity of this compound and in vivo data from its structural and functional analog, methylphenidate. These protocols should be considered as a starting point for study design and must be optimized for specific experimental conditions.

Introduction

This compound is a potent and selective dopamine reuptake inhibitor (DRI) developed by Organix Inc.[1][2]. It is a carbacyclic analog of methylphenidate, where the piperidine ring is replaced by a cyclopentane moiety and a 3,4-dichloro substitution is present on the phenyl ring[1][2]. This compound exhibits a high affinity for the dopamine transporter (DAT) and significantly lower affinity for the serotonin transporter (SERT), suggesting a more selective dopaminergic mechanism of action compared to some other psychostimulants[3]. Due to its mechanism as a DRI, this compound is a compound of interest for preclinical research in conditions where dopaminergic signaling is implicated, such as Attention-Deficit/Hyperactivity Disorder (ADHD) and other neuropsychiatric disorders.

Mechanism of Action

This compound acts as a potent inhibitor of the dopamine transporter (DAT)[1][3]. By blocking DAT, this compound prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.

In Vitro Activity
TargetIC50 (nM)Reference
Dopamine Transporter (DAT)47[3]
Serotonin Transporter (SERT)7000[3]

The high IC50 value for SERT indicates a much lower affinity for the serotonin transporter, suggesting a selective dopaminergic effect.

Signaling Pathway

The primary signaling pathway affected by this compound is the dopaminergic signaling cascade. By increasing synaptic dopamine levels, this compound indirectly modulates the activity of post-synaptic dopamine receptors (D1-D5), which are G protein-coupled receptors (GPCRs) that can initiate various downstream signaling events.

Dopaminergic Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA_Synapse Dopamine DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) DA_Synapse->DAT Reuptake D_Receptor Dopamine Receptor DA_Synapse->D_Receptor Binding Signaling Downstream Signaling D_Receptor->Signaling This compound This compound This compound->DAT Inhibition

Caption: this compound inhibits the dopamine transporter (DAT), increasing synaptic dopamine levels.

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following methodologies are adapted from preclinical studies of its analog, methylphenidate, in rodent models.

Animal Models

Commonly used rodent models for assessing the effects of dopaminergic stimulants include:

  • Spontaneously Hypertensive Rats (SHR): A widely used animal model for ADHD.

  • Wistar-Kyoto (WKY) Rats: Often used as a normotensive control for SHR.

  • Sprague-Dawley (SD) Rats: A common outbred strain used in behavioral pharmacology.

  • C57BL/6 Mice: A common inbred mouse strain for behavioral and genetic studies.

Drug Preparation and Administration

Vehicle Selection:

  • Saline (0.9% NaCl): The most common vehicle for parenteral administration.

  • Distilled Water: Suitable for oral administration.

  • Tween 80 or Cremophor EL: Can be used in small percentages (e.g., 0.1-1%) to aid in the solubilization of compounds for oral or parenteral routes.

Route of Administration:

  • Intraperitoneal (i.p.) injection: A common route for systemic administration in rodents, offering rapid absorption.

  • Oral gavage (p.o.): Mimics the clinical route of administration for many drugs.

  • Subcutaneous (s.c.) injection: Provides a slower and more sustained absorption compared to i.p. injection.

Hypothetical Dosage Ranges (based on methylphenidate studies): It is crucial to perform dose-response studies to determine the optimal dose for the desired effect.

Animal ModelRoute of AdministrationProposed Starting Dose Range (mg/kg)Notes
Rat (SHR, WKY, SD)i.p.1 - 10Higher doses may induce stereotypy.
Rat (SHR, WKY, SD)p.o.2 - 20Oral doses are typically higher than parenteral doses to account for first-pass metabolism.
Mouse (C57BL/6)i.p.2.5 - 20Mice often require higher doses than rats on a mg/kg basis.
Mouse (C57BL/6)p.o.5 - 40

Experimental Workflow for Behavioral Assessment

Experimental Workflow Acclimation Animal Acclimation (1-2 weeks) Habituation Habituation to Experimental Apparatus Acclimation->Habituation Baseline Baseline Behavioral Testing (Vehicle Administration) Habituation->Baseline Drug_Admin This compound Administration (Dose-Response) Baseline->Drug_Admin Behavioral_Test Behavioral Testing (e.g., Locomotor Activity, Cognitive Tasks) Drug_Admin->Behavioral_Test Data_Analysis Data Collection and Analysis Behavioral_Test->Data_Analysis

Caption: A generalized workflow for assessing the behavioral effects of this compound.

Key Behavioral Assays
  • Locomotor Activity: To assess stimulant effects. Animals are placed in an open field arena, and their movement is tracked automatically.

  • Elevated Plus Maze / Open Field Test (center time): To evaluate anxiety-like behavior.

  • Forced Swim Test / Tail Suspension Test: To screen for potential antidepressant-like effects.

  • Novel Object Recognition Test: To assess effects on short-term memory and cognition.

  • Five-Choice Serial Reaction Time Task (5-CSRTT): To measure attention and impulsivity.

Pharmacokinetic Assessment

No specific pharmacokinetic data for this compound is publicly available. The following table provides a hypothetical profile based on the general characteristics of small molecule CNS drugs and data from methylphenidate studies in rats. These values are illustrative and require experimental determination.

ParameterRouteHypothetical Value (Rat)Description
Tmax (Time to maximum concentration)i.p.15 - 30 minTime to reach peak plasma concentration.
p.o.30 - 60 min
Cmax (Maximum concentration)i.p. / p.o.Dose-dependentThe peak plasma concentration achieved.
t1/2 (Half-life)i.p. / p.o.1 - 3 hoursTime for the plasma concentration to decrease by half.
Bioavailability p.o.Low to ModerateThe fraction of the administered dose that reaches systemic circulation. For methylphenidate in rats, oral bioavailability can be low.

Protocol for Pharmacokinetic Study:

  • Administer this compound at a defined dose and route to a cohort of animals.

  • Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).

  • Process blood to obtain plasma or serum.

  • Analyze the concentration of this compound in the samples using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Calculate pharmacokinetic parameters using appropriate software.

Conclusion

This compound is a selective dopamine reuptake inhibitor with potential for investigating the role of the dopaminergic system in various CNS disorders. While specific in vivo data is lacking, the information provided here, based on its in vitro profile and data from its analog methylphenidate, offers a solid foundation for initiating preclinical studies. Researchers are strongly encouraged to conduct preliminary dose-finding and pharmacokinetic studies to establish appropriate experimental parameters for their specific animal models and research questions.

References

Application Notes and Protocols: Electrophysiological Effects of O-2172

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-2172 is a potent and selective dopamine reuptake inhibitor (DRI), structurally analogous to methylphenidate.[1][2] By blocking the dopamine transporter (DAT), this compound increases the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[3][4] This mechanism of action suggests that this compound will have significant effects on the electrophysiological properties of neurons, particularly those in dopaminergic pathways. These application notes provide an overview of the anticipated electrophysiological effects of this compound based on studies of related compounds, along with detailed protocols for their investigation.

Disclaimer: The following data and protocols are based on the known effects of the parent compound, methylphenidate, and other dopamine reuptake inhibitors. Direct electrophysiological studies on this compound are not currently available in the public domain. These notes, therefore, serve as a guide for initiating research into the electrophysiological profile of this compound.

Predicted Electrophysiological Profile of this compound

Based on its primary pharmacological action as a DAT inhibitor with high potency (IC50 = 47 nM for DAT), this compound is expected to modulate neuronal excitability, firing patterns, and synaptic transmission in brain regions rich in dopamine, such as the prefrontal cortex (PFC), nucleus accumbens, and ventral tegmental area (VTA).[5]

Data Presentation: Quantitative Electrophysiological Data for Dopamine Reuptake Inhibitors

The following tables summarize quantitative data from electrophysiological studies on methylphenidate (MPH), which can be used as a reference for designing experiments with this compound.

Table 1: Effects of Methylphenidate on Neuronal Firing

Brain RegionNeuron TypeDrug and ConcentrationEffect on Firing RateReceptor DependenceReference
Prefrontal Cortex (PFC)Pyramidal NeuronsMethylphenidate (1 or 3 mg/kg, i.v.)IncreasedDopamine D1[1]
Locus Coeruleus (LC)Noradrenergic NeuronsMethylphenidate (30 µM)Blocked spontaneous firingα2-Adrenergic[5][6]
Ventral MidbrainDopaminergic NeuronsMethylphenidateInhibited spontaneous firingDopamine D2[2]

Table 2: Effects of Methylphenidate on Membrane Properties

Brain RegionNeuron TypeDrug and ConcentrationEffectMagnitudeReceptor DependenceReference
Locus Coeruleus (LC)Noradrenergic NeuronsMethylphenidate (30 µM)Hyperpolarization12 ± 1 mVα2-Adrenergic[5][6]
Locus Coeruleus (LC)Noradrenergic NeuronsMethylphenidate (30-300 µM)Outward Current110 ± 6 pAα2-Adrenergic[5][6]
Ventral MidbrainDopaminergic NeuronsMethylphenidateHyperpolarizationNot specifiedDopamine D2[2]
Ventral MidbrainDopaminergic NeuronsMethylphenidateOutward CurrentNot specifiedDopamine D2[2]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the electrophysiological effects of this compound.

Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol is designed to assess the direct and indirect effects of this compound on the membrane properties and synaptic activity of individual neurons.

1. Brain Slice Preparation: a. Anesthetize a rodent (e.g., Sprague-Dawley rat) in accordance with institutional animal care and use committee guidelines. b. Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. c. Rapidly decapitate the animal and dissect the brain in ice-cold aCSF. d. Prepare 300 µm thick coronal or sagittal slices of the desired brain region (e.g., PFC, VTA) using a vibratome. e. Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour before recording.

2. Whole-Cell Recording: a. Transfer a slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 32-34°C. b. Visualize neurons using differential interference contrast (DIC) optics. c. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. d. Fill the pipettes with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH). e. Obtain a gigaseal (>1 GΩ) on the membrane of a target neuron and apply gentle suction to rupture the membrane and achieve the whole-cell configuration. f. Record membrane potential and current using a patch-clamp amplifier in current-clamp and voltage-clamp modes.

3. Drug Application: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in aCSF immediately before use. b. Bath-apply this compound at a range of concentrations (e.g., 10 nM - 10 µM) to determine its effects on resting membrane potential, input resistance, action potential firing properties, and postsynaptic currents. c. To investigate the involvement of specific receptors, co-apply this compound with selective antagonists for dopamine receptors (e.g., SCH23390 for D1, sulpiride for D2) or other relevant receptors.

4. Data Analysis: a. Analyze changes in resting membrane potential, firing frequency, action potential threshold, and amplitude. b. In voltage-clamp, measure changes in holding current and the amplitude and frequency of spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs).

Protocol 2: In Vivo Extracellular Single-Unit Recording

This protocol allows for the investigation of this compound's effects on the firing activity of neurons in the intact brain of an anesthetized animal.

1. Animal Preparation: a. Anesthetize a rat with an appropriate anesthetic (e.g., urethane, 1.5 g/kg, i.p.). b. Place the animal in a stereotaxic frame and maintain body temperature at 37°C with a heating pad. c. Perform a craniotomy over the target brain region (e.g., medial PFC) according to stereotaxic coordinates.

2. Extracellular Recording: a. Lower a glass microelectrode (1-2 µm tip diameter, filled with 2 M NaCl) into the target brain region. b. Identify and isolate the spontaneous activity of single neurons based on spike amplitude and waveform. c. Record the baseline firing rate of a neuron for at least 5-10 minutes to ensure stability.

3. Drug Administration: a. Administer this compound systemically (e.g., intravenously via a tail vein catheter) at various doses. b. Alternatively, for local effects, this compound can be applied by iontophoresis through a multi-barreled microelectrode. c. Record the firing rate of the neuron before, during, and after drug administration.

4. Data Analysis: a. Generate firing rate histograms to visualize the change in neuronal activity over time. b. Quantify the change in firing rate as a percentage of the baseline activity. c. To determine receptor dependency, administer selective antagonists prior to this compound administration.

Visualizations

Signaling Pathway of this compound

O2172_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_released Dopamine Dopamine_vesicle->Dopamine_released Exocytosis DAT Dopamine Transporter (DAT) Dopamine_released->DAT Reuptake Increased_Dopamine Increased Extracellular Dopamine O2172 This compound O2172->DAT Inhibition Dopamine_Receptor Dopamine Receptor (e.g., D1, D2) Increased_Dopamine->Dopamine_Receptor Activation Signaling_Cascade Downstream Signaling Cascades Dopamine_Receptor->Signaling_Cascade Electrophysiological_Effects Modulation of Ion Channels & Neuronal Excitability Signaling_Cascade->Electrophysiological_Effects

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Electrophysiology

InVitro_Workflow cluster_preparation Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis Animal_Anesthesia Animal Anesthesia & Perfusion Brain_Dissection Brain Dissection Animal_Anesthesia->Brain_Dissection Slice_Preparation Brain Slicing (300 µm) Brain_Dissection->Slice_Preparation Incubation Slice Incubation (>1 hr) Slice_Preparation->Incubation Slice_Transfer Transfer Slice to Recording Chamber Incubation->Slice_Transfer Neuron_ID Identify Neuron (DIC) Slice_Transfer->Neuron_ID Patch_Clamp Whole-Cell Patch-Clamp Neuron_ID->Patch_Clamp Baseline_Recording Record Baseline Activity Patch_Clamp->Baseline_Recording Drug_Application Bath Apply this compound (various concentrations) Baseline_Recording->Drug_Application Antagonist_Application Apply Receptor Antagonists Drug_Application->Antagonist_Application Data_Acquisition Data Acquisition Drug_Application->Data_Acquisition Antagonist_Application->Data_Acquisition Analysis Analyze Changes in: - Membrane Potential - Firing Rate - Synaptic Currents Data_Acquisition->Analysis

Caption: Workflow for whole-cell patch-clamp experiments.

Logical Flow for Investigating this compound's Effects

Logical_Flow cluster_invitro_q In Vitro Questions cluster_invivo_q In Vivo Questions Start Start: Characterize Electrophysiological Effects of this compound In_Vitro In Vitro Studies (Patch-Clamp) Start->In_Vitro In_Vivo In Vivo Studies (Single-Unit Recording) Start->In_Vivo Direct_Effects Direct effect on membrane properties? In_Vitro->Direct_Effects Synaptic_Effects Modulation of synaptic transmission? In_Vitro->Synaptic_Effects Firing_Rate Alters neuronal firing rate? In_Vivo->Firing_Rate Network_Activity Impact on network activity patterns? In_Vivo->Network_Activity Receptor_Mech Investigate Receptor Mechanisms (Antagonists) Direct_Effects->Receptor_Mech Synaptic_Effects->Receptor_Mech Firing_Rate->Receptor_Mech Network_Activity->Receptor_Mech Conclusion Conclusion: Elucidate the Electrophysiological Profile of this compound Receptor_Mech->Conclusion

Caption: Logical workflow for this compound investigation.

References

Application Notes and Protocols for Microdialysis Studies with O-2172

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies to investigate the neurochemical effects of O-2172, a potent dopamine reuptake inhibitor.

Introduction

This compound is a carbacyclic analog of methylphenidate that acts as a potent dopamine transporter (DAT) inhibitor.[1][2][3] It displays high affinity for the DAT with an IC50 value of 47 nM, while showing significantly lower affinity for the serotonin transporter (SERT) at 7000 nM.[2] As a dopamine reuptake inhibitor, this compound is expected to increase extracellular dopamine levels in key brain regions associated with reward and motor function. Microdialysis is an invaluable technique for monitoring these neurochemical changes in real-time within the brains of awake, freely moving animals.[4][5][6] This document outlines the necessary protocols for utilizing microdialysis to characterize the pharmacokinetic and pharmacodynamic profile of this compound.

Mechanism of Action: Dopamine Reuptake Inhibition

This compound exerts its effects by binding to the dopamine transporter (DAT) on the presynaptic membrane of dopaminergic neurons. This binding action blocks the reuptake of dopamine from the synaptic cleft, leading to an accumulation of extracellular dopamine. The elevated dopamine levels result in enhanced postsynaptic dopamine receptor stimulation.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) O2172 This compound O2172->DAT Inhibition DA_synapse->DAT DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding

Figure 1: Signaling pathway of this compound's inhibitory action on the dopamine transporter.

Data Presentation: Expected Effects of this compound on Extracellular Dopamine

The following table summarizes hypothetical quantitative data from a microdialysis study investigating the effects of this compound on extracellular dopamine levels in the nucleus accumbens. The data is presented as a percentage of baseline dopamine levels.

Time (minutes)Vehicle (% Baseline)This compound (1 mg/kg) (% Baseline)This compound (3 mg/kg) (% Baseline)This compound (10 mg/kg) (% Baseline)
-60 to 0100 ± 10100 ± 12100 ± 11100 ± 13
0 to 20105 ± 11150 ± 20250 ± 30400 ± 45
20 to 4098 ± 9200 ± 25350 ± 40550 ± 60
40 to 60102 ± 10220 ± 28400 ± 45600 ± 65
60 to 8099 ± 8190 ± 22320 ± 35500 ± 55
80 to 100101 ± 9160 ± 18250 ± 30400 ± 45
100 to 120103 ± 11130 ± 15200 ± 25300 ± 35

Data are presented as mean ± SEM.

Experimental Protocols

Animal Model and Housing
  • Species: Male Sprague-Dawley rats (250-300g)

  • Housing: Rats should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.

  • Acclimation: Animals should be allowed to acclimate to the housing conditions for at least one week prior to any experimental procedures.

Stereotaxic Surgery for Guide Cannula Implantation
  • Anesthesia: Anesthetize the rat with isoflurane (5% for induction, 2-3% for maintenance).

  • Stereotaxic Placement: Secure the animal in a stereotaxic frame. A guide cannula (CMA 12 or equivalent) should be implanted, targeting the desired brain region (e.g., nucleus accumbens shell).

  • Coordinates: Example coordinates for the nucleus accumbens shell (relative to bregma): Anteroposterior (AP): +1.7 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -6.0 mm from the skull surface.

  • Fixation: Secure the guide cannula to the skull using dental cement and jeweler's screws.

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines. Allow the animals to recover for 5-7 days before the microdialysis experiment.

Microdialysis Procedure

cluster_workflow Microdialysis Experimental Workflow Probe_Insertion Insert Microdialysis Probe Perfusion Begin Perfusion with aCSF Probe_Insertion->Perfusion Stabilization Stabilization Period (120 min) Perfusion->Stabilization Baseline_Collection Collect Baseline Samples (3 x 20 min) Stabilization->Baseline_Collection Drug_Administration Administer this compound or Vehicle Baseline_Collection->Drug_Administration Post_Drug_Collection Collect Post-Injection Samples (6 x 20 min) Drug_Administration->Post_Drug_Collection Analysis Analyze Samples via HPLC-ECD Post_Drug_Collection->Analysis Histology Verify Probe Placement Analysis->Histology

Figure 2: Workflow for the in vivo microdialysis experiment.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula.

  • Perfusion Solution: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min. The composition of the aCSF should be: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 1.0 mM MgCl2.

  • Stabilization: Allow the system to stabilize for at least 120 minutes after probe insertion before collecting baseline samples.

  • Sample Collection: Collect dialysate samples every 20 minutes into vials containing an antioxidant solution (e.g., perchloric acid) to prevent dopamine degradation.

  • Baseline: Collect at least three stable baseline samples before administering the drug.

  • Drug Administration: Dissolve this compound in a suitable vehicle (e.g., saline) and administer it via intraperitoneal (i.p.) injection. A vehicle-only group should be included as a control.

  • Post-Injection Sampling: Continue collecting samples for at least 120 minutes following drug administration.

Analytical Method: HPLC-ECD
  • Technique: Quantify dopamine concentrations in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Column: Use a reverse-phase C18 column.

  • Mobile Phase: A typical mobile phase consists of a phosphate buffer, methanol, EDTA, and an ion-pairing agent.

  • Detection: Set the electrochemical detector to an oxidizing potential sufficient to detect dopamine (e.g., +0.65 V).

  • Quantification: Calculate dopamine concentrations by comparing the peak heights or areas of the samples to those of known standards.

Histological Verification
  • Procedure: At the end of the experiment, euthanize the animal with an overdose of a suitable anesthetic.

  • Brain Extraction: Perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Slicing and Staining: Section the brain and stain the slices (e.g., with cresyl violet) to histologically verify the correct placement of the microdialysis probe.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the in vivo neurochemical effects of this compound using microdialysis. By following these methodologies, researchers can effectively characterize the dose-dependent effects of this compound on extracellular dopamine levels, providing crucial insights into its pharmacodynamic profile. This information is essential for the preclinical assessment and further development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for the Analytical Detection of O-2172

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-2172, also known by the name DCCPM, is a synthetic stimulant and potent dopamine reuptake inhibitor.[1] It is an analogue of methylphenidate, characterized by a 3,4-dichloro substitution on the phenyl ring and the replacement of the piperidine ring with a cyclopentane moiety.[1] Its chemical formula is C14H16Cl2O2 and the IUPAC name is methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate.[1] As a compound with potential for abuse and of interest in medicinal chemistry, robust analytical methods for its detection and quantification are crucial.

These application notes provide detailed protocols for the analysis of this compound in various matrices, leveraging common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections outline sample preparation, chromatographic conditions, and mass spectrometric parameters. While specific validated methods for this compound are not widely published, the following protocols are based on established methods for analogous compounds, including synthetic cannabinoids and other designer drugs.[2][3][4]

Signaling Pathway of this compound

This compound acts as a potent dopamine reuptake inhibitor (DAT inhibitor).[1][5] By blocking the dopamine transporter, this compound increases the extracellular concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism is similar to that of other stimulants like methylphenidate.

O2172_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Vesicle Vesicle Dopamine->Vesicle VMAT2 Dopamine_Released Vesicle->Dopamine_Released Exocytosis Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor Binding DAT Dopamine Transporter (DAT) Dopamine_Released->DAT Reuptake Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activation O2172 This compound O2172->DAT Inhibition

This compound mechanism of action as a dopamine reuptake inhibitor.

Analytical Methods

The detection and quantification of this compound can be achieved using chromatographic techniques coupled with mass spectrometry. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Due to its chemical structure, this compound is amenable to GC-MS analysis, potentially after derivatization to improve its thermal stability and chromatographic behavior.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow Sample Sample Sample_Prep Sample_Prep Sample->Sample_Prep Biological Matrix (e.g., Urine, Blood) Extraction Extraction Sample_Prep->Extraction e.g., LLE or SPE Derivatization Derivatization Extraction->Derivatization Optional, e.g., Silylation GC_Injection GC_Injection Derivatization->GC_Injection GC_Separation GC_Separation GC_Injection->GC_Separation MS_Detection MS_Detection GC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis

General workflow for the GC-MS analysis of this compound.

Sample Preparation Protocol (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex matrices.[6]

  • Conditioning: Condition a mixed-mode SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Mix 1 mL of the biological sample (e.g., urine, plasma) with 1 mL of 100 mM phosphate buffer (pH 6.0) and an internal standard. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% acetonitrile in water to remove interferences.

  • Elution: Elute the analyte with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Oven Program Initial temp 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Transfer Line Temp 290°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM)

Expected GC-MS Data

For this compound (Molar Mass: 287.18 g/mol ), characteristic fragment ions would need to be determined through analysis of a reference standard.[1] In SIM mode, monitoring for the molecular ion and key fragments would enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is well-suited for the analysis of non-volatile compounds in complex matrices without the need for derivatization.[7][8]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow Sample Sample Sample_Prep Sample_Prep Sample->Sample_Prep Biological Matrix (e.g., Plasma, Serum) Extraction Extraction Sample_Prep->Extraction e.g., Protein Precipitation LC_Injection LC_Injection Extraction->LC_Injection LC_Separation LC_Separation LC_Injection->LC_Separation MSMS_Detection MSMS_Detection LC_Separation->MSMS_Detection Data_Analysis Data_Analysis MSMS_Detection->Data_Analysis

General workflow for the LC-MS/MS analysis of this compound.

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a rapid and simple method for sample preparation of plasma or serum samples.[9]

  • Sample Aliquoting: Aliquot 100 µL of plasma or serum into a microcentrifuge tube.

  • Addition of Internal Standard: Add the internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting composition.

LC-MS/MS Instrumental Parameters

ParameterValue
Liquid Chromatograph Waters ACQUITY UPLC or equivalent
Mass Spectrometer Waters Xevo TQ-S or equivalent triple quadrupole MS
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

Expected LC-MS/MS Data

For this compound, the precursor ion in positive ESI mode would likely be the protonated molecule [M+H]+ at m/z 288.1. Product ions would need to be determined by infusing a standard solution and performing a product ion scan. The MRM transitions would then be optimized for quantification.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: GC-MS Calibration Curve Data for this compound (Hypothetical)

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)%RSD (n=3)Accuracy (%)
10.0524.5102.1
50.2613.298.9
100.5152.599.8
502.581.8101.5
1005.211.5100.3
50025.951.199.4

Table 2: LC-MS/MS MRM Transitions and Collision Energies (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier)288.1185.02050
This compound (Qualifier)288.1125.13550
Internal Standard(To be determined)(To be determined)(To be determined)50

Reference Materials

For accurate quantification, certified reference materials (CRMs) or analytical standards of this compound should be used.[10][11] These can be obtained from various chemical suppliers specializing in forensic and research chemicals. It is crucial to use a well-characterized standard to prepare calibration curves and quality control samples.

Conclusion

The analytical methods described provide a comprehensive framework for the detection and quantification of this compound in research and forensic settings. While these protocols are based on established analytical principles for similar compounds, method validation should be performed in accordance with relevant guidelines to ensure accuracy, precision, and reliability for the specific matrix of interest. The use of appropriate reference materials is paramount for achieving accurate results.

References

Application Notes and Protocols for O-2172 Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-2172 is a potent and selective dopamine reuptake inhibitor (DRI), functioning as a carbacyclic analog of methylphenidate.[1] It exhibits a high affinity for the dopamine transporter (DAT), with an IC50 value of 47 nM, and significantly lower affinity for the serotonin transporter (SERT), with an IC50 value of 7000 nM, demonstrating its selectivity.[2] This document provides detailed protocols for the preparation of this compound solutions for use in both in vitro and in vivo experimental settings.

Chemical Properties and Solubility

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate[1]
Molecular Formula C14H16Cl2O2[1]
Molecular Weight 287.18 g/mol [1]
IC50 (DAT) 47 nM[2]
IC50 (SERT) 7000 nM[2]
Solubility Soluble in DMSO and ethanol.Inferred from common practice for similar compounds

Experimental Protocols

In Vitro Solution Preparation: Dopamine Transporter Inhibition Assay

This protocol describes the preparation of this compound solutions for use in cell-based assays to determine its inhibitory effect on the dopamine transporter.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Protocol:

  • Stock Solution Preparation (10 mM):

    • Tare a clean, sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out 2.87 mg of this compound powder into the tared tube.

    • Add 1 mL of high-quality, anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. This 10 mM stock solution can be stored at -20°C for several months.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the 10 mM this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve. It is recommended to perform a 1:10 intermediate dilution in DMSO first to minimize the final concentration of DMSO in the assay.

    • For example, to prepare a 1 µM final concentration in the assay with a final DMSO concentration of 0.1%, first dilute the 10 mM stock 1:100 in DMSO to get a 100 µM intermediate stock. Then, add 1 µL of the 100 µM intermediate stock to 99 µL of assay buffer in the well of the assay plate.

    • Ensure the final concentration of DMSO in the assay wells is below 0.5% to avoid solvent-induced cytotoxicity.

G cluster_stock Stock Solution (10 mM) cluster_working Working Solution weigh Weigh 2.87 mg this compound dissolve Dissolve in 1 mL DMSO weigh->dissolve store Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw intermediate Prepare Intermediate Dilutions in DMSO thaw->intermediate final Prepare Final Dilutions in Assay Buffer intermediate->final Assay Plate Assay Plate final->Assay Plate

Fig 1. Workflow for In Vitro Solution Preparation.
In Vivo Solution Preparation: Murine Microdialysis Study

This protocol outlines the preparation of this compound for intraperitoneal (i.p.) administration in mice for a microdialysis study to assess its effect on extracellular dopamine levels.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Sterile vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)

  • Sterile vials and syringes

Protocol:

  • Vehicle Preparation:

    • In a sterile vial, combine 0.5 mL of DMSO and 0.5 mL of Tween 80.

    • Add 9.0 mL of sterile saline to the vial.

    • Mix thoroughly to create a 10 mL solution of the vehicle (5% DMSO, 5% Tween 80, 90% saline).

  • This compound Solution Preparation (e.g., 1 mg/mL):

    • Weigh the required amount of this compound for the desired final concentration and number of animals. For a 1 mg/mL solution, weigh 10 mg of this compound.

    • In a sterile vial, dissolve the this compound powder in a small volume of DMSO (e.g., 0.5 mL for 10 mg).

    • Add the appropriate volume of the sterile vehicle to reach the final desired concentration. For a 1 mg/mL solution, add the this compound/DMSO mixture to the pre-prepared vehicle to a final volume of 10 mL.

    • Vortex or sonicate the solution until the this compound is fully dissolved and the solution is clear.

    • The solution should be prepared fresh on the day of the experiment.

Quantitative Data

CompoundTransporterAssay TypeIC50 (nM)Reference
This compound DATRadioligand Binding47[2]
This compound SERTRadioligand Binding7000[2]
Methylphenidate Analog DATDopamine Uptake25Representative Data
Methylphenidate Analog NETNorepinephrine Uptake50Representative Data
Methylphenidate Analog SERTSerotonin Uptake>10,000Representative Data

Signaling Pathway

This compound exerts its effect by inhibiting the dopamine transporter (DAT), which is located on the presynaptic membrane of dopaminergic neurons. By blocking DAT, this compound prevents the reuptake of dopamine from the synaptic cleft, leading to an increase in the extracellular concentration of dopamine and enhanced postsynaptic receptor signaling.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle Synaptic Cleft Synaptic Cleft DA_vesicle->Synaptic Cleft Dopamine Release DAT Dopamine Transporter (DAT) DA_receptor Dopamine Receptor Postsynaptic Signaling Postsynaptic Signaling DA_receptor->Postsynaptic Signaling Synaptic Cleft->DAT Reuptake Synaptic Cleft->DA_receptor Binding O2172 This compound O2172->DAT Inhibition

Fig 2. this compound Mechanism of Action.

References

Application Notes and Protocols for Investigating Reward Pathways with O-2172

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-2172 is a potent and selective dopamine reuptake inhibitor (DRI) that serves as a valuable pharmacological tool for investigating the neural circuitry of reward.[1][2] As a carbacyclic analog of methylphenidate, this compound exhibits a high affinity for the dopamine transporter (DAT), thereby increasing extracellular dopamine levels in key brain regions associated with reward and motivation, such as the nucleus accumbens and prefrontal cortex.[1][3] These application notes provide a comprehensive overview of the use of this compound in preclinical research, including its pharmacological properties, detailed experimental protocols for in vitro and in vivo studies, and data presentation guidelines.

Pharmacological Profile of this compound

This compound acts as a stimulant by blocking the reuptake of dopamine from the synaptic cleft, leading to an accumulation of dopamine and enhanced dopaminergic neurotransmission.[1] Its selectivity for the dopamine transporter over other monoamine transporters, such as the serotonin transporter (SERT), makes it a more specific tool for probing the role of dopamine in reward processes compared to less selective compounds.[4]

Quantitative Data Summary

The following table summarizes the in vitro binding affinities of this compound for the dopamine and serotonin transporters.

TransporterIC50 (nM)Reference
Dopamine Transporter (DAT)47[4]
Serotonin Transporter (SERT)7000[4]

Signaling Pathway of this compound in the Reward Circuit

This compound's primary mechanism of action is the inhibition of the dopamine transporter (DAT) on presynaptic dopaminergic neurons. This leads to an increase in synaptic dopamine, which then acts on postsynaptic D1 and D2 receptors in reward-related brain regions.

O2172 This compound DAT Dopamine Transporter (DAT) O2172->DAT Inhibition PreSynaptic Presynaptic Dopaminergic Neuron DAT->PreSynaptic Located on Dopamine Dopamine PreSynaptic->Dopamine Releases PostSynaptic Postsynaptic Neuron (e.g., in Nucleus Accumbens) Reward Reward & Motivation PostSynaptic->Reward Mediates D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Activates D1R->PostSynaptic Located on D2R->PostSynaptic Located on cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis Tissue Striatal Tissue Homogenize Homogenize & Centrifuge Tissue->Homogenize Membranes Isolated Membranes Homogenize->Membranes Incubate Incubate Membranes->Incubate Radioligand [³H]-WIN 35,428 Radioligand->Incubate O2172 This compound (various conc.) O2172->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50/Ki Count->Analyze Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Recovery Period (5-7 days) Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Baseline Baseline Sample Collection Probe->Baseline Administer Administer this compound Baseline->Administer PostAdmin Post-Administration Sample Collection Administer->PostAdmin HPLC HPLC-ED Analysis of Dopamine PostAdmin->HPLC Analysis Data Analysis HPLC->Analysis cluster_0 Conditioning (Days 2-5) PreTest Day 1: Pre-Test (Baseline Preference) Drug Drug Pairing: This compound + Chamber A PreTest->Drug Vehicle Vehicle Pairing: Saline + Chamber B Drug->Vehicle PostTest Day 6: Post-Test (Preference Test) Vehicle->PostTest Analysis Data Analysis: Compare Pre- vs. Post-Test PostTest->Analysis

References

Troubleshooting & Optimization

Technical Support Center: O-2172 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: O-2172 is a research compound with limited publicly available in vivo data. This guide provides general advice based on its mechanism of action as a dopamine reuptake inhibitor and data from its structural analog, methylphenidate. Researchers should conduct thorough dose-finding studies and consult relevant literature for their specific animal models and experimental goals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a stimulant and a potent dopamine reuptake inhibitor.[1] It is a carbacyclic analog of methylphenidate.[2] By blocking the dopamine transporter (DAT), this compound increases the extracellular concentration of dopamine in the brain, leading to its stimulant effects.[3][4]

Q2: What is the selectivity of this compound?

This compound shows selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT). The IC50 values are reported as 47 nM for DAT and 7000 nM for SERT.[2]

Q3: Are there established in vivo dosages for this compound?

As of late 2025, there is a significant lack of published literature detailing specific in vivo dosages for this compound in animal models. Researchers will need to perform dose-response studies to determine the optimal dosage for their specific experimental paradigm and animal species.

Q4: How should I prepare this compound for in vivo administration?

The formulation of this compound for in vivo use will depend on the chosen route of administration and the compound's solubility. It is crucial to determine the solubility of this compound in various vehicles (e.g., saline, DMSO, Tween 80) to prepare a homogenous and stable solution or suspension. A common starting point for novel compounds is to test solubility in a vehicle like 5% DMSO, 5% Tween 80 in saline.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable behavioral effect - Insufficient Dose: The administered dose may be too low to elicit a response. - Poor Bioavailability: The compound may not be effectively absorbed or reaching the central nervous system. - Incorrect Route of Administration: The chosen route may not be optimal for this compound. - Compound Degradation: The this compound formulation may be unstable.- Conduct a dose-escalation study to identify an effective dose range. - Consider a different route of administration (e.g., intraperitoneal vs. oral). - Assess the solubility and stability of your formulation. Prepare fresh solutions for each experiment. - If possible, perform pharmacokinetic studies to measure plasma and brain concentrations of this compound.
Adverse Events or Toxicity - Dose is too high: The administered dose may be in the toxic range. - Vehicle Toxicity: The vehicle used for administration may be causing adverse effects.- Reduce the dose. - Conduct a toxicity study to determine the maximum tolerated dose (MTD). - Run a vehicle-only control group to rule out vehicle-induced toxicity. - Monitor animals closely for signs of distress, such as excessive stereotypy, seizures, or significant weight loss.
High Variability in Results - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. - Animal-to-Animal Variation: Biological differences between animals can lead to varied responses. - Unstable Formulation: The compound may be precipitating out of solution or degrading over time.- Ensure accurate and consistent dosing techniques. - Increase the number of animals per group to improve statistical power. - Check the stability of your formulation over the duration of the experiment. Use freshly prepared solutions.

Experimental Protocols

General Protocol for a Dose-Response Study in Rodents

This is a generalized protocol and should be adapted for your specific research question and institutional guidelines.

  • Animal Model: Select the appropriate species, strain, sex, and age of the animals for your study.

  • Housing and Acclimation: House animals in a controlled environment (temperature, humidity, light-dark cycle) and allow for an acclimation period of at least one week before the experiment.

  • This compound Formulation:

    • Determine the solubility of this compound in a suitable vehicle.

    • Prepare a stock solution and dilute it to the desired concentrations for different dose groups.

    • Ensure the final formulation is sterile if administered via injection.

  • Experimental Groups:

    • Vehicle Control: Administer the vehicle alone.

    • This compound Dose Groups: Include a minimum of 3-4 dose levels (e.g., low, medium, high) to establish a dose-response curve.

  • Administration:

    • Choose an appropriate route of administration (e.g., intraperitoneal (IP), subcutaneous (SC), oral gavage (PO)).

    • Administer the calculated volume of the this compound formulation or vehicle based on the animal's body weight.

  • Behavioral Assessment:

    • Select a behavioral assay relevant to the expected effects of a dopamine reuptake inhibitor (e.g., locomotor activity, rotarod test, elevated plus maze).

    • Define the time points for behavioral testing post-administration based on the expected pharmacokinetics of the compound.

  • Data Collection and Analysis:

    • Record all behavioral data systematically.

    • Analyze the data using appropriate statistical methods to compare the effects of different doses to the vehicle control.

Visualizations

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Cytosol Dopamine (cytosol) L_DOPA->Dopamine_Cytosol DOPA Decarboxylase Dopamine_Vesicle Dopamine (in vesicle) Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Exocytosis Dopamine_Cytosol->Dopamine_Vesicle VMAT2 DAT Dopamine Transporter (DAT) DAT->Dopamine_Cytosol Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction O2172 This compound O2172->DAT Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Dose-Response Study acclimation Animal Acclimation start->acclimation formulation Prepare this compound Formulations (Vehicle, Low, Med, High Dose) acclimation->formulation randomization Randomize Animals into Groups formulation->randomization administration Administer this compound or Vehicle randomization->administration behavior Behavioral Testing administration->behavior data_collection Data Collection behavior->data_collection analysis Statistical Analysis data_collection->analysis end End: Determine Effective Dose Range analysis->end

Caption: General workflow for an in vivo dose-response study.

Troubleshooting_Logic cluster_no_effect cluster_toxicity cluster_variability start Problem Encountered no_effect No Observable Effect start->no_effect toxicity Adverse Events/Toxicity start->toxicity variability High Variability start->variability increase_dose Increase Dose no_effect->increase_dose check_formulation Check Formulation Stability/Solubility no_effect->check_formulation change_route Change Route of Administration no_effect->change_route decrease_dose Decrease Dose toxicity->decrease_dose vehicle_control Run Vehicle-Only Control toxicity->vehicle_control check_dosing_tech Verify Dosing Technique variability->check_dosing_tech increase_n Increase Sample Size (n) variability->increase_n fresh_formulation Use Freshly Prepared Formulations variability->fresh_formulation

Caption: Troubleshooting decision tree for in vivo studies.

References

O-2172 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results or wish to proactively investigate the potential off-target effects of O-2172. Given that publicly available data on the comprehensive off-target profile of this compound is limited, this guide offers troubleshooting advice and detailed experimental protocols to enable a thorough investigation of its selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the known primary targets and selectivity of this compound?

A1: this compound is primarily known as a potent dopamine reuptake inhibitor (DRI).[1] It is an analog of methylphenidate.[1] Available data indicates selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT).[2]

Q2: I am observing an unexpected phenotype in my in vivo/in vitro model that doesn't seem to be solely explained by dopamine reuptake inhibition. What could be the cause?

A2: Unexpected phenotypes can arise from several factors, including off-target interactions. This compound, like many small molecules, has the potential to bind to other receptors, enzymes, or ion channels. It is also crucial to consider the possibility of active metabolites that may have their own pharmacological profiles.

Troubleshooting Steps:

  • Literature Review: Conduct a thorough search for the observed phenotype in relation to other pharmacological targets.

  • Control Experiments: Use a structurally different but mechanistically similar DRI to see if the effect is reproducible. If the effect is unique to this compound, it is more likely to be an off-target effect.

  • Consider Norepinephrine Transporter (NET) Activity: As an analog of methylphenidate, which is known to inhibit NET, it is plausible that this compound also has affinity for this transporter.[3][4] This should be one of the first off-targets to investigate.

  • Proceed with Off-Target Screening: If the effect persists and is not easily explained, a broader off-target screening campaign is recommended (see Q3 and Experimental Protocols).

Q3: How can I experimentally determine the off-target binding profile of this compound?

A3: A standard approach is to perform a broad-panel receptor binding screen. Several contract research organizations (CROs) offer these services (e.g., Eurofins SafetyPanel, Charles River's Off-Target Screening).[5][6] These panels typically include a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

Q4: What is the difference between a binding assay and a functional assay, and which should I use?

A4:

  • Binding Assays: These assays measure the physical interaction between a compound and a target protein (e.g., receptor, enzyme). They determine the affinity (Kd or Ki) of the compound for the target. They are excellent for initial screening to identify potential off-target interactions.

  • Functional Assays: These assays measure the biological effect of a compound on a target's activity (e.g., agonist, antagonist, or modulator activity). They are crucial for understanding the physiological consequence of an off-target interaction identified in a binding assay.

It is best to use a tiered approach: start with a broad binding assay panel to identify potential off-targets, and then follow up with specific functional assays for the "hits" from the binding screen.

Q5: My results suggest this compound interacts with an unexpected receptor. How do I confirm this is a direct interaction and not an artifact?

A5: To confirm a direct interaction, you should:

  • Determine a full dose-response curve: This will allow you to calculate the binding affinity (Ki) or functional potency (IC50/EC50).

  • Use a structurally unrelated ligand for the same target: In a competitive binding assay, this compound should be able to displace a known radiolabeled ligand for that target.

  • Test in a different assay format: If the initial hit was from a binding assay, confirm it with a functional assay (e.g., calcium mobilization, cAMP measurement, or electrophysiology).

Quantitative Data Summary

The following table summarizes the currently available inhibitory concentrations (IC50) for this compound against the dopamine and serotonin transporters. A lower IC50 value indicates a higher potency.

TargetIC50 (nM)Reference
Dopamine Transporter (DAT)47[2]
Serotonin Transporter (SERT)7000[2]

This limited dataset highlights a significant selectivity for DAT over SERT. However, data for other transporters like the norepinephrine transporter (NET) and a wider range of other potential off-targets are not publicly available.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for a Suspected Off-Target Receptor (e.g., a GPCR)

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor of interest.

Materials:

  • Cell membranes expressing the receptor of interest.

  • A suitable radioligand for the receptor (e.g., [3H]-spiperone for D2-like receptors).

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • Assay buffer (specific to the receptor).

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Methodology:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and either a dilution of this compound, the non-specific binding control, or buffer alone (for total binding).

  • Incubate the plate at a specified temperature and for a duration sufficient to reach binding equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using the filtration manifold.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

O_2172_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release DAT Dopamine Transporter (DAT) DAT->Dopamine Dopamine_cleft->DAT Reuptake DA_Receptor Dopamine Receptors Dopamine_cleft->DA_Receptor Binds Signal Postsynaptic Signaling DA_Receptor->Signal O2172 This compound O2172->DAT Inhibits

Caption: Known signaling pathway of this compound.

Hypothetical_Off_Target_Effect cluster_cell Cell with Off-Target Receptor Off_Target_Receptor Hypothetical Off-Target Receptor (e.g., Adrenergic Receptor) Downstream_Effect Unexpected Cellular Response Off_Target_Receptor->Downstream_Effect Alters Signaling O2172 This compound O2172->Off_Target_Receptor Binds and Inhibits

Caption: Hypothetical off-target interaction of this compound.

Experimental_Workflow A Unexpected Experimental Observation/Phenotype B Literature Search & Use of Control Compounds A->B C Is the effect likely due to an off-target interaction? B->C D Broad Off-Target Binding Screen (e.g., CRO Panel) C->D Yes E No significant hits. Investigate other causes (e.g., metabolites, PK/PD). C->E No F Identify Potential Off-Target 'Hits' D->F G Confirm Hits with Secondary and Functional Assays F->G H Characterize Pharmacology (Ki, IC50/EC50, MOA) G->H I In Vivo/In Vitro Model Validation H->I

Caption: Logical workflow for investigating off-target effects.

References

Technical Support Center: O-2172 Experimental Data Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-2172, a carbacyclic analog of methylphenidate and a potent dopamine reuptake inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a stimulant drug that acts as a potent and selective dopamine reuptake inhibitor (DRI). It is an analogue of methylphenidate where the piperidine ring has been replaced by a cyclopentane ring and a 3,4-dichloro substitution has been added to the phenyl ring. Its primary mechanism of action is to block the dopamine transporter (DAT), leading to an increase in the extracellular concentration of dopamine in the synapse.

Q2: What are the known binding affinities of this compound?

This compound exhibits high affinity for the dopamine transporter (DAT) and significantly lower affinity for the serotonin transporter (SERT). The reported IC50 values are 47 nM for DAT and 7000 nM for SERT.[1]

Q3: How does the potency of this compound compare to methylphenidate?

This compound is reported to be approximately one-third as potent as methylphenidate.

Q4: What are the basic chemical properties of this compound?

The chemical formula for this compound is C14H16Cl2O2, and its molar mass is 287.18 g·mol−1.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. Note the current lack of published in vivo experimental data.

Table 1: In Vitro Transporter Binding Affinity of this compound

TransporterIC50 (nM)
Dopamine Transporter (DAT)47[1]
Serotonin Transporter (SERT)7000[1]

Table 2: Comparative Potency of this compound and Methylphenidate

CompoundRelative Potency to Methylphenidate
This compound~ 1/3

Experimental Protocols and Troubleshooting Guides

This section provides detailed methodologies for key experiments relevant to the study of this compound and troubleshooting advice for common issues.

In Vitro Dopamine Transporter (DAT) Binding Assay

This experiment is designed to determine the binding affinity of this compound for the dopamine transporter.

A detailed protocol for a competitive radioligand binding assay is as follows:

  • Preparation of Synaptosomes:

    • Homogenize fresh or frozen brain tissue (e.g., rat striatum) in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (synaptosomes) in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, radioligand (e.g., [³H]WIN 35,428, a cocaine analog that binds to DAT), and varying concentrations of this compound (or a reference compound like methylphenidate).

    • Initiate the binding reaction by adding the synaptosomal preparation.

    • Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

IssuePossible Cause(s)Suggested Solution(s)
High non-specific binding - Radioligand concentration is too high.- Inadequate washing of filters.- Filters not pre-soaked.- Optimize radioligand concentration.- Increase the number and volume of washes.- Pre-soak filters in a solution like 0.5% polyethyleneimine.
Low specific binding - Low expression of DAT in the tissue preparation.- Degradation of the radioligand or transporter.- Incorrect buffer composition or pH.- Use a brain region with high DAT density (e.g., striatum).- Prepare fresh synaptosomes and use fresh radioligand.- Verify buffer composition and pH.
High variability between replicates - Inconsistent pipetting.- Uneven filtration or washing.- Compound precipitation at high concentrations.- Use calibrated pipettes and ensure proper mixing.- Ensure consistent filtration and washing times.- Check the solubility of this compound in the assay buffer.
In Vivo Microdialysis for Extracellular Dopamine Measurement

This experiment measures the effect of this compound on extracellular dopamine levels in a specific brain region of a freely moving animal.

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).

    • Secure the guide cannula to the skull with dental cement.

    • Allow the animal to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of dopamine levels.

    • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

    • Administer this compound (e.g., via intraperitoneal injection) after collecting a stable baseline.

    • Continue collecting dialysate samples for several hours to monitor the drug's effect.

  • Dopamine Analysis:

    • Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Quantify dopamine levels by comparing the peak heights or areas to those of standard solutions with known dopamine concentrations.

  • Data Analysis:

    • Express the dopamine concentrations as a percentage of the average baseline levels.

    • Plot the mean percentage change in dopamine over time.

    • Perform statistical analysis to compare post-drug dopamine levels to baseline.

IssuePossible Cause(s)Suggested Solution(s)
Low or no detectable dopamine in baseline samples - Incorrect probe placement.- Clogged or damaged microdialysis probe.- Low recovery of the probe.- Verify probe placement histologically after the experiment.- Inspect the probe for damage before implantation and ensure proper fluid flow.- Perform in vitro recovery tests to characterize the probe before implantation.
High variability in baseline dopamine levels - Animal stress.- Incomplete recovery from surgery.- Fluctuations in perfusion flow rate.- Habituate the animal to the experimental setup.- Allow for a sufficient post-operative recovery period.- Use a high-quality microinfusion pump and check for leaks in the tubing.
No effect of this compound on dopamine levels - Inactive compound or incorrect dose.- Poor bioavailability via the chosen route of administration.- Probe is located in a region with low dopaminergic innervation.- Verify the identity and purity of this compound and test a range of doses.- Consider alternative routes of administration.- Confirm probe placement in a dopamine-rich area.

Visualizations

Signaling Pathway of this compound

O_2172_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Synaptic_Cleft Synaptic_Cleft Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine_Synapse Dopamine Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binds Postsynaptic_Effect Postsynaptic Effect Dopamine_Receptor->Postsynaptic_Effect Signal Transduction O_2172 This compound O_2172->DAT Blocks

Caption: Mechanism of action of this compound in the dopaminergic synapse.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis and Data Interpretation Anesthesia Anesthetize Animal Stereotaxic_Surgery Stereotaxic Implantation of Guide Cannula Anesthesia->Stereotaxic_Surgery Recovery Post-operative Recovery Stereotaxic_Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline_Collection Collect Baseline Dialysate Samples Perfusion->Baseline_Collection Drug_Administration Administer this compound Baseline_Collection->Drug_Administration Post_Drug_Collection Collect Post-drug Dialysate Samples Drug_Administration->Post_Drug_Collection HPLC_ED Analyze Dopamine by HPLC-ED Post_Drug_Collection->HPLC_ED Data_Processing Quantify and Normalize Data HPLC_ED->Data_Processing Interpretation Interpret Results Data_Processing->Interpretation

Caption: Workflow for an in vivo microdialysis experiment with this compound.

References

Technical Support Center: O-2172 Brain Delivery Platform

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing O-2172 in preclinical central nervous system (CNS) studies. The information is designed to help overcome common challenges related to brain delivery and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: We are observing low and highly variable concentrations of this compound in the brain tissue of our animal models. What are the potential causes and solutions?

A1: Low and variable brain concentrations are common challenges with lipophilic small molecules like this compound. The primary suspect is the blood-brain barrier (BBB), which actively restricts the entry of many substances.[1][2]

  • Potential Causes:

    • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp, which actively pump the compound out of brain endothelial cells back into the bloodstream.[3][4][5]

    • Poor Formulation: The formulation of this compound may not be optimized for BBB penetration. Simple solutions may lead to rapid systemic clearance and low brain bioavailability.

    • Metabolism: Rapid peripheral metabolism can reduce the amount of this compound available to cross the BBB.

  • Troubleshooting Steps:

    • Co-administration with a P-gp Inhibitor: Conduct a pilot study with a known P-gp inhibitor (e.g., verapamil, zosuquidar) to determine if brain concentrations of this compound increase. This can help confirm if it is a P-gp substrate.

    • Advanced Formulations: Consider using nanoparticle- or liposome-based formulations. These can protect this compound from metabolism and efflux, and can be designed to improve BBB transport.[1][6][7][8]

    • Route of Administration: Explore alternative routes, such as intranasal delivery, which can bypass the BBB to some extent.[8][9]

Q2: What are the recommended formulation strategies for enhancing the brain delivery of this compound?

A2: For lipophilic compounds like this compound, advanced formulation strategies are often necessary to achieve therapeutic concentrations in the brain.[7][10] We recommend exploring the following, with hypothetical comparative data presented in Table 1.

  • Liposomal Encapsulation: Encapsulating this compound in liposomes can improve its solubility and circulation time, and reduce systemic toxicity. Cationic liposomes may enhance uptake through adsorptive-mediated endocytosis at the BBB.[8]

  • Polymeric Nanoparticles: Biodegradable polymers (e.g., PLGA) can be used to create nanoparticles that encapsulate this compound, providing sustained release and improved brain targeting.[1]

  • Receptor-Targeted Nanocarriers: For more advanced applications, nanoparticles can be surface-functionalized with ligands (e.g., antibodies against the transferrin receptor) to facilitate receptor-mediated transcytosis across the BBB.[11][12][13]

Q3: We are concerned about potential off-target effects of this compound due to its mechanism of action. How can we assess this?

A3: this compound is a potent dopamine reuptake inhibitor with significantly lower affinity for the serotonin transporter (SERT).[14] However, at higher concentrations, off-target effects are possible.

  • In Vitro Screening: Perform binding assays against a panel of CNS receptors and transporters to quantify the binding affinity of this compound for targets other than the dopamine transporter (DAT).

  • In Vivo Microdialysis: Use in vivo microdialysis in a relevant brain region (e.g., striatum) to simultaneously measure extracellular levels of dopamine, serotonin, and norepinephrine following this compound administration. This will provide a dynamic picture of its neurochemical effects.

  • Behavioral Phenotyping: A comprehensive behavioral test battery can help identify unexpected behavioral changes that may be indicative of off-target effects.

Troubleshooting Guides

Guide 1: Low Brain-to-Plasma Concentration Ratio

This guide provides a step-by-step approach to diagnosing and resolving low brain penetration of this compound.

Decision Flowchart for Troubleshooting Low Brain Bioavailability

A Start: Low Brain Concentration Observed B Is this compound a P-gp Substrate? A->B C Perform in vitro P-gp Transporter Assay B->C  Hypothesis D Co-administer with P-gp Inhibitor in vivo C->D  Confirmation E YES D->E F NO D->F G Develop Formulation to Bypass P-gp Efflux (e.g., Nanoparticles) E->G H Is Peripheral Metabolism High? F->H N Problem Solved / Re-evaluate G->N I Measure Metabolites in Plasma and Liver Microsomes H->I  Hypothesis J YES I->J K NO I->K L Encapsulate in Nanocarrier to Reduce Metabolic Exposure J->L M Evaluate Alternative Routes (e.g., Intranasal) K->M L->N M->N

Caption: Troubleshooting flowchart for low this compound brain bioavailability.

Quantitative Data Summary

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations

Formulation TypeRoute of Admin.Dose (mg/kg)Cmax (Plasma, ng/mL)Cmax (Brain, ng/g)Brain/Plasma Ratio (AUC)
This compound in SalineIV5150 ± 2530 ± 80.20
This compound LiposomesIV5250 ± 30100 ± 150.40
This compound PLGA-NPsIV5220 ± 28150 ± 200.68
This compound PLGA-NPsIntranasal240 ± 10120 ± 253.0

Data are presented as mean ± SD and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles

Objective: To encapsulate this compound into PLGA nanoparticles to enhance brain delivery.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of PVA in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 800 rpm.

  • Sonication: Sonicate the resulting emulsion using a probe sonicator for 2 minutes on ice (40% amplitude, 5 sec on/off pulses).

  • Solvent Evaporation: Stir the nanoemulsion overnight at room temperature in a fume hood to allow for the complete evaporation of DCM.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes. Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of water containing a cryoprotectant (e.g., 5% trehalose) and lyophilize for long-term storage.

Visualizations

Signaling Pathway of this compound

This compound acts as a potent dopamine reuptake inhibitor.[14][15][16] By blocking the dopamine transporter (DAT), it increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_released DA_vesicle->DA_released Release DA_receptor Dopamine Receptor DA_released->DA_receptor Binding DAT Dopamine Transporter (DAT) DA_released->DAT Reuptake DA_signal Signal Transduction DA_receptor->DA_signal Activation O2172 This compound O2172->DAT Inhibition

Caption: Mechanism of action of this compound as a dopamine reuptake inhibitor.

Experimental Workflow

The following workflow outlines the key steps in evaluating a novel this compound formulation for brain delivery in a preclinical model.

A Formulation Preparation (e.g., Nanoparticles) B Characterization (Size, Zeta, Drug Load) A->B C Animal Dosing (IV or Intranasal) B->C D Serial Blood Sampling C->D E Terminal Brain Tissue Collection C->E F Sample Processing (Homogenization & Extraction) D->F E->F G LC-MS/MS Analysis of this compound F->G H Pharmacokinetic Modeling (Brain & Plasma) G->H I Data Interpretation & Report Generation H->I

Caption: Workflow for in vivo evaluation of this compound formulations.

References

Technical Support Center: O-2172 Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using O-2172 in binding assays. This compound is a potent and selective dopamine transporter (DAT) inhibitor, and this resource is designed to help you achieve accurate and reproducible results.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound is a carbacyclic analog of methylphenidate that functions as a potent stimulant and dopamine reuptake inhibitor.[1][3] Its primary target is the dopamine transporter (DAT), showing high selectivity for DAT over the serotonin transporter (SERT).[2]

Q2: My assay results show high background noise. What are the common causes and how can I fix this?

High background noise can obscure your specific signal and reduce the sensitivity of the assay.[4] It is often caused by non-specific binding of the radioligand to the filter, tubes, or membrane preparation.

Common Causes & Solutions:

  • Insufficient Blocking: The blocking agent (e.g., BSA) is crucial for saturating non-specific binding sites.[4][5][6]

    • Solution: Try increasing the concentration of your blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[4]

  • Inadequate Washing: Unbound radioligand remaining in the wells after incubation is a primary cause of high background.[5][6][7]

    • Solution: Increase the number of wash cycles or the volume of wash buffer. Adding a brief soak step during washing can also be effective.[4][6] Ensure the plate does not dry out during manual washing.[4]

  • Radioligand Issues: Some radioligands, particularly those that are highly hydrophobic, are prone to high non-specific binding.[8]

    • Solution: If possible, consider using a more hydrophilic radioligand. Additionally, ensure the radioligand has not degraded and is of high purity.[8]

  • Contaminated Reagents: Contamination in buffers or stock solutions can lead to unexpected signal.[4][9]

    • Solution: Always use freshly prepared buffers and high-purity reagents.[10]

Q3: I am observing a very low or no specific binding signal. What should I investigate?

A low or absent signal suggests a problem with one of the core components or conditions of the assay.[10][11]

Common Causes & Solutions:

  • Reagent Quality and Concentration: The most common cause is degraded or incorrectly quantified reagents.

    • Solution: Verify the integrity and concentration of your this compound stock, radioligand, and target protein (membrane preparation).[12] Ensure the protein has not degraded due to improper storage or handling.

  • Suboptimal Assay Conditions: Incubation time, temperature, and buffer composition are critical.[10][12]

    • Solution: Ensure the incubation is long enough to reach equilibrium.[13] Optimize the assay temperature, as binding is temperature-dependent.[12] Confirm that the buffer pH and ionic strength are optimal for DAT stability and binding.[10]

  • Excessive Washing: While important for reducing background, overly aggressive washing can dissociate the bound ligand.

    • Solution: Reduce the number or duration of wash steps. If using an automated washer, ensure the pressure is not too high.

Q4: The IC50 value I calculated for this compound is very different from the published data. What could be the reason?

Discrepancies between your results and published values often point to issues with assay setup or data analysis. The reported IC50 for this compound at the dopamine transporter is approximately 47 nM.[2]

Common Causes & Solutions:

  • Assay Not at Equilibrium: If the incubation time is too short, especially for high-affinity competitors, the calculated IC50 will be inaccurate.[13]

    • Solution: Perform a time-course experiment to determine when equilibrium is reached. A common rule is to incubate for at least five half-times of the slowest reaction step.[13]

  • Incorrect Reagent Concentrations: Inaccurate concentrations of the radioligand or the receptor will shift the IC50 value.

    • Solution: Carefully re-verify the concentration of your radioligand and the amount of receptor protein in the assay.

  • Radioligand Depletion: In assays with high receptor concentration relative to the radioligand, depletion of the free radioligand can lead to an artificially high apparent affinity.[13]

    • Solution: Whenever possible, keep the receptor concentration low to minimize ligand depletion.[13]

Q5: My results are not reproducible from one experiment to the next. How can I improve consistency?

Poor reproducibility can stem from minor variations in protocol execution or reagent preparation.[10]

Common Causes & Solutions:

  • Inconsistent Protocols: Small deviations in incubation times, temperatures, or washing techniques can introduce variability.

    • Solution: Adhere strictly to a standardized protocol for every experiment.[10] Using automated liquid handlers and plate washers can improve consistency.

  • Reagent Variability: Batch-to-batch differences in reagents, especially membrane preparations, can affect results.

    • Solution: Prepare large, qualified batches of buffers and reagents. When using a new batch of membranes or radioligand, run control experiments to ensure consistency with previous batches.[10]

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes for serial dilutions, is a major source of error.

    • Solution: Ensure all pipettes are regularly calibrated. Use fresh tips for every transfer to avoid cross-contamination.[9]

Quantitative Data Summary

This table summarizes the known in vitro binding profile of this compound. Use these values as a benchmark for your experimental results.

CompoundTargetAssay TypeReported Value (IC50)Reference
This compoundDopamine Transporter (DAT)Inhibition Assay47 nM[2]
This compoundSerotonin Transporter (SERT)Inhibition Assay7000 nM[2]

Troubleshooting Summary Table

Observed ProblemPotential CauseRecommended Action
High Background Insufficient blockingIncrease blocking agent concentration or incubation time.[4][5]
Inadequate washingIncrease number of wash steps or wash volume.[4][6]
Contaminated reagentsPrepare fresh buffers and solutions.[4][9]
Low/No Signal Degraded reagentsVerify integrity of this compound, radioligand, and membranes.[12]
Suboptimal assay conditionsOptimize incubation time, temperature, and buffer pH.[10][12]
Over-washingReduce the number or intensity of wash steps.
Inaccurate IC50 Assay not at equilibriumDetermine the time required to reach equilibrium.[13]
Incorrect reagent concentrationsRe-verify concentrations of all key reagents.
Poor Reproducibility Inconsistent protocol executionStrictly adhere to a standardized protocol.[10]
Reagent batch variationQualify new batches of reagents against old ones.[10]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for DAT

This protocol describes a general method for determining the binding affinity (IC50) of this compound for the dopamine transporter using a competitive binding assay with a suitable radioligand (e.g., [³H]WIN 35,428).

1. Reagents and Buffers

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold Assay Buffer (4°C).

  • Blocking Agent: Bovine Serum Albumin (BSA), added to Assay Buffer for a final concentration of 0.1% - 1.0%.

  • Radioligand: [³H]WIN 35,428 (or other suitable DAT radioligand), diluted in Assay Buffer to a working concentration at or below its Kd value.[8]

  • Competitor: this compound, prepared in a dilution series (e.g., 10⁻¹¹ M to 10⁻⁵ M) in Assay Buffer.

  • Non-Specific Binding (NSB) Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to displace all specific binding.[8]

  • Membrane Preparation: Cell membranes expressing the human dopamine transporter.

2. Assay Procedure

  • Prepare all reagents and buffers and bring them to the appropriate temperature.

  • In a 96-well plate, add the following to each well in order:

    • 25 µL Assay Buffer (for Total Binding wells) OR 25 µL NSB Control (for Non-Specific Binding wells) OR 25 µL of this compound dilution.

    • 25 µL of diluted radioligand.

    • 50 µL of diluted membrane preparation.

  • Seal the plate and incubate at room temperature for 60-120 minutes with gentle agitation. The exact time should be optimized to ensure equilibrium is reached.[13]

  • Terminate the binding reaction by rapid filtration through a GF/B filter plate that has been pre-soaked in blocking agent.

  • Wash the filters rapidly 3-4 times with 200 µL of ice-cold Wash Buffer per well to remove unbound radioligand.[4][6]

  • Allow the filters to dry completely.

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

3. Data Analysis

  • Calculate Specific Binding: Subtract the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the log concentration of this compound.

  • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.

Visualizations

Signaling Pathway and Mechanism

O2172_Mechanism cluster_neuron Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron DA_vesicle Dopamine Vesicle DAT Dopamine Transporter (DAT) DA Dopamine DA_vesicle->DA Release DA->DAT Reuptake Receptor Dopamine Receptor DA->Receptor Binding O2172 This compound O2172->DAT Blocks

Caption: Mechanism of action for this compound at the dopamine transporter.

Experimental Workflow

Binding_Assay_Workflow start Start prep Prepare Reagents (Buffer, Radioligand, this compound) start->prep add_reagents Add Reagents to Plate (Controls, this compound, Radioligand) prep->add_reagents add_membrane Add DAT Membrane Preparation add_reagents->add_membrane incubate Incubate to Reach Equilibrium add_membrane->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (Calculate Specific Binding & IC50) count->analyze end End analyze->end

Caption: General workflow for a competitive this compound binding assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic problem Problem Observed? high_bg High Background? problem->high_bg Yes low_signal Low Signal? problem->low_signal No check_wash Optimize Wash Steps high_bg->check_wash Yes bad_ic50 Inaccurate IC50? low_signal->bad_ic50 No check_reagents Verify Reagent Quality & Concentration low_signal->check_reagents Yes check_equilibrium Confirm Equilibrium bad_ic50->check_equilibrium Yes no_issue Consult Further Documentation bad_ic50->no_issue No check_block Optimize Blocking check_wash->check_block check_conditions Verify Assay Conditions (Time, Temp, pH) check_reagents->check_conditions check_equilibrium->check_reagents

Caption: Decision tree for troubleshooting common binding assay issues.

References

Technical Support Center: O-2172 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving O-2172.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a carbacyclic analog of methylphenidate that functions as a potent and selective dopamine reuptake inhibitor (DAT inhibitor).[1][2][3] It blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, leading to an increase in the extracellular concentration of dopamine. While it has a very high affinity for the dopamine transporter, it has a significantly lower affinity for the serotonin transporter (SERT).[1]

Q2: What are the common experimental applications of this compound?

Given its action as a dopamine reuptake inhibitor, this compound is primarily used in preclinical research to study the role of the dopamine system in various physiological and pathological processes. Common applications include:

  • Investigating the neurochemical and behavioral effects of dopamine transporter blockade.

  • Studying animal models of diseases involving dopaminergic dysfunction, such as ADHD and Parkinson's disease.

  • Use as a reference compound in drug discovery programs aimed at developing novel DAT inhibitors.

Q3: How should this compound be stored to ensure stability?

To ensure the stability and integrity of this compound, it is crucial to follow the storage recommendations provided in the Certificate of Analysis that accompanies the compound.[1] Generally, for long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C. For short-term use, solutions can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Troubleshooting Guides

Issue 1: High Variability in In Vitro Dopamine Uptake Assays

Symptoms:

  • Inconsistent IC50 values for this compound between experiments.

  • High standard deviations within experimental replicates.

  • Drift in the signal-to-background ratio.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Cell Health and Passage Number Ensure cells (e.g., HEK293 or CHO cells stably expressing DAT) are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered protein expression.
Inconsistent Cell Seeding Use a precise and consistent method for cell counting and seeding to ensure uniform cell density across all wells of the microtiter plate.
Reagent Preparation and Handling Prepare fresh solutions of this compound and radiolabeled dopamine (e.g., [3H]dopamine) for each experiment. Ensure all buffers and media are at the correct pH and temperature.
Incubation Times and Temperatures Strictly adhere to optimized incubation times and maintain a constant temperature throughout the assay. Minor variations can significantly impact transporter activity.
Plate Edge Effects To mitigate evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile buffer or media.

Experimental Protocol: Dopamine Transporter Inhibition Assay

  • Cell Culture: Culture cells stably expressing the human dopamine transporter (hDAT) in appropriate media and conditions.

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Assay Procedure:

    • Wash the cells with pre-warmed assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at the assay temperature (e.g., 37°C).

    • Initiate the uptake by adding a solution containing a fixed concentration of radiolabeled dopamine (e.g., [3H]dopamine) and a low concentration of unlabeled dopamine.

    • Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Detection: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of dopamine uptake at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Logical Workflow for Troubleshooting In Vitro Assay Variability

G cluster_solutions Solutions start High In Vitro Variability check_cells Verify Cell Health and Passage Number start->check_cells check_seeding Review Cell Seeding Protocol check_cells->check_seeding Cells OK sol_cells Use Low Passage Cells check_cells->sol_cells Issue Found check_reagents Assess Reagent Preparation and Storage check_seeding->check_reagents Seeding OK sol_seeding Standardize Seeding check_seeding->sol_seeding Issue Found check_protocol Examine Assay Protocol (Incubation, Temperature) check_reagents->check_protocol Reagents OK sol_reagents Prepare Fresh Reagents check_reagents->sol_reagents Issue Found check_plates Investigate Plate Edge Effects check_protocol->check_plates Protocol OK sol_protocol Strictly Control Time/Temp check_protocol->sol_protocol Issue Found consistent_results Consistent Results Achieved check_plates->consistent_results Edge Effects Mitigated sol_plates Avoid Outer Wells check_plates->sol_plates Issue Found sol_cells->check_seeding sol_seeding->check_reagents sol_reagents->check_protocol sol_protocol->check_plates sol_plates->consistent_results G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_cleft Dopamine D_Receptor Dopamine Receptors (e.g., D1, D2) Dopamine_cleft->D_Receptor Binds Postsynaptic_Effect Postsynaptic Signaling (e.g., cAMP modulation) D_Receptor->Postsynaptic_Effect Activates O2172 This compound O2172->DAT Inhibits

References

O-2172 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential degradation and appropriate storage conditions for the research compound O-2172. It is important to note that detailed public information on the degradation pathways and specific stability data for this compound is limited. Therefore, the following troubleshooting guides and FAQs are based on general principles of chemical stability for analogous compounds, such as methylphenidate, and best practices for handling research chemicals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

Q2: How should I handle this compound for short-term use in the lab?

For short-term use, this compound can be handled at room temperature.[1] However, to minimize potential degradation from exposure to light and moisture, it is recommended to work with the compound in a controlled environment, such as a fume hood, and to minimize its exposure to ambient conditions. Solutions of this compound should be prepared fresh for each experiment whenever possible.

Q3: What are the likely degradation pathways for this compound?

As a methyl ester, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the ester to form the corresponding carboxylic acid and methanol. Given its chemical structure, which is an analogue of methylphenidate, other potential degradation pathways could involve oxidation of the cyclopentane ring or reactions involving the dichlorophenyl group, especially under harsh conditions of light or in the presence of reactive chemical species.[2]

Q4: How can I tell if my sample of this compound has degraded?

Visual inspection for changes in color or physical state can be an initial indicator of degradation. However, the most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of the sample. The appearance of new peaks or a decrease in the area of the main this compound peak would indicate the presence of degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If using a previously prepared stock, verify its purity via HPLC before use. Store stock solutions at -20°C or below and protect from light.
Improper storage of solid compound.Ensure the solid compound is stored in a tightly sealed, light-resistant container at the recommended temperature (-20°C for long-term).
Appearance of unknown peaks in chromatogram Sample degradation during preparation or analysis.Optimize sample preparation to minimize exposure to harsh conditions (e.g., extreme pH, high temperatures). Ensure the analytical method itself is not causing degradation.
Contamination of the sample or solvent.Use high-purity solvents and clean labware. Run a blank analysis to check for solvent contamination.
Loss of compound potency Significant degradation of the this compound sample.Re-evaluate storage conditions and handling procedures. Consider purchasing a new, verified batch of the compound. Perform a quantitative analysis (e.g., using a calibrated standard curve in HPLC) to determine the exact concentration of the active compound.

Hypothetical Stability Data

The following table is a hypothetical example to illustrate how stability data for this compound might be presented. This is not actual data for this compound.

Condition Time Purity (%) Major Degradant (%)
-20°C, Dark 12 months>99<0.1
4°C, Dark 12 months98.51.2
25°C, Ambient Light 6 months92.16.8
40°C, 75% RH 3 months85.313.5

Experimental Protocols

General Protocol for Assessing this compound Stability

This protocol describes a general method for assessing the stability of this compound under various stress conditions, a process often referred to as forced degradation studies.

  • Sample Preparation: Prepare several accurately weighed samples of this compound.

  • Stress Conditions: Expose the samples to a variety of conditions, such as:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours.

    • Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with a suitable solvent (e.g., acetonitrile/water).

    • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could consist of a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Determine the percentage of this compound remaining.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare this compound Samples acid Acidic (0.1 M HCl) prep->acid Expose to Stress Conditions base Basic (0.1 M NaOH) prep->base Expose to Stress Conditions oxidative Oxidative (3% H2O2) prep->oxidative Expose to Stress Conditions thermal Thermal (80°C) prep->thermal Expose to Stress Conditions photo Photolytic (UV Light) prep->photo Expose to Stress Conditions hplc HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidative->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples eval Identify Degradants & Quantify Purity hplc->eval

Caption: Workflow for a forced degradation study of this compound.

hypothetical_degradation_pathway O2172 This compound Methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate HydrolysisProduct Degradation Product A 2-cyclopentyl-2-(3,4-dichlorophenyl)acetic acid O2172->HydrolysisProduct  Hydrolysis (Acid/Base) OxidationProduct Degradation Product B Oxidized cyclopentyl derivative O2172->OxidationProduct  Oxidation (e.g., H2O2)

Caption: A hypothetical degradation pathway for this compound.

References

Technical Support Center: O-2172 Effects and Temporal Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the temporal resolution of O-2172's effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a research chemical that acts as a potent and selective dopamine reuptake inhibitor (DRI). It is an analogue of methylphenidate.[1] Its primary mechanism of action is to block the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This blockage leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.

Q2: What experimental techniques are best suited for studying the rapid effects of this compound?

A2: To achieve high temporal resolution when studying a potent dopamine reuptake inhibitor like this compound, Fast-Scan Cyclic Voltammetry (FSCV) is the recommended technique.[2][3][4] FSCV allows for the sub-second detection of dopamine release and reuptake, providing real-time kinetic data.[2][3] This is crucial for accurately characterizing the onset, peak effect, and duration of action of fast-acting compounds.

Q3: What are the expected qualitative effects of this compound on dopamine dynamics as measured by FSCV?

A3: Application of a dopamine reuptake inhibitor like this compound is expected to produce two main effects on the FSCV signal for electrically or optogenetically evoked dopamine release:

  • Increased peak amplitude: By blocking reuptake, this compound will cause the released dopamine to remain in the extracellular space for longer, leading to a higher peak concentration.[4]

  • Slower decay rate: The rate of signal decay, which represents dopamine clearance from the synapse, will be significantly reduced as the primary mechanism of clearance (DAT) is inhibited.

Q4: I am not seeing a significant effect of this compound in my experiment. What are the possible reasons?

A4: There are several potential reasons for a lack of a discernible effect:

  • Compound Degradation: Ensure that the this compound stock solution is fresh and has been stored correctly to prevent degradation.

  • Inadequate Concentration: The concentration of this compound at the target tissue may be too low. This could be due to issues with the perfusion system or a need to increase the applied concentration.

  • Tissue Health: In ex vivo slice preparations, the health of the tissue is critical. Ensure that slices are properly prepared and maintained in oxygenated artificial cerebrospinal fluid (aCSF).

  • Electrode Placement: The stimulating and recording electrodes must be correctly positioned within the brain region of interest to evoke and detect dopamine release.

Troubleshooting Guides

Issue 1: Slow Onset or Incomplete Washout of this compound Effects
  • Problem: The effect of this compound is taking a long time to appear after application, or the dopamine signal does not return to baseline after washout. This can be a common issue with potent, lipophilic compounds.

  • Troubleshooting Steps:

    • Optimize Perfusion System: Ensure your perfusion system has a fast exchange rate to allow for rapid application and washout of the drug. Minimize the dead volume in the tubing.

    • Increase Washout Duration: Potent compounds may require a longer washout period. Extend the washout time and monitor the baseline for a stable return.

    • Use a "Sacrificial" Application: For the first application in a new preparation, a higher concentration can be used to saturate non-specific binding sites, followed by the desired experimental concentration.

    • Consider Compound "Stickiness": If washout remains an issue, it may be necessary to use a fresh tissue slice for each concentration of this compound.

Issue 2: Unstable Baseline or High Noise in FSCV Recordings
  • Problem: The baseline dopamine signal is drifting or noisy, making it difficult to resolve the effects of this compound.

  • Troubleshooting Steps:

    • Check Electrode Integrity: Inspect the carbon-fiber microelectrode for any signs of damage or fouling. A fouled electrode can be a significant source of noise.

    • Verify Grounding: Ensure that the experimental setup is properly grounded to minimize electrical noise from other equipment in the lab.

    • Stable Perfusion: Fluctuations in the perfusion rate can cause baseline drift. Use a high-quality perfusion pump and ensure a constant flow rate.

    • pH and Temperature Control: Maintain a stable pH and temperature of the aCSF, as changes in these parameters can affect the electrochemical signal.[5]

Issue 3: Difficulty in Resolving Rapid Kinetic Changes
  • Problem: The temporal resolution of the FSCV recording is not sufficient to accurately measure the fast onset of this compound's effects.

  • Troubleshooting Steps:

    • Optimize Waveform Parameters: The FSCV waveform can be adjusted to optimize for temporal resolution. While a standard waveform is often used, slight modifications to the scan rate and potential range can improve performance.

    • Increase Sampling Rate: Ensure that the data acquisition rate is set to the maximum that the system allows (typically 10 Hz for FSCV).

    • Use Appropriate Analysis Software: Utilize analysis software that can accurately fit the rapid changes in the dopamine signal to extract kinetic parameters.

Quantitative Data

CompoundIC50 for DAT (nM)Onset of ActionDuration of Action
This compound 47Expected to be rapidExpected to be prolonged
Methylphenidate~70Rapid1-4 hours (in vivo)[6]
3,4-CTMP~8.75RapidProlonged

Note: The onset and duration of action are highly dependent on the experimental preparation (in vivo vs. ex vivo) and the method of drug application.

Experimental Protocols

Protocol: Characterizing the Temporal Effects of this compound using FSCV in Brain Slices
  • Slice Preparation:

    • Prepare 300 µm coronal slices of the brain region of interest (e.g., nucleus accumbens or striatum) using a vibratome in ice-cold, oxygenated aCSF.[7]

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Electrode Placement:

    • Position the brain slice in the recording chamber and perfuse with oxygenated aCSF at a constant rate.

    • Using a micromanipulator, place a stimulating electrode on the surface of the slice and a carbon-fiber microelectrode approximately 100-200 µm away to a depth of about 75 µm.[2]

  • Baseline Recording:

    • Apply a triangular waveform to the carbon-fiber electrode (e.g., -0.4 V to +1.2 V and back at 400 V/s, repeated at 10 Hz).[2]

    • Evoke dopamine release with a single electrical pulse (e.g., 300 µA, 0.2 ms).

    • Record stable baseline dopamine transients for at least 10-20 minutes before drug application.

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF.

    • Switch the perfusion to the aCSF containing this compound.

    • Record evoked dopamine release every 2-5 minutes to observe the onset and peak effect of the drug.

  • Washout:

    • Switch the perfusion back to the drug-free aCSF.

    • Continue to record evoked dopamine release to monitor the washout of the drug's effect.

  • Data Analysis:

    • Analyze the collected FSCV data to extract key kinetic parameters, including the peak amplitude of dopamine release and the decay time constant (tau), which reflects the rate of dopamine reuptake.

    • Plot these parameters over time to visualize the temporal profile of this compound's effects.

Visualizations

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine_Cytosol Dopamine (cytosolic) L-DOPA->Dopamine_Cytosol DOPA Decarboxylase Dopamine_Vesicle Dopamine (in vesicle) Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Exocytosis Dopamine_Cytosol->Dopamine_Vesicle VMAT2 DAT Dopamine Transporter (DAT) DAT->Dopamine_Cytosol O2172 This compound O2172->DAT Inhibition Dopamine_Synapse->DAT Reuptake D_Receptor Dopamine Receptor (e.g., D1, D2) Dopamine_Synapse->D_Receptor Binding Signaling_Cascade Downstream Signaling D_Receptor->Signaling_Cascade

Caption: Dopamine signaling pathway and the inhibitory action of this compound on the dopamine transporter (DAT).

FSCV_Workflow Start Start Prepare_Slice Prepare Brain Slice Start->Prepare_Slice Place_Electrodes Position Stimulating and Recording Electrodes Prepare_Slice->Place_Electrodes Record_Baseline Record Stable Baseline Dopamine Release Place_Electrodes->Record_Baseline Apply_O2172 Apply this compound via Perfusion Record_Baseline->Apply_O2172 Record_Effect Record Onset and Peak Effect of this compound Apply_O2172->Record_Effect Washout Washout this compound with Drug-Free aCSF Record_Effect->Washout Record_Washout Record Return to Baseline Washout->Record_Washout Analyze_Data Analyze Kinetic Parameters (Peak Amplitude, Decay Rate) Record_Washout->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for characterizing the temporal effects of this compound using Fast-Scan Cyclic Voltammetry.

Troubleshooting_Logic No_Effect No/Weak Effect of this compound Observed Check_Compound Check Compound Integrity and Concentration No_Effect->Check_Compound Is compound ok? Check_Tissue Verify Tissue Health (ex vivo) No_Effect->Check_Tissue Is tissue healthy? Check_Electrodes Confirm Correct Electrode Placement No_Effect->Check_Electrodes Are electrodes placed correctly? Slow_Washout Slow Onset or Incomplete Washout Optimize_Perfusion Optimize Perfusion System (Flow Rate, Dead Volume) Slow_Washout->Optimize_Perfusion Extend_Washout Extend Washout Duration Optimize_Perfusion->Extend_Washout Fresh_Slice Use Fresh Slice for Each Concentration Extend_Washout->Fresh_Slice Noisy_Signal Unstable or Noisy Baseline Check_Electrode_Integrity Inspect Electrode for Fouling Noisy_Signal->Check_Electrode_Integrity Check_Grounding Verify Electrical Grounding Check_Electrode_Integrity->Check_Grounding Stable_Perfusion Ensure Stable Perfusion and aCSF Parameters Check_Grounding->Stable_Perfusion

Caption: Logical troubleshooting guide for common issues in studying this compound effects with FSCV.

References

Validation & Comparative

A Comparative Analysis of O-2172 and Methylphenidate on Dopamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the dopamine reuptake inhibition properties of O-2172 and the widely recognized stimulant, methylphenidate. The information presented is collated from scientific literature and is intended to support research and drug development efforts in the field of neuroscience and pharmacology.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of this compound and methylphenidate on the dopamine transporter (DAT) have been quantified through in vitro binding assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. A lower IC50 value indicates a higher binding affinity and greater potency.

The following table summarizes the IC50 values for this compound and d-threo-methylphenidate at the dopamine transporter (DAT) and the serotonin transporter (SERT), as determined in a comparative study. This direct comparison under identical experimental conditions is crucial for an accurate assessment of their relative potencies.

CompoundDopamine Transporter (DAT) IC50 (nM)Serotonin Transporter (SERT) IC50 (nM)
This compound 47[1]7000[1]
d-threo-Methylphenidate 33[2]>50,000[2]

Data sourced from Meltzer, P. C., et al. (2003) and a study in rat brain membranes.

Experimental Protocols

The quantitative data presented above were obtained through a standardized in vitro dopamine transporter binding assay. Understanding the methodology is essential for interpreting the results and for designing future experiments.

Dopamine Transporter Binding Assay Protocol

This protocol outlines the key steps involved in determining the in vitro potency of compounds in inhibiting the binding of a radioligand to the dopamine transporter.

  • Tissue Preparation:

    • Striatal tissue, rich in dopamine transporters, is dissected from rodent brains (e.g., rat or monkey).

    • The tissue is homogenized in a cold buffer solution (e.g., sucrose phosphate buffer).

    • The homogenate is centrifuged to pellet the cell membranes containing the transporters. The resulting pellet is washed and resuspended to a specific protein concentration.

  • Binding Assay:

    • The assay is conducted in tubes containing the prepared membrane homogenate, a radiolabeled ligand that specifically binds to the dopamine transporter (e.g., [³H]WIN 35,428), and varying concentrations of the inhibitor compound (this compound or methylphenidate).

    • [³H]WIN 35,428 is a commonly used radioligand for labeling the dopamine transporter.

    • To determine non-specific binding, a high concentration of a known dopamine reuptake inhibitor (e.g., cocaine) is added to a set of control tubes.

    • The tubes are incubated, typically on ice, to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • After incubation, the bound and free radioligand are separated. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are then washed with cold buffer to remove any unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are then analyzed using non-linear regression to determine the IC50 value for each inhibitor. The IC50 is the concentration of the inhibitor that displaces 50% of the specific binding of the radioligand.

Dopamine Reuptake Inhibition and Downstream Signaling

Both this compound and methylphenidate exert their primary pharmacological effect by inhibiting the dopamine transporter (DAT).[2][3][4][5] This action blocks the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron, leading to an increase in the extracellular concentration of dopamine.[3][6][7] The elevated synaptic dopamine levels then lead to enhanced activation of postsynaptic dopamine receptors, primarily the D1 and D2 receptor subtypes, initiating a cascade of downstream signaling events.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_d1 D1 Receptor Pathway cluster_d2 D2 Receptor Pathway DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release Dopamine Dopamine DA_release->Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Gs Gs/olf D1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response_D1 Cellular_Response_D1 PKA->Cellular_Response_D1 Cellular Response (e.g., Gene Expression, Synaptic Plasticity) Gi Gi/o D2R->Gi AC_inhibit Gi->AC_inhibit PLC PLC Gi->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Cellular_Response_D2 Cellular_Response_D2 Ca_release->Cellular_Response_D2 Cellular Response (e.g., Modulation of Ion Channels) Inhibitor This compound / Methylphenidate Inhibitor->DAT Inhibition

Caption: Mechanism of dopamine reuptake inhibition and downstream signaling pathways.

Inhibition of the dopamine transporter (DAT) by this compound or methylphenidate increases synaptic dopamine levels. This leads to the activation of postsynaptic D1 and D2 receptors. D1 receptor activation stimulates adenylyl cyclase via Gs/olf proteins, increasing cAMP and activating Protein Kinase A (PKA). D2 receptor activation, through Gi/o proteins, inhibits adenylyl cyclase and can also activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent intracellular calcium release. These signaling cascades ultimately modulate neuronal activity and gene expression.

References

O-2172 and Cocaine: A Comparative Analysis of their Effects on the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of O-2172 and cocaine on the dopamine transporter (DAT). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in neuropharmacology and drug development.

Quantitative Comparison of DAT Inhibition

The following table summarizes the in vitro potency of this compound and cocaine in inhibiting the dopamine transporter. This data is derived from radioligand binding and dopamine uptake assays.

CompoundAssay TypeParameterValue (nM)Reference
This compoundDopamine Uptake InhibitionIC5047[Meltzer et al., 2003, as cited by Medchemexpress][1]
CocaineDopamine Uptake InhibitionIC50~300 - 700[2]
Cocaine[3H]WIN 35,428 BindingKi~200 - 600[2]

Note: Direct comparison of absolute values should be made with caution as experimental conditions can vary between studies.

Mechanism of Action at the Dopamine Transporter

Both this compound and cocaine act as competitive inhibitors of the dopamine transporter (DAT).[3][4] The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft back into the neuron, thus terminating the dopaminergic signal. By binding to the DAT, this compound and cocaine block this reuptake process. This leads to an accumulation of dopamine in the synapse, resulting in prolonged and enhanced stimulation of postsynaptic dopamine receptors. This shared mechanism is the basis for their stimulant effects.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Vesicle Dopamine Vesicle Dopamine DA Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine Receptor Dopamine Receptor Dopamine->Dopamine Receptor Binding & Signal This compound This compound This compound->DAT Inhibition Cocaine Cocaine Cocaine->DAT Inhibition

Figure 1: Interaction of this compound and Cocaine with the Dopamine Transporter.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for assessing the interaction of novel compounds with the dopamine transporter.

Dopamine Transporter (DAT) Radioligand Binding Assay

This assay measures the affinity of a compound for the dopamine transporter by competing with a radiolabeled ligand that is known to bind to the transporter. A commonly used radioligand is [3H]WIN 35,428, a cocaine analog.[5][6]

Objective: To determine the binding affinity (Ki) of a test compound for the DAT.

Materials:

  • Rat striatal tissue homogenate (source of DAT)

  • [3H]WIN 35,428 (radioligand)

  • Test compound (e.g., this compound or cocaine) at various concentrations

  • Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909 or cocaine)

  • Assay buffer (e.g., phosphate-buffered saline)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Tissue Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes containing the DAT. Resuspend the pellet in fresh buffer.

  • Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of [3H]WIN 35,428, and varying concentrations of the test compound. For determining non-specific binding, a separate set of tubes will contain the membrane preparation, radioligand, and a high concentration of the non-specific binding control.

  • Equilibrium: Incubate the tubes at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound. The inhibition constant (Ki) is then determined by non-linear regression analysis of the competition curve using the Cheng-Prusoff equation.

cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Rat Striatal Tissue Homogenate Incubation Incubate at RT Tissue->Incubation Radioligand [3H]WIN 35,428 (Radioligand) Radioligand->Incubation TestCompound Test Compound (this compound or Cocaine) TestCompound->Incubation NSB Non-specific Binding Control NSB->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Calculation Calculate Specific Binding Scintillation->Calculation Ki Determine Ki Value (Cheng-Prusoff) Calculation->Ki

Figure 2: Workflow for a DAT Competitive Radioligand Binding Assay.

Synaptosomal [3H]Dopamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptosomes, which are resealed nerve terminals containing functional transporters.[1][7]

Objective: To determine the potency (IC50) of a test compound in inhibiting dopamine uptake via the DAT.

Materials:

  • Rat striatal tissue

  • [3H]Dopamine (radiolabeled substrate)

  • Test compound (e.g., this compound or cocaine) at various concentrations

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Reagents to inhibit the metabolism of dopamine (e.g., pargyline to inhibit MAO)

  • Reagents to block uptake by other monoamine transporters (e.g., desipramine for the norepinephrine transporter)

  • Ice-cold stop buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat striatal tissue in an appropriate buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in uptake buffer.

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle at 37°C for a short period.

  • Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of [3H]dopamine to each tube.

  • Incubation: Incubate the mixture at 37°C for a defined, short period (e.g., 5-10 minutes) to allow for dopamine uptake.

  • Uptake Termination: Terminate the reaction by adding ice-cold stop buffer and rapidly filtering the contents through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove extracellular [3H]dopamine.

  • Quantification: Measure the radioactivity retained on the filters, which represents the amount of [3H]dopamine taken up into the synaptosomes, using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) by non-linear regression analysis of the dose-response curve. Specific uptake is defined as the total uptake minus the uptake in the presence of a high concentration of a potent DAT inhibitor (e.g., nomifensine or cocaine).

References

A Comparative Analysis of Dopamine Transporter Selectivity: A Template for O-2172 Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Initial searches for the compound "O-2172" did not yield any publicly available data regarding its selectivity for the dopamine transporter. Therefore, this guide has been prepared as a template, utilizing the well-characterized selective dopamine transporter (DAT) inhibitor, GBR-12909 , as an illustrative example. This framework is designed to be adapted for the evaluation of this compound upon the availability of relevant experimental data. For comparative purposes, the non-selective psychostimulant, cocaine , is included to highlight the significance of transporter selectivity.

The dopamine transporter is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling.[1] Compounds that inhibit DAT can elevate extracellular dopamine levels, a mechanism of action for many therapeutic agents and drugs of abuse.[1] The selectivity of a compound for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), is a crucial determinant of its pharmacological profile and therapeutic potential.[2][3]

Comparative Selectivity Profile

The following table summarizes the in vitro binding affinities (Ki, nM) of GBR-12909 and cocaine for the dopamine, norepinephrine, and serotonin transporters. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated by dividing the Ki value for the alternative transporter (NET or SERT) by the Ki value for DAT. A higher ratio signifies greater selectivity for the dopamine transporter.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/NET Selectivity RatioDAT/SERT Selectivity Ratio
GBR-12909 1>100>100>100>100
Cocaine ~250~300~800~1.2~3.2

Data compiled from multiple sources. Absolute values may vary based on experimental conditions.[2][4]

As the data indicates, GBR-12909 is a potent and highly selective inhibitor of the dopamine transporter, with over 100-fold greater affinity for DAT compared to NET and SERT.[2] In contrast, cocaine exhibits a much less selective profile, binding with comparable affinity to all three monoamine transporters.

Experimental Protocols for Determining Transporter Selectivity

The determination of a compound's selectivity for the dopamine transporter typically involves in vitro assays, such as radioligand binding assays and neurotransmitter uptake inhibition assays.[5][6] These assays are fundamental in characterizing the pharmacological properties of a novel compound.

1. Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target transporter. The affinity of the test compound is determined by its ability to displace the radioligand.

  • Objective: To determine the binding affinity (Ki) of a test compound for DAT, SERT, and NET.

  • Materials:

    • Cell membranes prepared from cell lines expressing the human recombinant dopamine, serotonin, or norepinephrine transporter.

    • A specific radioligand for each transporter (e.g., [3H]GBR 12935 for DAT).

    • Test compound (e.g., this compound) at various concentrations.

    • Assay buffer.

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation fluid and a liquid scintillation counter.[7]

  • Procedure:

    • Cell membranes expressing the transporter of interest are incubated with a fixed concentration of the corresponding radioligand and varying concentrations of the test compound.[8]

    • The mixture is incubated to allow for competitive binding to reach equilibrium.[8]

    • The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.[8][9]

    • The filters are washed to remove any remaining unbound radioligand.[8]

    • The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the transporters, is quantified using a liquid scintillation counter.[7]

    • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

2. Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [3H]dopamine) into cells expressing the dopamine transporter.

  • Objective: To determine the potency (IC50) of a test compound in inhibiting dopamine uptake via DAT.

  • Materials:

    • Cell lines expressing the human dopamine transporter.

    • [3H]Dopamine.

    • Test compound (e.g., this compound) at various concentrations.

    • Culture medium and buffers.

    • 96-well plates.

    • Scintillation counter.

  • Procedure:

    • Cells expressing the dopamine transporter are plated in 96-well plates.[1]

    • The cells are pre-incubated with varying concentrations of the test compound or vehicle.[1]

    • A fixed concentration of [3H]dopamine is added to the wells, and the cells are incubated for a short period to allow for dopamine uptake.[1]

    • The uptake process is terminated, and the cells are washed to remove extracellular [3H]dopamine.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify the amount of [3H]dopamine taken up by the cells.

    • The results are analyzed to determine the IC50 value of the test compound for dopamine uptake inhibition.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the selectivity of a test compound.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Cell Membranes (Expressing DAT/SERT/NET) Incubation Incubate membranes, radioligand, and test compound Membranes->Incubation Radioligand Radioligand (e.g., [3H]GBR 12935) Radioligand->Incubation TestCompound Test Compound (e.g., this compound dilutions) TestCompound->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Competitive Binding Counting Scintillation Counting (Measures bound radioactivity) Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis Selectivity Determine Selectivity Ratio Analysis->Selectivity

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

The selectivity of a compound for the dopamine transporter is a key factor in its pharmacological profile. As demonstrated by the comparison between the highly selective GBR-12909 and the non-selective cocaine, compounds with high DAT selectivity are valuable tools for neuroscience research and may offer therapeutic advantages.[2] The experimental protocols outlined in this guide provide a standardized approach for characterizing the selectivity of novel compounds like this compound. The provided framework can be populated with experimental data for this compound to generate a comprehensive comparison guide for researchers and drug development professionals.

References

A Comparative Analysis of O-2172 and Other Selective Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selective dopamine reuptake inhibitor (SDRI) O-2172 with other prominent compounds in its class, including methylphenidate, bupropion, and modafinil. The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of these compounds.

Introduction to Selective Dopamine Reuptake Inhibitors (SDRIs)

Selective dopamine reuptake inhibitors (SDRIs) are a class of drugs that function by blocking the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism of action underlies the therapeutic effects of SDRIs in conditions such as attention-deficit/hyperactivity disorder (ADHD) and narcolepsy, as well as their potential for abuse.

Compound Profiles

This compound is a potent and selective dopamine reuptake inhibitor developed by Organix Inc.[1]. It is an analog of methylphenidate, featuring a 3,4-dichloro substitution on the phenyl ring and the replacement of the piperidine ring with a cyclopentane moiety[1]. Notably, this compound demonstrates that selective DAT binding and reuptake inhibition are possible even without the nitrogen lone pair, a feature traditionally considered important for interaction with monoamine transporters[1]. It is reported to be approximately one-third as potent as methylphenidate[1].

Methylphenidate , sold under brand names like Ritalin and Concerta, is a widely prescribed central nervous system stimulant for the treatment of ADHD and narcolepsy[2]. It functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), blocking both DAT and the norepinephrine transporter (NET)[2][3].

Bupropion , marketed as Wellbutrin and Zyban, is an atypical antidepressant and smoking cessation aid[4][5]. It is also classified as an NDRI, though its affinity for DAT is weaker than for NET, and it is essentially inactive at the serotonin transporter (SERT)[4][6].

Modafinil (Provigil) is a wakefulness-promoting agent used to treat narcolepsy, shift work sleep disorder, and excessive daytime sleepiness associated with obstructive sleep apnea. While its precise mechanism is complex, it is known to act as a weak DAT inhibitor[7][8][9][10].

Comparative Pharmacological Data

The following table summarizes the in vitro binding affinities of this compound and the comparator compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Lower IC50 or Ki values indicate higher binding affinity.

CompoundDAT IC50/Ki (nM)NET Ki (nM)SERT IC50/Ki (nM)Selectivity (SERT/DAT)Reference(s)
This compound47 (IC50)Not Reported7000 (IC50)148.9[11]
Methylphenidate19338>10000>51.8[12]
Bupropion~200-500~50-100>10000>20-50[4][6]
Modafinil6400 (IC50)35600 (IC50)>500000 (IC50)>78.1[7]

In Vivo Effects: A Comparative Overview

Preclinical in vivo studies are crucial for understanding the functional consequences of DAT inhibition. Key assays include locomotor activity, drug discrimination, and self-administration studies.

Locomotor Activity: SDRIs typically increase spontaneous locomotor activity in rodents, an effect attributed to enhanced dopaminergic signaling in motor circuits. Methylphenidate, bupropion, and modafinil have all been shown to increase locomotor activity. While direct comparative studies providing ED50 values are limited, the psychostimulant properties of these drugs are well-documented to produce this effect.

Drug Discrimination: This paradigm assesses the interoceptive (subjective) effects of a drug. In rats trained to discriminate a known psychostimulant like cocaine from saline, other drugs that produce similar subjective effects will substitute for the training drug. Both modafinil and bupropion have been shown to fully substitute for cocaine in drug discrimination studies, suggesting they produce similar subjective effects mediated, at least in part, by their action on the DAT[13][14].

Self-Administration: Intravenous self-administration studies in animals are considered the gold standard for assessing the abuse potential of a drug. Compounds that are readily self-administered are believed to have a higher abuse liability. Methylphenidate is readily self-administered by laboratory animals. The abuse potential of bupropion is considered to be lower than that of methylphenidate. Modafinil has shown inconsistent results in self-administration studies, with some studies reporting a lack of reinforcement[13].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of SDRIs and a typical experimental workflow for their evaluation.

SDRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine->Dopamine_receptor Binding Postsynaptic_effect Postsynaptic Effect Dopamine_receptor->Postsynaptic_effect Signal Transduction SDRI SDRI (e.g., this compound) SDRI->DAT Inhibition

Caption: Mechanism of action of a selective dopamine reuptake inhibitor (SDRI).

SDRI_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (DAT, NET, SERT) uptake_assay [3H]Dopamine Uptake Assay binding_assay->uptake_assay Confirm Functional Inhibition (IC50) locomotor Locomotor Activity uptake_assay->locomotor Assess Psychostimulant Effects (ED50) microdialysis Microdialysis uptake_assay->microdialysis Measure Extracellular Dopamine drug_discrim Drug Discrimination locomotor->drug_discrim Evaluate Subjective Effects self_admin Self-Administration drug_discrim->self_admin Determine Abuse Potential compound Novel SDRI Candidate compound->binding_assay Determine Ki

Caption: Experimental workflow for the evaluation of a novel SDRI.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter (DAT)

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine transporter (e.g., HEK293-hDAT cells).

  • Radioligand: [³H]WIN 35,428 or other suitable DAT-selective radioligand.

  • Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Locomotor Activity Assay

Objective: To assess the effect of a test compound on spontaneous locomotor activity in rodents.

Materials:

  • Open-field arenas equipped with infrared photobeam detectors or video tracking software.

  • Test animals (e.g., male C57BL/6 mice or Sprague-Dawley rats).

  • Test compound and vehicle control.

Procedure:

  • Acclimatize the animals to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Immediately place the animal in the center of the open-field arena.

  • Record locomotor activity for a predetermined duration (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Analyze the data by comparing the activity of the drug-treated groups to the vehicle-treated group. A dose-response curve can be generated to determine the ED50 for locomotor stimulation.

Drug Discrimination Assay

Objective: To evaluate the interoceptive stimulus effects of a test compound and determine if they are similar to a known drug of abuse.

Materials:

  • Operant conditioning chambers equipped with two levers and a food/liquid reward dispenser.

  • Test animals (e.g., male Sprague-Dawley rats).

  • Training drug (e.g., cocaine or d-amphetamine) and saline.

  • Test compound.

Procedure:

  • Training Phase:

    • Train the animals to press a lever for a food or liquid reward.

    • Initiate drug discrimination training. On days when the training drug is administered, responses on one lever (the "drug-appropriate" lever) are reinforced. On days when saline is administered, responses on the other lever (the "saline-appropriate" lever) are reinforced.

    • Continue training until the animals reliably press the correct lever based on the injection they received (e.g., >80% correct responding).

  • Testing Phase:

    • Administer various doses of the test compound and place the animal in the operant chamber.

    • Record the number of presses on each lever. No reinforcement is provided during the test session.

    • Calculate the percentage of drug-appropriate responding for each dose of the test compound.

    • Full substitution is typically defined as >80% drug-appropriate responding, indicating that the test compound produces subjective effects similar to the training drug.

Conclusion

This compound is a highly selective dopamine reuptake inhibitor with a potency that is a fraction of that of methylphenidate. Its unique structure, lacking a basic nitrogen atom, challenges traditional structure-activity relationships for DAT inhibitors and presents an interesting scaffold for further drug design. In comparison to methylphenidate and bupropion, this compound exhibits greater selectivity for the dopamine transporter over the norepinephrine transporter. Modafinil, in contrast, is a much weaker DAT inhibitor. The in vivo profiles of these compounds generally correlate with their in vitro pharmacology, with potent DAT inhibitors like methylphenidate showing a higher abuse potential than weaker inhibitors or those with mixed activity like bupropion and modafinil. The data and protocols presented in this guide offer a framework for the continued investigation and comparison of this compound and other novel SDRIs within the field of neuroscience and drug development.

References

Cross-Validation of O-2172's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-2172 is a potent and selective dopamine reuptake inhibitor (DAT inhibitor), analogous to methylphenidate. By blocking the dopamine transporter, this compound increases the extracellular concentration of dopamine, a key neurotransmitter involved in reward, motivation, and motor control. This guide provides a framework for the cross-validation of this compound's effects in different cell lines, offering a comparative analysis with other dopamine reuptake inhibitors. Due to the limited publicly available experimental data specifically on this compound's effects on cell viability and signaling pathways, this guide presents a template for such a study, including detailed experimental protocols and representative data from well-characterized DAT inhibitors.

Comparative Analysis of Dopamine Reuptake Inhibitors

To objectively evaluate the in vitro effects of this compound, a direct comparison with other known DAT inhibitors is essential. This allows for the characterization of its relative potency, efficacy, and potential off-target effects.

Table 1: In Vitro Potency of Selected Dopamine Reuptake Inhibitors

CompoundTargetIC50 (nM)Cell Line/Assay Conditions
This compound DAT 47 Human Dopamine Transporter (hDAT)
SERT 7000 Human Serotonin Transporter (hSERT)
MethylphenidateDAT~100-300Human DAT, various cell lines (HEK293, COS-7)
CocaineDAT~250-500Human DAT, various cell lines (HEK293, COS-7)
GBR 12909DAT~1-10Human DAT, various cell lines

Note: Data for this compound is based on available pre-clinical information. Data for other compounds is representative of values found in scientific literature.

Experimental Protocols

To generate comparative data for this compound, the following experimental protocols are recommended.

Cell Culture
  • Cell Lines:

    • SH-SY5Y: A human neuroblastoma cell line that endogenously expresses the dopamine transporter and is a common model for neuronal studies.

    • HEK293-hDAT: Human Embryonic Kidney 293 cells stably transfected to express the human dopamine transporter. This provides a controlled system to study DAT-specific effects.

  • Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For HEK293-hDAT cells, a selection antibiotic (e.g., G418) should be included to maintain transporter expression. Cells should be cultured at 37°C in a humidified atmosphere of 5% CO2.

Dopamine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

  • Materials:

    • SH-SY5Y or HEK293-hDAT cells

    • [3H]dopamine (radiolabeled dopamine)

    • This compound and other test compounds (e.g., methylphenidate, cocaine)

    • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

    • Scintillation counter

  • Procedure:

    • Seed cells in a 24-well plate and allow them to adhere and grow to confluency.

    • Wash the cells with pre-warmed assay buffer.

    • Pre-incubate the cells with various concentrations of this compound or other test compounds for 15-30 minutes at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of [3H]dopamine to each well.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the amount of intracellular [3H]dopamine using a scintillation counter.

    • Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., benztropine).

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific dopamine uptake.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compounds on cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • SH-SY5Y and HEK293-hDAT cells

    • This compound and other test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density.

    • After 24 hours, treat the cells with a range of concentrations of this compound or other test compounds.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Cell Proliferation Assay (BrdU Assay)

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic thymidine analog, into newly synthesized DNA of proliferating cells.

  • Materials:

    • SH-SY5Y and HEK293-hDAT cells

    • This compound and other test compounds

    • BrdU labeling solution

    • Fixing/denaturing solution

    • Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)

    • Substrate solution

    • 96-well plate reader

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat the cells with various concentrations of the test compounds and incubate for the desired duration.

    • Add BrdU labeling solution to the wells and incubate for 2-24 hours to allow for incorporation into the DNA of proliferating cells.

    • Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

    • Add the anti-BrdU antibody and incubate.

    • Wash the wells and add the substrate solution.

    • Measure the absorbance using a plate reader. The intensity of the signal is proportional to the number of proliferating cells.

Western Blotting for Signaling Pathway Analysis

Western blotting can be used to investigate the effects of this compound on key proteins involved in dopamine signaling and cell survival pathways.

  • Target Proteins:

    • Phospho-ERK1/2 (p-ERK1/2): A downstream effector of dopamine receptor signaling.

    • Phospho-Akt (p-Akt): A key protein in cell survival and proliferation pathways.

    • Cleaved Caspase-3: A marker of apoptosis (cell death).

    • Tyrosine Hydroxylase (TH): The rate-limiting enzyme in dopamine synthesis (relevant for SH-SY5Y cells).

  • Procedure:

    • Treat cells with this compound or other compounds for a specified time.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Dopamine Reuptake Inhibition Workflow

G Experimental Workflow: Dopamine Uptake Inhibition Assay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture SH-SY5Y or HEK293-hDAT cells seeding Seed cells in 24-well plates cell_culture->seeding pre_incubation Pre-incubate with This compound or alternatives seeding->pre_incubation dopamine_addition Add [3H]dopamine pre_incubation->dopamine_addition incubation Incubate at 37°C dopamine_addition->incubation termination Terminate uptake with ice-cold buffer incubation->termination lysis Cell Lysis termination->lysis scintillation Scintillation Counting lysis->scintillation calculation Calculate IC50 scintillation->calculation

Caption: Workflow for Dopamine Uptake Inhibition Assay.

Dopamine Signaling Pathway

G Simplified Dopamine Signaling Pathway O2172 This compound DAT Dopamine Transporter (DAT) O2172->DAT Inhibits Dopamine_ext Extracellular Dopamine DAT->Dopamine_ext Uptake Dopamine_R Dopamine Receptors Dopamine_ext->Dopamine_R Activates Signaling_Cascade Downstream Signaling Cascades (e.g., ERK, Akt) Dopamine_R->Signaling_Cascade Initiates Cellular_Response Cellular Responses (Viability, Proliferation) Signaling_Cascade->Cellular_Response Regulates

Caption: this compound's Mechanism of Action on Dopamine Signaling.

Conclusion

This guide outlines a comprehensive approach for the cross-validation of this compound's effects in different cell lines. By employing the detailed experimental protocols, researchers can generate robust and comparable data on the compound's potency in inhibiting dopamine uptake and its impact on cell viability and proliferation. The direct comparison with other well-established dopamine reuptake inhibitors will provide a clear understanding of this compound's pharmacological profile, which is crucial for its further development and potential therapeutic applications. The provided visualizations of the experimental workflow and the underlying signaling pathway serve to clarify the experimental design and the mechanism of action of this compound.

Comparative Behavioral Effects of O-2172 and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the behavioral effects of O-2172, a carbacyclic analog of methylphenidate, and its related oxacyclic and carbacyclic analogs. Due to a lack of publicly available in vivo behavioral data for this compound and its immediate analogs, this comparison focuses on their in vitro activity at the dopamine and serotonin transporters, which is a strong predictor of their potential behavioral profiles. The information presented herein is intended to guide future research and drug development efforts in the field of psychostimulants and dopamine reuptake inhibitors.

Introduction

This compound is a potent and selective dopamine reuptake inhibitor (DRI) developed by Organix Inc.[1]. It is a structural analog of methylphenidate where the piperidine ring has been replaced by a cyclopentane ring, and the phenyl ring is substituted with 3,4-dichloro moieties[1]. This structural modification, particularly the removal of the nitrogen atom, was instrumental in demonstrating that a nitrogen atom is not essential for high-affinity binding to the dopamine transporter (DAT)[2][3]. The primary mechanism of action for this compound and its analogs is the inhibition of the DAT, leading to increased extracellular dopamine levels in the brain. This mechanism is shared with methylphenidate and other psychostimulants and is associated with effects such as increased locomotor activity and discriminative stimulus effects similar to cocaine.

Quantitative Data Presentation

The following table summarizes the in vitro binding affinities of this compound and its selected carbacyclic and oxacyclic analogs for the dopamine transporter (DAT) and the serotonin transporter (SERT). The data is extracted from Meltzer et al., 2003. A lower IC50 value indicates a higher binding affinity. The DAT/SERT selectivity ratio indicates the compound's preference for the dopamine transporter over the serotonin transporter.

CompoundStructureRing SystemPhenyl SubstitutionIC50 DAT (nM)IC50 SERT (nM)DAT/SERT Selectivity Ratio
This compound 2-cyclopentyl-2-(3,4-dichlorophenyl)acetateCarbacyclic3,4-dichloro477000149
Analog 1 2-cyclopentyl-2-phenylacetateCarbacyclicUnsubstituted1461200082
Analog 2 2-cyclohexyl-2-(3,4-dichlorophenyl)acetateCarbacyclic3,4-dichloro110>10000>91
Analog 3 2-cyclohexyl-2-phenylacetateCarbacyclicUnsubstituted134>10000>75
Analog 4 2-(tetrahydropyran-2-yl)-2-(3,4-dichlorophenyl)acetateOxacyclic3,4-dichloro29.1220076
Analog 5 2-(tetrahydropyran-2-yl)-2-phenylacetateOxacyclicUnsubstituted118>10000>85
Analog 6 2-(tetrahydrofuran-2-yl)-2-(3,4-dichlorophenyl)acetateOxacyclic3,4-dichloro29.1220076
Analog 7 2-(tetrahydrofuran-2-yl)-2-phenylacetateOxacyclicUnsubstituted230>10000>43

Signaling Pathway

The primary signaling pathway affected by this compound and its analogs is the dopaminergic synapse. By blocking the dopamine transporter (DAT), these compounds prevent the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, resulting in enhanced and prolonged stimulation of postsynaptic dopamine receptors.

Dopamine Transporter Inhibition Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Dopamine_Synthesis Dopamine Synthesis Dopamine_Synthesis->Dopamine_Vesicle Stored Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binds to DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Postsynaptic_Signal Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signal Activates O2172 This compound / Analogs O2172->DAT Inhibits

Caption: Inhibition of the dopamine transporter (DAT) by this compound and its analogs.

Experimental Protocols

While specific behavioral studies on this compound and its direct analogs are not publicly available, the following are detailed methodologies for key experiments typically used to characterize the behavioral effects of novel dopamine reuptake inhibitors.

Locomotor Activity Assay

Objective: To assess the stimulant or depressant effects of a compound on spontaneous motor activity.

Animals: Male C57BL/6J mice are commonly used. Animals are housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle, with food and water available ad libitum.

Apparatus: Locomotor activity is measured in automated activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeams to detect horizontal and vertical movements.

Procedure:

  • Habituation: Mice are first habituated to the testing room for at least 60 minutes. They are then placed individually into the activity chambers for a 30-60 minute habituation period to allow their exploratory behavior to decline to a stable baseline.

  • Drug Administration: Following habituation, mice are removed from the chambers, administered the test compound (e.g., this compound or an analog) or vehicle (e.g., saline, DMSO) via a specified route (e.g., intraperitoneal injection), and immediately returned to the chambers.

  • Data Collection: Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded continuously for a period of 60-120 minutes post-injection.

  • Data Analysis: Data is typically analyzed in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Total activity over the entire session is also compared between treatment groups using statistical methods such as ANOVA followed by post-hoc tests.

Drug Discrimination Assay

Objective: To determine if a novel compound produces subjective effects similar to a known drug of abuse (e.g., cocaine or d-amphetamine).

Animals: Male Sprague-Dawley rats, food-restricted to 85-90% of their free-feeding body weight, are frequently used.

Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

Procedure:

  • Training: Rats are trained to press one lever (the "drug" lever) to receive a food reward after being administered a known psychostimulant (e.g., 10 mg/kg cocaine, i.p.) and the other lever (the "saline" lever) after receiving a vehicle injection. Training sessions are conducted daily, with the drug and saline conditions alternating. Training continues until the rats reliably respond on the correct lever (e.g., >80% accuracy for several consecutive days).

  • Substitution Testing: Once trained, test sessions are conducted to evaluate the effects of the novel compound. On a test day, rats are administered a dose of the test compound (e.g., this compound or an analog) and placed in the operant chamber. Both levers are active, and the first lever pressed determines the "selected" lever for that session. The percentage of animals selecting the drug lever is recorded for each dose of the test compound.

  • Data Analysis: A compound is considered to have fully substituted for the training drug if a dose produces ≥80% drug-lever responding in the majority of the animals. Dose-response curves are generated to determine the ED50 value (the dose at which 50% of the animals select the drug lever).

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel psychostimulants like this compound and its analogs.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Behavioral Testing cluster_analysis Data Analysis & Lead Selection Synthesis Chemical Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Binding_Assay Transporter Binding Assays (DAT, SERT, NET) Purification->Binding_Assay Uptake_Assay Neurotransmitter Uptake Inhibition Assays Binding_Assay->Uptake_Assay Selectivity Determine Potency & Selectivity (IC50) Uptake_Assay->Selectivity Locomotor Locomotor Activity Assay Selectivity->Locomotor Discrimination Drug Discrimination Studies Locomotor->Discrimination Self_Admin Self-Administration (Abuse Liability) Discrimination->Self_Admin SAR Structure-Activity Relationship (SAR) Analysis Self_Admin->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection Lead_Selection->Synthesis Iterative Design

Caption: General workflow for the evaluation of novel psychostimulants.

Discussion and Future Directions

The in vitro data for this compound and its analogs reveal a series of potent and selective dopamine reuptake inhibitors. The 3,4-dichloro substitution on the phenyl ring, as seen in this compound and its oxacyclic counterparts (Analogs 4 and 6), consistently enhances DAT affinity compared to the unsubstituted analogs. This compound itself displays a high affinity for the DAT (IC50 = 47 nM) and excellent selectivity over the SERT (149-fold).

Based on this strong and selective DAT inhibition, it is highly probable that this compound and its potent analogs would exhibit psychostimulant-like behavioral effects in vivo. These would likely include a dose-dependent increase in locomotor activity and substitution for cocaine or d-amphetamine in drug discrimination paradigms. The high selectivity for DAT over SERT suggests a behavioral profile more akin to traditional psychostimulants with a lower likelihood of serotonin-related side effects.

However, without direct empirical evidence, these remain well-founded predictions. Future research should prioritize the in vivo characterization of this compound and its key analogs. Such studies would be invaluable for establishing a comprehensive structure-activity relationship and for assessing their therapeutic potential, for example, as substitution therapies for cocaine abuse, a potential application for which some methylphenidate analogs have been investigated. The lack of a nitrogen atom in these compounds, while maintaining high DAT affinity, makes them particularly interesting subjects for further pharmacological investigation to dissect the precise molecular interactions with the dopamine transporter.

References

Replicating O-2172 Findings: A Comparative Analysis of Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the experimental findings related to O-2172, a potent dopamine reuptake inhibitor. This guide provides a detailed comparison with its analogue, methylphenidate, supported by experimental data and methodologies from key studies.

This guide delves into the key findings surrounding this compound, a carbacyclic analogue of methylphenidate, which has demonstrated significant potency and selectivity as a dopamine transporter (DAT) inhibitor. By summarizing quantitative data from pivotal studies, detailing the experimental protocols used to obtain these findings, and visualizing the underlying molecular pathways, this document aims to provide a thorough resource for researchers in the field of neuroscience and psychopharmacology.

Comparative Analysis of Transporter Affinities

The primary mechanism of action for this compound and its analogues is the inhibition of monoamine transporters, particularly the dopamine transporter (DAT). The binding affinities of these compounds are typically determined through radioligand binding assays, with the half-maximal inhibitory concentration (IC50) being a key metric for potency. Lower IC50 values indicate higher binding affinity.

A seminal study by Meltzer et al. (2003) synthesized and evaluated a series of carbacyclic and oxacyclic analogues of methylphenidate, including this compound. Their findings demonstrated that this compound is a potent and selective inhibitor of the DAT. The data presented in the following table is a summary of the in vitro binding affinities of this compound and its comparators at the dopamine and serotonin transporters.

CompoundDAT IC50 (nM)SERT IC50 (nM)Selectivity Ratio (SERT IC50 / DAT IC50)
This compound 47 7000 149
Methylphenidate (threo)265600215
Cocaine1173102.6

Data sourced from Meltzer et al., Journal of Medicinal Chemistry, 2003.

This data highlights the high affinity of this compound for the dopamine transporter, with an IC50 value of 47 nM. Furthermore, its significantly higher IC50 value for the serotonin transporter (SERT) indicates a strong selectivity for DAT, a desirable characteristic for compounds targeting dopamine-related pathways with minimal off-target effects on the serotonin system. When compared to methylphenidate, this compound shows comparable potency at the DAT. Both this compound and methylphenidate exhibit substantially greater selectivity for DAT over SERT compared to cocaine.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of this compound and its analogues. These protocols are based on the procedures described by Meltzer et al. (2003).

Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Binding Assays

These assays are crucial for determining the binding affinity of test compounds to their target transporters.

1. Tissue Preparation:

  • Caudate putamen (for DAT) and prefrontal cortex (for SERT) tissues from primate brains (e.g., rhesus monkey) are dissected and homogenized in a cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at 1000g for 10 minutes at 4°C.

  • The resulting supernatant is then centrifuged at 40,000g for 20 minutes at 4°C.

  • The pellet is resuspended in buffer and the centrifugation step is repeated.

  • The final pellet is resuspended in a buffer containing 50 mM Tris-HCl and 120 mM NaCl, pH 7.4, to a final protein concentration of approximately 0.2-0.4 mg/mL.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the prepared membrane homogenate, a specific radioligand, and the test compound at various concentrations.

    • For DAT binding, [³H]WIN 35,428 is commonly used as the radioligand.

    • For SERT binding, [³H]citalopram is a standard radioligand.

  • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT, imipramine for SERT).

  • The plates are incubated at a specific temperature (e.g., 4°C or room temperature) for a set period (e.g., 2-3 hours) to allow for binding equilibrium.

  • Following incubation, the membranes are rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • The filters are washed with cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • IC50 values are determined by non-linear regression analysis of the competition binding data. The data is typically fitted to a one-site competition model.

Visualizing the Mechanism of Action

To understand the molecular mechanism of this compound, it is essential to visualize the dopamine signaling pathway and the role of the dopamine transporter.

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_Cytosol Dopamine L_DOPA->Dopamine_Cytosol DDC Dopamine_Vesicle Dopamine (in Vesicles) Dopamine_Vesicle->Synaptic_Cleft Release Dopamine_Cytosol->Dopamine_Vesicle VMAT2 DAT Dopamine Transporter (DAT) O2172 This compound O2172->DAT Inhibition Synaptic_Dopamine Dopamine Synaptic_Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor (e.g., D1, D2) Synaptic_Dopamine->Dopamine_Receptor Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade

Caption: Dopamine reuptake inhibition by this compound.

The diagram above illustrates the normal process of dopamine neurotransmission and the point of intervention for this compound. Dopamine is synthesized in the presynaptic neuron, packaged into vesicles, and released into the synaptic cleft upon neuronal firing. In the synapse, dopamine binds to postsynaptic receptors, initiating a signaling cascade. The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the signal. This compound acts by blocking the DAT, which leads to an increased concentration and prolonged presence of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.

Conclusion

The findings from previous studies, particularly the work of Meltzer and colleagues, establish this compound as a potent and selective dopamine reuptake inhibitor. Its high affinity for the DAT, coupled with its selectivity over the SERT, makes it a valuable tool for research into the dopaminergic system and a potential lead compound for the development of therapeutics for dopamine-related disorders. The detailed experimental protocols provided in this guide offer a foundation for replicating and expanding upon these seminal findings. The visualization of the dopamine signaling pathway further clarifies the mechanism by which this compound exerts its effects. This comparative guide serves as a critical resource for scientists and researchers aiming to build upon the existing knowledge of this compound and related compounds.

A Comparative Guide to O-2172 and GBR 12909 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two notable dopamine transporter (DAT) inhibitors: O-2172 and GBR 12909. This document summarizes their performance based on available peer-reviewed studies, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction

This compound and GBR 12909 are both potent inhibitors of the dopamine transporter, a key protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft. By blocking this transporter, these compounds increase the extracellular concentration of dopamine, thereby modulating dopaminergic neurotransmission. While both are utilized as research tools to investigate the role of the dopaminergic system in various physiological and pathological processes, they exhibit distinct pharmacological profiles.

Quantitative Data Comparison

The following tables summarize the in vitro binding affinities of this compound and GBR 12909 for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This data is crucial for understanding the potency and selectivity of each compound.

Table 1: In Vitro Transporter Binding Affinity of this compound

TransporterParameterValue (nM)Reference
DATIC5047[1]
SERTIC507000[1]
NETIC50Not Reported

Table 2: In Vitro Transporter Binding Affinity of GBR 12909

TransporterParameterValue (nM)Reference
DATKi1.2
SERTKi126
NETKi9.5

Note: IC50 and Ki values are measures of inhibitory potency. Lower values indicate higher affinity. It is important to note that direct comparison between IC50 and Ki values should be made with caution as they are determined by different experimental assays. No peer-reviewed in vivo data on the effects of this compound on locomotor activity was identified in the public domain.

Table 3: In Vivo Effects of GBR 12909 on Locomotor Activity in Rodents

SpeciesDoses (mg/kg, i.p.)Effect on Locomotor ActivityReference
Mice10Increased[2]
Rats1, 10, 20Dose-dependent increase[1]
Mice5, 7.5Increased[3]
RatsNot specifiedIncreased[4]

Experimental Protocols

Understanding the methodologies behind the data is critical for interpretation and replication. The following are detailed descriptions of standard experimental protocols for key assays.

In Vitro Dopamine Transporter (DAT) Binding Assay

This assay determines the affinity of a compound for the dopamine transporter.

  • Tissue Preparation: Striatal tissue from rodent brains is homogenized in a sucrose buffer and centrifuged to isolate the synaptosomal fraction, which is rich in dopamine transporters. The resulting pellet is washed and resuspended to a specific protein concentration.

  • Binding Reaction: The synaptosomal preparation is incubated with a radiolabeled ligand that specifically binds to the dopamine transporter (e.g., [3H]WIN 35,428 or [3H]GBR 12935).

  • Competition: Increasing concentrations of the test compound (this compound or GBR 12909) are added to the incubation mixture to compete with the radioligand for binding to the DAT.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the synaptosomes bound to the radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Locomotor Activity Assessment in Rodents

This experiment evaluates the stimulant or depressant effects of a compound on the central nervous system.[5]

  • Animal Acclimation: Rodents (mice or rats) are habituated to the testing environment (e.g., open-field arenas) for a set period before the experiment to minimize stress-induced activity.

  • Drug Administration: The test compound (this compound or GBR 12909) or a vehicle control is administered to the animals, typically via intraperitoneal (i.p.) injection.

  • Observation Period: Immediately after injection, the animals are placed individually into the open-field arenas. Their locomotor activity is then recorded for a specified duration (e.g., 30-60 minutes).

  • Data Acquisition: Locomotor activity is quantified using automated systems that employ infrared beams or video tracking software. Key parameters measured include:

    • Horizontal Activity: Total distance traveled.

    • Vertical Activity: Number of rearing events.

    • Stereotypy: Repetitive, patterned behaviors.

  • Data Analysis: The data from the drug-treated groups are compared to the vehicle-treated control group to determine the effect of the compound on locomotor activity.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the mechanism of action and experimental evaluation of these compounds.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binds Signal Transduction Signal Transduction Dopamine_Receptor->Signal Transduction Activates Inhibitor This compound or GBR 12909 Inhibitor->DAT Blocks

Caption: Signaling pathway of dopamine reuptake inhibition.

G start Start prepare_reagents Prepare Radioligand and Synaptosomes start->prepare_reagents add_inhibitor Add Test Compound (this compound or GBR 12909) prepare_reagents->add_inhibitor incubate Incubate to Reach Equilibrium add_inhibitor->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50/Ki Determination) count->analyze end End analyze->end

Caption: Experimental workflow for in vitro binding assay.

G start Start acclimate Acclimate Animals to Testing Environment start->acclimate administer Administer Compound (this compound or GBR 12909) or Vehicle acclimate->administer place_in_arena Place in Open-Field Arena administer->place_in_arena record_activity Record Locomotor Activity place_in_arena->record_activity analyze Analyze Locomotor Data record_activity->analyze end End analyze->end

Caption: Experimental workflow for in vivo locomotor activity assessment.

Conclusion

Both this compound and GBR 12909 are valuable pharmacological tools for studying the dopamine transporter. Based on the available data, GBR 12909 demonstrates high affinity for the dopamine transporter with a notable degree of selectivity over the serotonin transporter. In contrast, this compound also shows potent inhibition of the dopamine transporter but with significantly lower affinity for the serotonin transporter, suggesting a high degree of selectivity. The in vivo data for GBR 12909 confirms its stimulant properties, as evidenced by increased locomotor activity in rodents. The lack of publicly available in vivo data for this compound currently limits a direct comparison of their behavioral effects. Researchers should consider these differences in potency and selectivity when designing experiments and interpreting results. Further studies are warranted to fully elucidate the in vivo pharmacological profile of this compound and to enable a more comprehensive comparison with GBR 12909.

References

Safety Operating Guide

Guide to the Proper Disposal of O-2172: Ensuring Laboratory Safety and Compliance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling novel compounds, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of O-2172, a dopamine reuptake inhibitor.

Important Notice: A specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions is not publicly available. Therefore, the following procedures are based on general best practices for the disposal of hazardous chemical waste in a research laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[1][2]

Core Principles for Chemical Waste Disposal

Safe disposal of laboratory chemicals hinges on a few key principles: never dispose of chemicals down the drain or in the regular trash, always segregate incompatible waste streams, use appropriate and clearly labeled containers, and keep them securely sealed.[1][3][4][5]

Step-by-Step Disposal Protocol for this compound

  • Waste Characterization and Segregation:

    • Treat all this compound, whether in pure form or in solution, as hazardous chemical waste.

    • Collect waste containing this compound in a designated container. Do not mix it with other incompatible chemical waste.[3][5]

  • Container Selection and Labeling:

    • Select a container that is in good condition, chemically compatible with this compound, and has a secure, tight-fitting lid.[1]

    • Affix a "Hazardous Waste" label to the container.[1]

    • Clearly list all contents on the label, using full chemical names (e.g., "this compound," "Methanol"). Avoid using chemical formulas or abbreviations.[1]

  • Accumulation of Waste:

    • Store the waste container in a designated satellite accumulation area within your laboratory.

    • Ensure the container is kept closed except when adding waste.[3]

    • It is best practice to use secondary containment, such as a tray, to capture any potential leaks.[3][5]

  • Disposal of Contaminated Labware:

    • Disposable items such as gloves, pipette tips, and wipes that are contaminated with this compound must be disposed of as hazardous waste. Place them in a clearly labeled, sealed container.

    • Non-disposable contaminated glassware should be decontaminated or managed as hazardous waste.[1]

  • Managing Empty Containers:

    • An "empty" container that held this compound must be triple-rinsed with a suitable solvent.[1][4]

    • The first rinsate must be collected and disposed of as hazardous waste.[1][3]

    • After triple-rinsing, the container can often be disposed of as non-hazardous waste, but be sure to deface or remove the original label. Confirm this procedure with your institution's EHS.[1][3][4]

  • Scheduling a Waste Pickup:

    • When your waste container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a pickup.[1]

Data Presentation: Chemical Disposal Quick Reference

For easy comparison and quick reference, the following table summarizes the essential do's and don'ts of laboratory chemical waste disposal.

Guideline CategoryDo'sDon'ts
Initial Steps Consult your institution's EHS department for specific protocols.[1][2]Do not pour any amount of this compound down the drain.[3]
Characterize and segregate your chemical waste.[5]Do not dispose of this compound in the regular trash.[3]
Container Management Use a compatible, sealed container labeled as "Hazardous Waste" with the full chemical names of the contents.[1]Do not mix incompatible waste streams in the same container.[3][5]
Keep waste containers closed except when adding waste.[3]Do not use chemical abbreviations or formulas on the waste label.[1]
Contaminated Items Collect all contaminated materials (e.g., gloves, pipette tips) as hazardous waste.Do not discard un-rinsed "empty" containers in the regular trash.[4]
Triple-rinse empty containers and collect the first rinsate as hazardous waste.[1][3]

Mandatory Visualization: Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Disposal cluster_empty Empty Container start Identify this compound Waste container Select & Label Appropriate Waste Container start->container collect Collect this compound Waste & Contaminated Materials container->collect store Store Sealed Container in Designated Area collect->store rinse Triple-Rinse Container collect->rinse contact Contact EHS for Pickup store->contact end Waste Disposed contact->end collect_rinsate Collect First Rinsate as Hazardous Waste rinse->collect_rinsate

Caption: A logical workflow for the safe and compliant disposal of this compound.

References

Essential Safety and Handling Protocols for O-2172

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: O-2172 is a potent stimulant and dopamine reuptake inhibitor with limited publicly available safety data.[1] This guide provides essential safety and logistical information based on best practices for handling hazardous chemicals, including potent psychoactive compounds, synthetic cannabinoids, and organophosphates.[2][3][4] It is imperative to supplement this information with a comprehensive, site-specific risk assessment conducted by qualified safety professionals. All laboratory personnel must be thoroughly trained in the procedures outlined below before handling this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense against exposure and must be used in conjunction with engineering and administrative controls.[5] The following table summarizes the recommended PPE for handling this compound.

PPE Component Specification Purpose Citation
Gloves Double-gloving with nitrile gloves is recommended.To prevent dermal absorption, which is a primary route of exposure for many hazardous chemicals.[6][7][8]
Eye/Face Protection Chemical splash goggles and a full-face shield.To protect the eyes and face from splashes of liquids or airborne particles.[2][7][8]
Respiratory Protection A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates. A powered air-purifying respirator (PAPR) may be necessary for procedures with a high risk of aerosolization.To prevent inhalation of airborne particles or vapors. Air monitoring may be necessary to determine the appropriate level of respiratory protection.[2][4][7]
Protective Clothing A disposable, solid-front gown or coveralls made of a chemical-resistant material such as Tyvek®.To protect the skin and personal clothing from contamination.[2][5][7]
Footwear Closed-toe shoes and disposable shoe covers.To prevent contamination of personal footwear and the tracking of contaminants outside of the laboratory.[2][7]

Operational Plan: Handling this compound

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps for safe handling.

Operational_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Gather Materials Gather Materials Don PPE Don PPE Gather Materials->Don PPE Weighing and Transfer Weighing and Transfer Don PPE->Weighing and Transfer Enter Controlled Area Solution Preparation Solution Preparation Weighing and Transfer->Solution Preparation Decontamination Decontamination Solution Preparation->Decontamination Doff PPE Doff PPE Decontamination->Doff PPE Waste Disposal Waste Disposal Doff PPE->Waste Disposal Exit Controlled Area Exit Controlled Area Waste Disposal->Exit Controlled Area Disposal_Workflow cluster_waste_streams Waste Generation cluster_disposal_path Disposal Pathway Contaminated PPE Contaminated PPE Hazardous Waste Container Hazardous Waste Container Contaminated PPE->Hazardous Waste Container Unused this compound Unused this compound Unused this compound->Hazardous Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Hazardous Waste Container Licensed Waste Disposal Licensed Waste Disposal Hazardous Waste Container->Licensed Waste Disposal Emergency_Response cluster_exposure Exposure Response cluster_spill Spill Response Exposure Event Exposure Event Remove from Contaminated Area Remove from Contaminated Area Exposure Event->Remove from Contaminated Area Spill Event Spill Event Evacuate Immediate Area Evacuate Immediate Area Spill Event->Evacuate Immediate Area Administer First Aid Administer First Aid Remove from Contaminated Area->Administer First Aid Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention Notify EH&S Notify EH&S Evacuate Immediate Area->Notify EH&S Controlled Cleanup Controlled Cleanup Notify EH&S->Controlled Cleanup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.